3-(2-Bromoethyl)thiophene
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(2-bromoethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrS/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZUHTDYDIRXPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446798 | |
| Record name | 3-(2-bromoethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57070-76-5 | |
| Record name | 3-(2-bromoethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(2-Bromoethyl)thiophene: Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(2-Bromoethyl)thiophene, a key heterocyclic building block in modern organic synthesis. With its versatile reactivity, this compound serves as a crucial intermediate in the development of novel pharmaceuticals and advanced organic materials. This document delves into its chemical structure, physicochemical properties, detailed synthesis protocols, reactivity profile, and significant applications, offering field-proven insights for laboratory and developmental use.
Molecular Structure and Physicochemical Properties
This compound is an organosulfur compound featuring a thiophene ring substituted at the 3-position with a bromoethyl group.[1] This structural arrangement provides two primary sites of reactivity: the thiophene ring, which can undergo electrophilic substitution, and the bromoethyl chain, which is susceptible to nucleophilic substitution.
Chemical Structure:
Figure 1: Chemical structure of this compound.
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 57070-76-5 | [1][2] |
| Molecular Formula | C₆H₇BrS | [1][2] |
| Molecular Weight | 191.09 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 210 °C | [3] |
| Density | 1.529 g/cm³ | [3] |
| Flash Point | 81 °C | [3] |
| Solubility | Insoluble in water; soluble in common organic solvents like chloroform, benzene, ether, and tetrahydrofuran. | [4] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is most effectively achieved from its precursor, 3-thiophene-ethanol. This transformation involves the conversion of the primary alcohol to an alkyl bromide. The Appel reaction, utilizing triphenylphosphine and carbon tetrabromide, is a reliable method for this conversion, proceeding under mild conditions with good yields. An alternative common method involves the use of phosphorus tribromide (PBr₃).
Experimental Protocol: Synthesis via the Appel Reaction
This protocol details the bromination of 3-thiophene-ethanol to yield this compound.
Materials:
-
3-thiophene-ethanol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-thiophene-ethanol (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution in an ice bath to 0 °C. Slowly add triphenylphosphine (1.2 eq) portion-wise to the stirred solution. The reaction is exothermic, and maintaining the temperature at 0 °C is crucial to minimize side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Causality Behind Experimental Choices:
-
The use of anhydrous solvent is critical as triphenylphosphine can react with water.
-
The slow, portion-wise addition of triphenylphosphine at 0 °C helps to control the exothermicity of the reaction and prevent the formation of byproducts.[5]
-
The final purification by column chromatography is necessary to remove the triphenylphosphine oxide byproduct.
Spectroscopic Characterization
Accurate characterization of this compound is essential for confirming its identity and purity. Below is a summary of expected spectroscopic data based on its structure and data from closely related analogs.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Thiophene Ring Protons: Three distinct signals in the aromatic region (typically δ 6.9-7.3 ppm). The coupling patterns (doublet of doublets) will be characteristic of a 3-substituted thiophene.
-
Ethyl Chain Protons: Two triplets corresponding to the two methylene groups (-CH₂-CH₂Br). The methylene group adjacent to the thiophene ring will appear at approximately δ 3.2 ppm, while the methylene group attached to the bromine will be further downfield, around δ 3.6 ppm, due to the deshielding effect of the bromine atom.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Thiophene Ring Carbons: Four signals in the aromatic region (typically δ 120-140 ppm). The carbon atom attached to the ethyl group (C3) will be a quaternary carbon.[6]
-
Ethyl Chain Carbons: Two signals in the aliphatic region. The carbon adjacent to the thiophene ring will appear around δ 30-35 ppm, and the carbon bonded to the bromine will be at a similar or slightly lower chemical shift.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity for the molecular ion, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br), will be observed at m/z 190 and 192.[7]
-
Fragmentation: Common fragmentation patterns would include the loss of a bromine radical (M-Br) and cleavage of the ethyl chain.
Infrared (IR) Spectroscopy:
-
C-H stretching (aromatic): Peaks around 3100 cm⁻¹.[8]
-
C-H stretching (aliphatic): Peaks in the 2850-2960 cm⁻¹ region.
-
C=C stretching (thiophene ring): Absorptions in the 1400-1500 cm⁻¹ range.
-
C-Br stretching: A characteristic absorption in the fingerprint region, typically between 500-600 cm⁻¹.
Reactivity and Applications in Drug Development
The dual reactivity of this compound makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the field of drug discovery.
Reactivity Profile:
-
Nucleophilic Substitution: The primary bromoalkane functionality is an excellent electrophile for Sₙ2 reactions. This allows for the facile introduction of a wide range of nucleophiles, such as amines, thiols, and carbanions, to construct more complex side chains.
-
Cross-Coupling Reactions: While the C-Br bond of the ethyl group is reactive towards nucleophiles, the thiophene ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, typically after lithiation or Grignard formation at one of the ring positions.[9]
Applications as a Pharmaceutical Intermediate:
This compound is a key building block for the synthesis of various pharmaceutical agents and their analogues. The thiophene moiety is a common scaffold in many approved drugs due to its bioisosteric relationship with the benzene ring and its ability to modulate pharmacokinetic properties.
Synthesis of Antipsychotic Drug Analogues (e.g., Olanzapine Analogues): Olanzapine is an atypical antipsychotic used to treat schizophrenia and bipolar disorder.[10][11] The thieno[2,3-b][1][2]benzodiazepine core of olanzapine can be constructed using thiophene-based starting materials. This compound can be utilized to introduce the ethyl side chain, which, after further functionalization, can be cyclized to form the core structure of olanzapine analogues.
Synthesis of Antiplatelet Agent Analogues (e.g., Ticlopidine Analogues): Ticlopidine is an antiplatelet drug that functions as a P2Y12 receptor antagonist.[12][13] Its structure contains a tetrahydrothieno[3,2-c]pyridine core. This compound can serve as a precursor to this core structure. The bromoethyl group can be reacted with an appropriate amine to initiate the formation of the piperidine ring fused to the thiophene.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling and storage of this compound are essential to ensure laboratory safety.
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[14][15]
Handling:
-
Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
-
Do not breathe vapor or mist.
-
Keep away from heat, sparks, and open flames.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials.
-
For long-term storage, refrigeration is recommended to minimize potential degradation.
Conclusion
This compound is a versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its dual reactivity allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development.
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3-(2-Bromoethyl)thiophene CAS number 57070-76-5 information
An In-depth Technical Guide to 3-(2-Bromoethyl)thiophene (CAS 57070-76-5): Properties, Synthesis, and Applications
Introduction
This compound, identified by CAS Number 57070-76-5, is a pivotal heterocyclic building block in modern organic synthesis.[1][2] Its structure, featuring a thiophene ring substituted at the 3-position with a bromoethyl group, offers a unique combination of aromatic character and versatile reactivity. The thiophene moiety is a well-recognized bioisostere of the benzene ring, frequently incorporated into molecular designs to modulate physicochemical properties and enhance biological activity.[3][4] The terminal primary bromide provides a reactive handle for nucleophilic substitution, making this compound an essential intermediate for introducing the 3-thienylethyl scaffold into a wide array of target molecules. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its properties, synthesis, chemical behavior, and applications.
PART 1: Physicochemical Properties & Characterization
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory. This compound is a liquid at room temperature with a characteristic boiling point and density that are critical for its handling and purification.[5]
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 57070-76-5 | [1][2][5][6] |
| Molecular Formula | C₆H₇BrS | [1][5][7] |
| Molecular Weight | 191.09 g/mol | [1][5][7] |
| Boiling Point | 210 °C | [5] |
| Density | 1.529 g/cm³ | [5] |
| Flash Point | 81 °C | [5] |
| Storage | 2-8°C, Inert atmosphere, Keep in dark place | [2][8] |
Safety and Handling
As with many halogenated organic compounds, this compound requires careful handling. It is classified as harmful if swallowed and causes skin and serious eye irritation.[5] Precautionary statements emphasize the use of personal protective equipment (PPE), including gloves and eye protection, and ensuring work is conducted in a well-ventilated area or a chemical fume hood.[5]
GHS Hazard Statements:
-
H302: Harmful if swallowed[5]
-
H315: Causes skin irritation[5]
-
H318: Causes serious eye damage[5]
-
H335: May cause respiratory irritation[5]
For long-term viability, the compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[6][8]
PART 2: Synthesis Strategy
The synthesis of 3-substituted thiophenes often requires indirect methods because direct electrophilic substitution on the thiophene ring preferentially occurs at the more reactive α-positions (2 and 5).[9][10] The most logical and efficient synthesis of this compound begins with a pre-functionalized precursor, 2-(Thiophen-3-yl)ethanol. This approach ensures the correct regiochemistry and simplifies the overall process.
The core transformation is the conversion of a primary alcohol to a primary alkyl bromide. This is a classic and reliable reaction in organic synthesis, typically achieved using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The choice of PBr₃ is often favored for its high efficiency and relatively mild conditions, minimizing potential side reactions involving the sensitive thiophene ring.
Synthetic Workflow Diagram
The diagram below illustrates the direct and efficient synthetic route from 2-(Thiophen-3-yl)ethanol.
PART 3: Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the reactivity of its primary alkyl bromide functional group. This group is an excellent electrophile, making the molecule highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the covalent attachment of the 3-thienylethyl moiety to a wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions.
This reactivity is the cornerstone of its utility in drug discovery and materials science. By reacting it with complex amines, for instance, medicinal chemists can construct novel pharmaceutical candidates. The thiophene ring itself can engage in further functionalization, such as metalation followed by reaction with electrophiles, although the bromoethyl side chain would need to be considered in such a reaction scheme.
General Reactivity Profile
The following diagram depicts the general Sₙ2 reaction pathway, which is the most common transformation for this reagent.
PART 4: Applications in Research and Development
The thiophene nucleus is a privileged scaffold in medicinal chemistry, present in numerous commercially available drugs such as the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine.[11] Thiophene-containing compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4]
This compound serves as a key starting material for synthesizing analogs of these drugs or for exploring new chemical space. Its ability to introduce the 3-thienylethyl group is particularly valuable for structure-activity relationship (SAR) studies, where researchers systematically modify different parts of a lead molecule to optimize its efficacy and safety profile.
Beyond pharmaceuticals, thiophene derivatives are integral to the field of materials science, particularly in the development of organic electronics.[12] They are used to construct conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[3] The 3-substituted pattern can influence the packing and electronic properties of these materials.
PART 5: Detailed Experimental Protocol
The following protocol describes a representative lab-scale synthesis of this compound from 2-(Thiophen-3-yl)ethanol. This procedure is based on standard organic transformations and should be performed by technically qualified personnel.
Objective: To synthesize this compound via bromination of 2-(Thiophen-3-yl)ethanol.
Materials:
-
2-(Thiophen-3-yl)ethanol (1.0 eq)
-
Phosphorus tribromide (PBr₃) (0.4 eq)
-
Anhydrous Diethyl Ether (or Dichloromethane)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, condenser
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-(Thiophen-3-yl)ethanol (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Stirring is essential throughout the reaction.
-
Reagent Addition: Cautiously add phosphorus tribromide (PBr₃, 0.4 eq) dropwise to the stirred solution via the dropping funnel. The addition rate should be controlled to maintain the temperature below 5-10 °C. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent the formation of byproducts.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting alcohol.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice. Trustworthiness Note: This step safely decomposes any unreacted PBr₃.
-
Work-up & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (to neutralize any acidic byproducts), and finally with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Conclusion
This compound (CAS 57070-76-5) is a highly valuable and versatile chemical intermediate. Its straightforward synthesis and well-defined reactivity make it an indispensable tool for researchers in drug discovery, medicinal chemistry, and materials science. A comprehensive understanding of its properties, handling requirements, and synthetic applications, as detailed in this guide, empowers scientists to leverage its full potential in the creation of novel and functional molecules.
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Pharmaffiliates. CAS No : 57070-76-5 | Product Name : this compound. Available from: [Link]
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Fuller, L. S., et al. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. National Center for Biotechnology Information. Available from: [Link]
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Wikipedia. 3-Bromothiophene. Available from: [Link]
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Singh, P., & Kaur, H. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information. Available from: [Link]
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Physical and chemical properties of 3-(2-Bromoethyl)thiophene
An In-depth Technical Guide to 3-(2-Bromoethyl)thiophene: Properties, Synthesis, and Applications
Foreword
This compound is a key heterocyclic building block in the fields of medicinal chemistry, organic synthesis, and materials science. Its unique combination of a reactive bromoethyl side chain and a versatile thiophene core makes it an invaluable intermediate for the synthesis of a wide array of complex molecules and functional materials. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic signature, reactivity, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.
Molecular Identity and Structure
The foundational step in understanding any chemical compound is to establish its precise identity and structure.
-
IUPAC Name: this compound
-
Synonyms: 1-bromo-2-(3-thiophenyl)ethane, 2-(3'-thienyl)ethyl bromide, 2-(thien-3-yl)ethyl bromide[2]
The structure consists of a thiophene ring substituted at the 3-position with an ethyl group, which is in turn brominated at the terminal carbon.
Caption: Molecular Structure of this compound
Physicochemical Properties
The physical properties of a compound dictate its handling, reaction conditions, and purification methods. The data for this compound is summarized below.
| Property | Value | Source |
| Molecular Weight | 191.09 g/mol | [1][2] |
| Exact Mass | 189.94518 Da | [1][3] |
| Boiling Point | 210 °C | [3] |
| Density | 1.529 g/cm³ | [3] |
| Flash Point | 81 °C | [3] |
| Topological Polar Surface Area | 28.2 Ų | [1][3] |
| XLogP3 | 2.7 | [1][3] |
The compound is a liquid at room temperature and is expected to be soluble in common organic solvents.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons and the two methylene groups of the bromoethyl side chain. The protons on the thiophene ring will appear in the aromatic region, typically between 7.0 and 7.5 ppm. The methylene group adjacent to the thiophene ring (-CH₂-Ar) would likely appear as a triplet around 3.2 ppm, while the methylene group attached to the bromine atom (-CH₂-Br) would be further downfield, appearing as a triplet around 3.6 ppm, due to the deshielding effect of the bromine.
-
¹³C NMR: The carbon NMR would show six distinct signals corresponding to the four unique carbons of the thiophene ring and the two carbons of the ethyl side chain.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the thiophene ring, including C-H stretching vibrations around 3100 cm⁻¹, C=C stretching in the 1500-1400 cm⁻¹ region, and C-S stretching vibrations.[4][5] The C-Br stretching vibration of the bromoethyl group would be observed in the fingerprint region, typically around 600-500 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Chemical Properties and Reactivity
The reactivity of this compound is dominated by the bromoethyl group, making it a valuable electrophile for nucleophilic substitution reactions. This allows for the introduction of the 3-thienylethyl moiety into various molecular scaffolds.
The thiophene ring itself can undergo electrophilic aromatic substitution. However, direct bromination of thiophene typically favors substitution at the more reactive 2- and 5-positions.[6][7] Therefore, the synthesis of 3-substituted thiophenes often requires indirect methods. The presence of the ethyl side chain at the 3-position will influence the regioselectivity of further electrophilic substitution on the ring.
Synthesis and Purification
The synthesis of 3-substituted thiophenes like this compound requires a strategic approach to overcome the inherent regioselectivity of the thiophene ring.
Synthetic Strategy Overview
A common route involves starting with a pre-functionalized thiophene. One plausible pathway begins with 3-thiopheneacetic acid or a derivative, which can be reduced to 3-(2-hydroxyethyl)thiophene. The final step would be the conversion of the hydroxyl group to a bromide, for example, using phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) under appropriate conditions.
An alternative approach involves the bromination of 2-(3-thienyl)ethanol.[8]
Caption: A potential synthetic step for a related compound.
Purification Protocol: Column Chromatography
Purification of halogenated thiophenes often requires column chromatography. Due to the potential sensitivity of such compounds to acidic conditions, a deactivated stationary phase is recommended.[9]
1. Stationary Phase Preparation (Deactivation):
-
Prepare a slurry of silica gel in a non-polar mobile phase (e.g., Hexane:Ethyl Acetate 98:2).
-
Pack the column with the slurry.
-
To neutralize the acidic silica, pass two column volumes of the mobile phase containing 1-2% triethylamine through the column.
-
Equilibrate the column by flushing with three to four column volumes of the initial mobile phase (without triethylamine) until the eluent is neutral.[9]
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel and concentrate the mixture under reduced pressure to obtain a free-flowing powder (dry loading).
-
Carefully add the powder to the top of the packed column.
3. Elution and Fraction Collection:
-
Begin elution with a low-polarity mobile phase (e.g., Hexane:Ethyl Acetate 98:2).
-
Gradually increase the polarity of the eluent to facilitate the elution of the product.
-
Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC). The thiophene ring is UV-active, allowing for visualization under a UV lamp at 254 nm.[9]
4. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator under reduced pressure to yield the purified this compound.
Applications in Research and Drug Development
Thiophene and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their presence in numerous biologically active compounds and approved drugs.[10][11][12] They are known to possess a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.[10][12]
This compound serves as a crucial intermediate for introducing the 3-thienylethyl group into molecules of interest. The reactive bromide allows for facile coupling with various nucleophiles (e.g., amines, thiols, carbanions), enabling the synthesis of diverse compound libraries for drug discovery and the development of novel organic materials.
Safety and Handling
While specific safety data for this compound is not extensively detailed, related brominated thiophenes are classified as hazardous.[13] General safety precautions for handling such compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or mists. Wash hands thoroughly after handling.[14][15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and bases.[13][15]
-
First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[14][15]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[14][15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[14][15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[14][15]
-
Always consult the most current Safety Data Sheet (SDS) before handling this chemical.
References
- 1. This compound | C6H7BrS | CID 10877948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
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- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 3-Bromothiophene - Wikipedia [en.wikipedia.org]
- 8. prepchem.com [prepchem.com]
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- 10. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to 3-(2-Bromoethyl)thiophene: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 3-(2-Bromoethyl)thiophene, a key heterocyclic building block for professionals in pharmaceutical research, medicinal chemistry, and materials science. We will delve into its fundamental properties, provide a detailed and robust synthetic protocol with mechanistic insights, discuss its reactivity and applications, and outline essential safety procedures.
Core Molecular Attributes
This compound is a substituted thiophene, a five-membered aromatic ring containing a sulfur atom. The presence of a reactive bromoethyl side chain at the 3-position makes it a versatile intermediate for introducing the thienylethyl moiety into larger molecules.
Molecular Formula and Weight
The chemical identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for mass spectrometry analysis.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These values are essential for predicting the compound's behavior in various solvents and reaction conditions, as well as for its purification.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 57070-76-5 | PubChem[2] |
| Canonical SMILES | C1=CSC=C1CCBr | PubChem[2] |
| Monoisotopic Mass | 189.94518 Da | PubChem[2] |
| Boiling Point | ~210 °C (Predicted) | Echemi |
| Density | ~1.529 g/cm³ (Predicted) | Echemi |
| XLogP3 | 2.7 | PubChem[2] |
Synthesis of this compound
The most direct and reliable synthesis of this compound involves the bromination of its corresponding alcohol, 2-(3-thienyl)ethanol. This method avoids the challenges of direct functionalization of the thiophene ring, which tends to occur at the more reactive 2- and 5-positions. The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis, and several reagents can accomplish this. Here, we detail a robust protocol using phosphorus tribromide (PBr₃), a common and effective reagent for this purpose.
Reaction Principle and Causality
The conversion of 2-(3-thienyl)ethanol to this compound using PBr₃ proceeds via a nucleophilic substitution mechanism, specifically an Sₙ2 reaction.
Why PBr₃ is an effective choice:
-
Activation of the Hydroxyl Group: The primary hydroxyl group (-OH) is a poor leaving group. PBr₃ reacts with the alcohol to form a phosphite ester intermediate. This process converts the hydroxyl group into an excellent leaving group (a dibromophosphite moiety).
-
In Situ Generation of the Nucleophile: The reaction itself generates the bromide ion (Br⁻) nucleophile, which is then available to attack the electrophilic carbon.
-
Mild Conditions: The reaction can typically be carried out under mild conditions, which helps to prevent side reactions or degradation of the thiophene ring.
The overall transformation is depicted in the following scheme:
Caption: Overall synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and includes self-validating steps to ensure reaction completion and product purity.
Materials:
-
2-(3-thienyl)ethanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether (or dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Reflux condenser
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-(3-thienyl)ethanol (1 equivalent) in anhydrous diethyl ether.
-
Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
-
Addition of PBr₃:
-
Slowly add phosphorus tribromide (PBr₃) (0.4 equivalents, as 1 mole of PBr₃ reacts with 3 moles of alcohol) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Causality: Slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of byproducts.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
-
Work-up and Extraction:
-
Once the reaction is complete, carefully pour the mixture over crushed ice to quench any unreacted PBr₃.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with cold water, saturated aqueous NaHCO₃ solution (to neutralize any acidic byproducts), and finally with brine.
-
Causality: The bicarbonate wash is essential to remove acidic species like HBr and H₃PO₃, which could cause product degradation during concentration.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to yield pure this compound as a colorless to pale yellow oil.
-
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
While a publicly available, experimentally verified spectrum for this compound is not readily found, a predicted spectrum can be generated based on established chemical shift principles.
Predicted ¹H NMR (in CDCl₃):
-
~7.25 ppm (dd, 1H): H5 proton on the thiophene ring.
-
~7.05 ppm (m, 1H): H2 proton on the thiophene ring.
-
~6.95 ppm (m, 1H): H4 proton on the thiophene ring.
-
~3.55 ppm (t, 2H): Methylene protons adjacent to the bromine (-CH₂Br).
-
~3.20 ppm (t, 2H): Methylene protons adjacent to the thiophene ring (-CH₂-Thiophene).
Predicted ¹³C NMR (in CDCl₃):
-
~140 ppm: C3 carbon of the thiophene ring (attached to the ethyl group).
-
~128 ppm: C5 carbon of the thiophene ring.
-
~126 ppm: C4 carbon of the thiophene ring.
-
~122 ppm: C2 carbon of the thiophene ring.
-
~35 ppm: Methylene carbon adjacent to the thiophene ring.
-
~32 ppm: Methylene carbon adjacent to the bromine.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight. The presence of bromine will be evident from a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity at m/z = 190 and 192.
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the reactivity of the C-Br bond. As a primary alkyl halide, it is an excellent electrophile for Sₙ2 reactions. This allows for the straightforward introduction of the 3-thienylethyl group into various molecules.
Key Reactions
-
Alkylation of Amines: It readily reacts with primary and secondary amines to form the corresponding N-alkylated products. This is a common strategy in the synthesis of pharmaceutical compounds, particularly in the development of antihistamines and other receptor antagonists.
-
Alkylation of O, S, and C-Nucleophiles: It can also be used to alkylate alcohols, thiols, and carbanions, further expanding its synthetic versatility.
Application in Pharmaceutical Synthesis
The thiophene moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its ability to mimic a phenyl ring while having different electronic properties and metabolic profile. This compound serves as a key intermediate in the synthesis of compounds with a variety of biological activities, including:
-
Antihistamines: The 3-thienylethyl group can be incorporated into the structure of H1-receptor antagonists.
-
Antipsychotics and CNS Agents: The thiophene nucleus is a core component of several drugs targeting the central nervous system.
-
Anti-inflammatory Agents: Thiophene derivatives have been investigated for their anti-inflammatory properties.
Sources
An In-depth Technical Guide to the NMR Spectral Interpretation of 3-(2-Bromoethyl)thiophene
Introduction
For researchers and professionals engaged in drug development and materials science, the precise structural elucidation of molecular entities is a foundational requirement. Thiophene derivatives, in particular, are prevalent scaffolds in a multitude of pharmacologically active compounds and advanced functional materials.[1] Among these, 3-(2-Bromoethyl)thiophene serves as a versatile synthetic intermediate. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for confirming the identity and purity of such compounds.[2] This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in fundamental principles and field-proven insights to empower scientists in their structural characterization workflows.
Part 1: The Theoretical Cornerstone of NMR Spectroscopy
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[2][3] When placed in a strong external magnetic field (B₀), these nuclei align in specific spin states. The absorption of radiofrequency radiation can induce a transition between these states, generating a signal.[4] The precise frequency at which a nucleus absorbs energy is exquisitely sensitive to its local electronic environment, providing three key pieces of information for structure elucidation:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm). It indicates the electronic environment of the nucleus. Electron-withdrawing groups "deshield" a nucleus, moving its signal to a higher ppm value (downfield), while electron-donating groups "shield" it, moving the signal upfield.[5]
-
Spin-Spin Coupling (J-coupling): The interaction between neighboring magnetic nuclei, which causes signals to split into multiple lines (multiplets). The pattern of splitting (e.g., doublet, triplet) reveals the number of adjacent protons, following the N+1 rule in simple cases.[5] The coupling constant, J, measured in Hertz (Hz), provides information about the dihedral angle and connectivity between coupled nuclei.
-
Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.[2]
Part 2: Decoding the ¹H NMR Spectrum of this compound
The structure of this compound presents two distinct regions for ¹H NMR analysis: the aromatic thiophene ring and the aliphatic bromoethyl side chain.
Molecular Structure and Proton Numbering
To facilitate a clear discussion, the protons are numbered as shown in the diagram below.
Caption: Structure of this compound with proton labeling.
Analysis of the Aromatic Region (δ 6.9-7.4 ppm)
The three protons on the thiophene ring (H2, H4, H5) are in different electronic environments and will appear as distinct signals in the aromatic region. Thiophene protons typically resonate between 6.5 and 7.5 ppm.[6][7]
-
H2 Proton: This proton is adjacent to the sulfur atom and is coupled to H4. Due to the influence of the sulfur and the substituent at C3, it is expected to appear as a doublet of doublets.
-
H5 Proton: Situated between the sulfur and a carbon atom, H5 is coupled to H4. It will likely appear as a doublet of doublets.
-
H4 Proton: This proton is coupled to both H2 and H5, resulting in a doublet of doublebets.
The coupling constants in a thiophene ring are characteristic: J(H4,H5) is typically the largest (~5 Hz), followed by J(H2,H-other) (~3 Hz), and a smaller long-range coupling J(H2,H4) (~1-1.5 Hz).[8][9]
Analysis of the Aliphatic Region (δ 3.0-3.8 ppm)
The bromoethyl side chain consists of two methylene groups (CH₂), labeled CαH₂ and CβH₂.
-
Hβ Protons (-CH₂Br): These protons are directly attached to the carbon bearing the highly electronegative bromine atom. This causes significant deshielding, shifting their signal downfield. They are coupled to the Hα protons and will appear as a triplet.
-
Hα Protons (-Th-CH₂-): These protons are adjacent to the thiophene ring and are coupled to the Hβ protons. They will also appear as a triplet.
The coupling between these two adjacent methylene groups (³JHH) typically falls in the range of 6-8 Hz.
Predicted ¹H NMR Data Summary
The expected chemical shifts, multiplicities, and coupling constants are summarized below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H5 | ~7.28 | Doublet of Doublets (dd) | J(H4,H5) ≈ 5.0, J(H2,H5) ≈ 3.0 | 1H |
| H2 | ~7.17 | Doublet of Doublets (dd) | J(H2,H5) ≈ 3.0, J(H2,H4) ≈ 1.5 | 1H |
| H4 | ~6.98 | Doublet of Doublets (dd) | J(H4,H5) ≈ 5.0, J(H2,H4) ≈ 1.5 | 1H |
| Hβ (-CH₂Br) | ~3.60 | Triplet (t) | ³J(Hα,Hβ) ≈ 7.0 | 2H |
| Hα (-Th-CH₂-) | ~3.20 | Triplet (t) | ³J(Hα,Hβ) ≈ 7.0 | 2H |
Part 3: Interpreting the ¹³C NMR Spectrum
A proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six unique carbon atoms.
Analysis of Thiophene Ring Carbons (δ 110-140 ppm)
The chemical shifts of substituted thiophene carbons are well-documented.[1]
-
C3: The carbon atom bearing the bromoethyl substituent will be shifted significantly.
-
C2, C4, C5: These carbons will have distinct chemical shifts influenced by their position relative to the sulfur atom and the C3 substituent. The carbon attached to bromine (Cβ) will have a low chemical shift due to the heavy atom effect.
Analysis of Side Chain Carbons (δ 30-40 ppm)
-
Cβ (-CH₂Br): The carbon directly bonded to bromine is significantly deshielded and will appear at a lower field compared to Cα.
-
Cα (-Th-CH₂-): This carbon is attached to the aromatic ring and will be less deshielded than Cβ.
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C3 | ~140 |
| C5 | ~128 |
| C2 | ~126 |
| C4 | ~122 |
| Cα (-Th-CH₂-) | ~35 |
| Cβ (-CH₂Br) | ~32 |
Part 4: Standard Operating Protocol for NMR Data Acquisition
Achieving high-quality, reproducible NMR data requires a systematic approach from sample preparation to data processing. This protocol outlines a self-validating workflow.
Step-by-Step Experimental Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.[2] CDCl₃ is chosen for its excellent solubilizing properties for many organic compounds and its single, well-defined residual solvent peak.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for precise chemical shift calibration (δ = 0.00 ppm).
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃). This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves spectral resolution.
-
-
¹H NMR Data Acquisition:
-
Pulse Sequence: Utilize a standard single-pulse sequence.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all signals are captured.
-
Number of Scans: Acquire 16 to 32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: Employ a relaxation delay of 1-2 seconds between scans to allow for adequate nuclear relaxation.[1]
-
-
¹³C NMR Data Acquisition:
-
Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon and enhance the signal via the Nuclear Overhauser Effect (NOE).
-
Spectral Width: Set a spectral width of ~220 ppm.
-
Number of Scans: Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay: Use a 2-5 second delay to ensure full relaxation, especially for quaternary carbons if present.[6]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the pure absorption mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
-
NMR Workflow Diagram
Caption: Standard workflow for NMR structural elucidation.
Conclusion
The NMR spectrum of this compound provides a rich set of data that, when systematically interpreted, unequivocally confirms its molecular structure. The characteristic signals in the aromatic region, defined by their chemical shifts and distinct coupling patterns, validate the 3-substituted thiophene core. Concurrently, the two triplet signals in the aliphatic region, with their expected 2H integrations and chemical shifts influenced by the adjacent ring and bromine atom, confirm the presence and connectivity of the 2-bromoethyl side chain. This guide provides the theoretical framework and practical methodology for researchers to confidently perform this analysis, ensuring the structural integrity of this key chemical building block.
References
-
Structural elucidation by NMR(1HNMR). (n.d.). SlideShare. Retrieved from [Link]
-
¹H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. (n.d.). ResearchGate. Retrieved from [Link]
-
NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024). Technology Networks. Retrieved from [Link]
-
NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
-
¹H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... (n.d.). ResearchGate. Retrieved from [Link]
-
How to perform NMR spectroscopy structure determination. (2019). Quora. Retrieved from [Link]
-
Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. (n.d.). Retrieved from [Link]
-
¹³C NMR spectra of thiophenes. III—Bromothiophenes. (n.d.). Research Paper. Retrieved from [Link]
-
Supplementary Information. (n.d.). Retrieved from [Link]
-
Calculated coupling constantsa (J, Hz) of THT at 313 K for different... (n.d.). ResearchGate. Retrieved from [Link]
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¹H NMR Coupling Constants. (n.d.). Organic Chemistry Data. Retrieved from [Link]
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- 5. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
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Reactivity and stability of the 3-(2-Bromoethyl)thiophene molecule
An In-Depth Technical Guide to the Reactivity and Stability of 3-(2-Bromoethyl)thiophene
Introduction
This compound is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique structure, featuring an aromatic thiophene ring and a reactive primary alkyl bromide, allows for a diverse range of chemical transformations. The thiophene moiety is a key pharmacophore in numerous approved drugs, while the bromoethyl group serves as a reactive handle for introducing the thiophene core into larger molecular architectures or for initiating polymerization.[1]
This guide provides a comprehensive analysis of the reactivity and stability of this compound. It is intended for researchers, scientists, and drug development professionals who utilize this reagent. We will move beyond simple reaction schemes to explore the underlying principles that govern its chemical behavior, offering field-proven insights into experimental design, reaction optimization, and safe handling.
Molecular Profile and Physicochemical Properties
A clear understanding of a molecule's fundamental properties is the bedrock of its effective application. Below is a summary of key data for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 57070-76-5 | Guidechem[3], PubChem[2] |
| Molecular Formula | C₆H₇BrS | Guidechem[3], PubChem[2] |
| Molecular Weight | 191.09 g/mol | PubChem[2] |
| Appearance | Colorless to yellow oil | ChemicalBook[4] |
| SMILES | C1=CSC=C1CCBr | PubChem[2] |
| Topological Polar Surface Area | 28.2 Ų | PubChem[2] |
| XLogP3-AA | 2.7 | PubChem[2] |
Part 1: Reactivity Profile
The reactivity of this compound is dominated by the primary alkyl bromide, which readily participates in nucleophilic substitution and elimination reactions. The thiophene ring itself, while aromatic, can also be engaged in various transformations, particularly metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution vs. Elimination: A Competitive Landscape
The primary alkyl bromide makes the ethyl side chain an excellent electrophile. Its reaction with nucleophiles is a classic example of the competition between substitution (Sₙ2) and elimination (E2) pathways. The choice of reaction conditions, particularly the nature of the base/nucleophile, is critical in directing the outcome.
Causality Behind Experimental Choices:
-
For Substitution (Sₙ2): To favor the Sₙ2 pathway, a strong nucleophile that is a weak base is preferred. This minimizes the proton abstraction required for elimination. Good examples include azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻). The reaction is typically run in a polar aprotic solvent (e.g., DMF, DMSO, acetone) which solvates the cation of the nucleophilic salt but not the anion, thus enhancing its nucleophilicity.
-
For Elimination (E2): To favor the E2 pathway, a strong, sterically hindered base is the reagent of choice.[5][6] Bulky bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) are effective because their size makes it difficult to attack the electrophilic carbon (Sₙ2), but they can readily abstract a proton from the less-hindered β-carbon. The product of this reaction is 3-vinylthiophene.
Caption: Competing Sₙ2 and E2 reaction pathways.
Protocol: Nucleophilic Substitution with Sodium Azide (Sₙ2)
This protocol describes the synthesis of 3-(2-azidoethyl)thiophene, a useful intermediate for introducing an amine functionality via reduction.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Reagent Addition: Add sodium azide (NaN₃, 1.5 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE).
-
Reaction Conditions: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Metal-Mediated Reactions: Building Complexity
The carbon-bromine bond and the thiophene ring provide two distinct handles for metal-mediated cross-coupling reactions, enabling the formation of C-C bonds and the synthesis of complex molecular architectures.
Grignard Reagent Formation
This compound can be used to prepare a Grignard reagent. However, the proximity of the acidic protons on the thiophene ring and the potential for intramolecular reactions present challenges. A more common strategy involves using a di-substituted thiophene, such as 2,5-dibromo-3-alkylthiophene, where Grignard metathesis can occur selectively.[7][8] For this compound itself, direct formation of the Grignard reagent 3-(2-magnesiobromoethyl)thiophene is feasible but must be conducted at low temperatures in an anhydrous ether solvent (like THF or Et₂O) to prevent side reactions.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[9][10] While the primary alkyl bromide of this compound can participate, a more common strategy involves functionalizing the thiophene ring itself. For instance, a related compound, 3-bromothiophene, is frequently used in Suzuki couplings to introduce aryl or vinyl groups at the 3-position of the thiophene ring.[11][12]
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki Coupling of 3-Bromothiophene with Phenylboronic Acid
This protocol illustrates a typical Suzuki reaction using the closely related 3-bromothiophene as a model substrate.
-
Inert Atmosphere: To a Schlenk flask, add 3-bromothiophene (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).
-
Solvent and Base: Add a solvent mixture, typically toluene and water, and a base such as sodium carbonate (Na₂CO₃, 2.0 eq).[13] The system must be thoroughly deoxygenated by bubbling argon or nitrogen through the solution.
-
Reaction: Heat the mixture to reflux (around 90-100 °C) for 12-24 hours under an inert atmosphere.[9]
-
Workup and Extraction: Cool the reaction mixture and dilute it with water. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the resulting crude product by column chromatography to yield 3-phenylthiophene.
Polymerization: A Route to Conductive Materials
Thiophene derivatives are fundamental monomers for the synthesis of conducting polymers like poly(3-alkylthiophenes) (P3ATs).[14][15] this compound can serve as a precursor to functionalized P3ATs. One powerful method is the Grignard Metathesis (GRIM) polymerization, which allows for the synthesis of highly regioregular, head-to-tail coupled polymers.[7][8]
The process typically involves the synthesis of a 2,5-dihalo-3-substituted thiophene monomer. Treatment with a Grignard reagent like i-PrMgCl results in a magnesium-halogen exchange, creating a reactive intermediate that can be polymerized using a nickel catalyst, such as Ni(dppp)Cl₂.[8] The functional ethyl group can be carried through the polymerization or modified beforehand. For instance, the monomer 2-(3-thienyl)ethylacetate can be polymerized using an oxidizing agent like FeCl₃.[16]
Part 2: Stability, Storage, and Degradation
The utility of this compound is intrinsically linked to its stability. As a reactive molecule, improper handling and storage can lead to degradation, side reactions, or polymerization, compromising experimental outcomes.
Key Stability Concerns
-
Light and Temperature Sensitivity: Halogenated thiophene derivatives can be sensitive to light and temperature.[4][17] Energy input can promote radical formation, leading to decomposition or unwanted side reactions. The C-Br bond, being weaker than C-H or C-C bonds, is particularly susceptible.
-
Self-Reaction and Polymerization: The inherent reactivity of the molecule presents a risk of self-reaction. The bromoethyl group is an electrophile, and the thiophene ring can act as a nucleophile, potentially leading to slow oligomerization over time, especially if catalyzed by trace acids or metals. Some alkoxy-bromothiophenes are known to autopolymerize, a reaction that can be initiated by protonation and accelerated by the generated HBr.[18]
-
Hydrolysis: Although generally slow, the alkyl bromide can hydrolyze to the corresponding alcohol, 2-(thiophen-3-yl)ethanol, in the presence of water, particularly at elevated temperatures or under basic/acidic conditions.
Recommended Handling and Storage Protocols
To ensure the integrity of this compound, adherence to strict storage and handling protocols is essential. These recommendations are synthesized from safety data sheets of structurally similar compounds.[19][20][21]
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store in a freezer (-20°C) or refrigerator (2-8°C). | Minimizes thermal degradation and slows potential self-reaction pathways.[4] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidation and hydrolysis from atmospheric moisture. |
| Container | Use an amber glass bottle or a container protected from light. | Prevents light-induced degradation.[17] |
| Handling | Handle in a well-ventilated area, preferably a chemical fume hood.[19][20] | Avoid inhalation of vapors. |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[21] | Prevents skin and eye contact. |
| Incompatible Materials | Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[21] | Avoids vigorous and uncontrolled reactions. |
Potential Degradation Pathways
Understanding how a molecule can degrade is key to preventing it. The primary degradation pathways for this compound include elimination and polymerization.
-
Elimination to 3-Vinylthiophene: Trace amounts of base (e.g., impurities on glassware) can catalyze the elimination of HBr, yielding the volatile and polymerizable 3-vinylthiophene.
-
Oxidative Degradation: The sulfur atom in the thiophene ring can be oxidized, especially in the presence of strong oxidizing agents, potentially forming thiophene-S-oxides or sulfones.[22] These species are often highly reactive and can lead to complex product mixtures.
-
Acid-Catalyzed Polymerization: Trace acidic impurities can protonate the thiophene ring, activating it towards electrophilic attack by another molecule, initiating a polymerization cascade.[18]
By implementing the storage and handling procedures outlined above, these degradation pathways can be effectively minimized, ensuring the quality and reactivity of the reagent for its intended scientific applications.
References
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3-bromothiophene . Organic Syntheses Procedure. Available at: [Link]
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Burke, E. K., Welsh, E. N., Robertson, K. N., & Speed, A. W. H. (n.d.). Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene . ResearchGate. Available at: [Link]
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3-(BROMOACETYL)THIOPHENE Safety Data Sheet . Georganics. Available at: [Link]
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Ali, I., et al. (2020). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies . PubMed Central. Available at: [Link]
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Loewe, R. S., Ewbank, P. C., & McCullough, R. D. (n.d.). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity . Carnegie Mellon University. Available at: [Link]
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Burke, E. K., Welsh, E. N., Robertson, K. N., & Speed, A. W. H. (2020). Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene . ChemRxiv. Available at: [Link]
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Nucleophilic Substitution of Thiophene Derivatives . ResearchGate. Available at: [Link]
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3-thenyl bromide . Organic Syntheses Procedure. Available at: [Link]
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Kaur, M., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems . RSC Publishing. Available at: [Link]
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Synthesis of (1) poly (3-(2-acetoxyethyl)thiophene for gas separation membranes and (2) 3,5-bis(bromomethyl) . University of Texas at Dallas. Available at: [Link]
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Why Do Some Alkoxybromothiophenes Spontaneously Polymerize? . ResearchGate. Available at: [Link]
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Henderson, C. L., & Junk, T. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review . ResearchOnline@JCU. Available at: [Link]
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Dunn, T. B., & Gulea, M. (2011). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates . PMC - NIH. Available at: [Link]
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Ikram, M., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid . NIH. Available at: [Link]
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Roy, K., et al. (2021). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study . NIH. Available at: [Link]
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Zaragoza, R. J. (2021). A new mechanism for internal nucleophilic substitution reactions . RSC Publishing. Available at: [Link]
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Osadchii, D. Y., et al. (2022). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate . PMC - NIH. Available at: [Link]
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da Nóbrega, J. A., et al. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives . PMC - NIH. Available at: [Link]
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Thiophene and its Electrophilic Heart: A Guide to Substitution Reactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic structure makes it highly susceptible to electrophilic aromatic substitution (SEAr), a fundamental class of reactions for its functionalization.[3][4] This guide provides an in-depth exploration of the core principles governing thiophene's reactivity, its distinct regioselectivity, and the practical application of key electrophilic substitution reactions. We will delve into the causality behind experimental choices, present validated protocols, and offer field-proven insights for researchers aiming to leverage thiophene's synthetic versatility.
The Core Principles: Reactivity and Regioselectivity
Thiophene's chemical personality is defined by the interplay between its aromatic π-system and the sulfur heteroatom. It is considered an electron-rich aromatic heterocycle, which underpins its reactivity in electrophilic substitution.[3]
Aromaticity and Enhanced Reactivity
The aromaticity of thiophene arises from a 6π-electron system delocalized over the five-membered ring; four electrons come from the two double bonds and two from a lone pair on the sulfur atom.[5][6] However, the resonance stabilization energy of thiophene is less than that of benzene.[7] This lower stabilization energy means that the activation barrier to temporarily break aromaticity during the rate-determining step of electrophilic substitution is lower than for benzene.[7] Consequently, thiophene is significantly more reactive towards electrophiles than benzene, with halogenation, for instance, occurring approximately 10⁷-10⁸ times faster.[8][9]
The general order of reactivity for common five-membered aromatic heterocycles is pyrrole > furan > thiophene > benzene.[3][7] Thiophene's intermediate position is due to sulfur's moderate electronegativity and its ability to effectively stabilize the reaction intermediate through the participation of its lone pair electrons.[3][10]
The General Mechanism and Alpha (α)-Selectivity
The electrophilic substitution reaction on thiophene proceeds via a two-step mechanism involving a resonance-stabilized carbocation intermediate, known as a σ-complex or arenium ion.[3][4]
-
Attack of the Electrophile (E⁺): The π-electron system of the thiophene ring attacks an electrophile.
-
Deprotonation: A base removes a proton from the carbon atom bonded to the electrophile, restoring the aromatic system.[3]
A critical aspect of thiophene chemistry is the pronounced preference for substitution at the C2 (or α) position over the C3 (or β) position. This regioselectivity is a direct consequence of the relative stability of the intermediate σ-complex.
-
Attack at C2 (α-position): The positive charge can be delocalized over three atoms, including the sulfur atom, resulting in three significant resonance structures. The ability of the sulfur atom to participate in resonance and bear the positive charge is a key stabilizing factor.[3]
-
Attack at C3 (β-position): The positive charge is delocalized over only two carbon atoms. The sulfur atom does not directly participate in stabilizing the positive charge through resonance without disrupting the aromatic sextet of the adjacent double bond. This results in a less stable intermediate.[3]
Because the intermediate for C2 attack is more stable, the activation energy for this pathway is lower, leading to the C2-substituted product being formed preferentially and more rapidly.
Caption: C2 attack yields a more stable intermediate via three resonance structures.
Key Electrophilic Substitution Reactions: A Practical Guide
The high reactivity of thiophene means that reactions often proceed under milder conditions than those required for benzene. Careful control of these conditions is crucial to prevent polysubstitution and degradation of the ring.[8]
Halogenation
Halogenation of thiophene is extremely rapid and requires controlled conditions to achieve monosubstitution.[8]
-
Reagents: For bromination, bromine (Br₂) in a solvent like acetic acid or N-bromosuccinimide (NBS) is common.[11][12] For chlorination, sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are often used to avoid over-halogenation.[11][12] Iodination can be achieved with iodine in the presence of an oxidizing agent like nitric acid.[8]
-
Regioselectivity: Reaction typically yields the 2-halo- and 2,5-dihalothiophenes.[9] Synthesizing 3-halothiophenes is more complex and often requires indirect methods, such as the debromination of 2,3,5-tribromothiophene or specialized cyclization reactions.[11][13]
Table 1: Selected Reagents for Thiophene Halogenation
| Reaction | Reagent(s) | Typical Product(s) | Reference(s) |
| Chlorination | SO₂Cl₂ | 2-Chlorothiophene | [12] |
| Benzeneseleninyl chloride / AlCl₃ | 2-Chlorothiophene | [11] | |
| Bromination | Br₂ in Acetic Acid | 2-Bromothiophene | [11] |
| N-Bromosuccinimide (NBS) | 2-Bromothiophene | [12] | |
| Iodination | I₂ / HNO₃ (aq) | 2-Iodothiophene | [8] |
| N-Iodosuccinimide (NIS) | 2-Iodothiophene | [12] |
Protocol: Synthesis of 2-Bromothiophene
-
Setup: In a flask equipped with a stirrer and dropping funnel, dissolve thiophene (1.0 eq) in a suitable solvent such as glacial acetic acid. Cool the mixture to 0-5 °C in an ice bath.
-
Addition: Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise to the stirred thiophene solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into a large volume of water. Neutralize the excess acid carefully with a base like sodium bicarbonate solution.
-
Extraction & Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with sodium thiosulfate solution to remove unreacted bromine, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.
Nitration
The high reactivity of thiophene makes it susceptible to degradation and oxidation under the harsh conditions of standard nitrating mixtures (HNO₃/H₂SO₄).[14] Therefore, milder, and more controlled nitrating agents are required.
-
Reagents: The most successful and commonly used reagent is nitric acid in acetic anhydride.[14][15] This mixture generates the less aggressive electrophile, acetyl nitrate, in situ. Other mild agents like copper nitrate have also been used.[14][16]
-
Regioselectivity: Nitration primarily yields 2-nitrothiophene, typically accompanied by a smaller amount (around 10-15%) of the 3-nitrothiophene isomer.[14][17]
Protocol: Synthesis of 2-Nitrothiophene (Adapted from Organic Syntheses[15])
-
Preparation: Prepare two separate solutions. Solution A: Dissolve thiophene (1.0 eq) in acetic anhydride. Solution B: Dissolve fuming nitric acid (1.2 eq) in glacial acetic acid, ensuring the mixture is cooled during preparation.
-
Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place half of Solution B and cool to 10 °C.
-
Addition: Add half of Solution A dropwise to the flask, maintaining the temperature below room temperature. A cooling bath may be necessary.
-
Reaction: After the initial addition, cool the reaction mixture back to 10 °C and rapidly add the remaining half of Solution B. Then, continue the gradual addition of the remaining Solution A.
-
Completion: Allow the mixture to stand at room temperature for two hours after the addition is complete.
-
Work-up: Pour the reaction mixture onto crushed ice. The product will often precipitate. Collect the solid by filtration. Additional product can be recovered from the filtrate by steam distillation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like petroleum ether to yield 2-nitrothiophene (m.p. 44-45 °C).[15]
Sulfonation
Thiophene reacts readily with concentrated sulfuric acid at room temperature.[18] This high reactivity forms the basis for a classic industrial method of separating thiophene from benzene, as benzene requires fuming sulfuric acid for sulfonation.[7][9]
-
Reagents: Concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid is effective.[18] For a cleaner reaction, sulfonation can also be achieved using a complex of sulfur trioxide (SO₃) with pyridine or dioxane.
-
Product: The reaction yields thiophene-2-sulfonic acid.[18] The sulfonic acid group is a strong electron-withdrawing group and deactivates the ring towards further electrophilic substitution.[18]
Protocol: Synthesis of Thiophene-2-sulfonic Acid
-
Setup: Place thiophene (1.0 eq) in a flask with vigorous stirring.
-
Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄) (approx. 2.0 eq) while maintaining a low temperature.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker of ice water.
-
Isolation: The sulfonic acid can be isolated as a salt. For example, add an aqueous solution of barium hydroxide until the solution is alkaline. This precipitates barium sulfate and forms the soluble barium thiophene-2-sulfonate.[19] Filter off the barium sulfate. The free sulfonic acid can be regenerated by treating the barium salt solution with a stoichiometric amount of sulfuric acid, followed by filtration of the newly formed barium sulfate.[18][19]
Friedel-Crafts Acylation
This is a highly useful reaction for introducing acyl groups onto the thiophene ring, creating key intermediates like 2-acetylthiophene.[20] Strong Lewis acids like aluminum chloride (AlCl₃), which are standard for benzene, can cause polymerization and degradation of the reactive thiophene ring.[8]
-
Reagents: Milder Lewis acids such as tin tetrachloride (SnCl₄), zinc chloride (ZnCl₂), or iodine are preferred.[8][20][21] Acylation with acid anhydrides can be efficiently catalyzed by phosphoric acid or solid-acid catalysts like zeolites.[8][22]
-
Regioselectivity: Acylation occurs almost exclusively at the C2 position.
Protocol: Synthesis of 2-Acetylthiophene (Adapted from Bowman, D.C.[21])
-
Setup: In a flask, combine thiophene (1.0 eq) and acetic anhydride (1.2 eq).
-
Catalyst Addition: Add a catalytic amount of iodine (e.g., 0.1 eq).
-
Reaction: Gently heat the mixture under reflux for approximately 30 minutes. The reaction progress can be monitored by TLC.
-
Work-up: After cooling, dilute the mixture with diethyl ether and wash sequentially with water, a saturated sodium bicarbonate solution, a sodium thiosulfate solution (to remove iodine), and finally with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield 2-acetylthiophene.[21]
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is the most common and efficient method for introducing a formyl (-CHO) group onto the thiophene ring, a process that is difficult to achieve via Friedel-Crafts formylation.[23]
-
Reagents: The Vilsmeier reagent is an electrophilic iminium salt generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[23][24]
-
Mechanism: The electron-rich thiophene ring attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous work-up to yield the aldehyde.[23]
-
Product: The reaction gives high yields of thiophene-2-carboxaldehyde.[25][26]
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Introduction: The Enduring Significance of the Thiophene Scaffold
An In-Depth Technical Guide to the Core Principles of Thiophene Chemistry and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in the fields of medicinal chemistry, materials science, and organic synthesis.[1][2][3] Its unique electronic properties, arising from the interplay between the sulfur heteroatom and the conjugated π-system, impart a distinct reactivity profile that has been exploited for the synthesis of a vast array of functional molecules.[4] Discovered as a contaminant in benzene from coal tar, thiophene's chemistry has since evolved into a rich and diverse area of study.[1] This guide provides an in-depth exploration of the fundamental principles of thiophene chemistry, from its intrinsic properties and synthesis to its reactivity and applications, offering a technical resource for researchers and professionals working with this privileged scaffold.
Part 1: Unveiling the Core: Structure, Aromaticity, and Reactivity
Electronic Structure and Aromaticity: A Delicate Balance
Thiophene's aromatic character is central to its chemistry. It adheres to Hückel's rule, possessing a planar, cyclic, and fully conjugated system with 6 π-electrons.[4] The sulfur atom contributes a lone pair of electrons to the aromatic sextet, rendering the ring electron-rich.[1] However, the degree of aromaticity is a subject of nuanced discussion. While considered aromatic, theoretical calculations and experimental data suggest its aromaticity is less than that of benzene but greater than that of furan.[4][5] This can be attributed to the electronegativity of the heteroatom; sulfur is less electronegative than oxygen, allowing for more effective delocalization of its lone pair into the π-system.[4][6]
The molecule is planar, with specific bond angles and lengths reflecting its hybrid nature. The C-S bond length is approximately 1.70 Å, while the C-C bonds adjacent to the sulfur are about 1.34 Å, and the other C-C bond is around 1.41 Å.[5]
Reactivity Profile: An Electron-Rich Aromatic
The electron-rich nature of the thiophene ring dictates its reactivity. It is significantly more reactive than benzene in electrophilic aromatic substitution reactions, a cornerstone of its functionalization.[7][8] The sulfur atom effectively stabilizes the positive charge in the intermediate σ-complex (arenium ion) formed during electrophilic attack, lowering the activation energy of the reaction.[8]
Part 2: Constructing the Core: Synthesis of the Thiophene Ring
The construction of the thiophene ring can be achieved through several classical and modern synthetic methodologies. The choice of method is often dictated by the desired substitution pattern on the final product.
Paal-Knorr Thiophene Synthesis
A widely employed method for the synthesis of substituted thiophenes involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.[5][9][10]
Causality in Experimental Choice: The Paal-Knorr synthesis is a robust method for accessing a variety of substituted thiophenes. The choice of the sulfurizing agent is critical. Phosphorus pentasulfide (P₄S₁₀) is a classical reagent, though Lawesson's reagent is often preferred for its milder reaction conditions and higher yields.[9][11] The reaction is believed to proceed through the formation of a thioketone intermediate, followed by cyclization and dehydration.[10][12]
Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylthiophene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetonylacetone (1,4-dicarbonyl compound) and phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.
-
Solvent: Use a high-boiling inert solvent such as toluene or xylene.
-
Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by distillation or column chromatography.
Diagram: Paal-Knorr Thiophene Synthesis Mechanism
Caption: Mechanism of the Paal-Knorr thiophene synthesis.
Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that provides a versatile route to highly functionalized 2-aminothiophenes.[13] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.
Causality in Experimental Choice: The Gewald synthesis is particularly valuable for its ability to generate polysubstituted 2-aminothiophenes in a single step from readily available starting materials.[13][14] The base, typically a secondary amine like morpholine or piperidine, catalyzes both the initial Knoevenagel condensation and the subsequent cyclization.[15]
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative
-
Reaction Setup: To a solution of a ketone (e.g., cyclohexanone) and an active methylene nitrile (e.g., malononitrile) in a suitable solvent like ethanol or methanol, add a catalytic amount of a base (e.g., morpholine).
-
Sulfur Addition: Add elemental sulfur to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating. The reaction is often exothermic.
-
Product Isolation: The product often precipitates from the reaction mixture upon cooling. It can be collected by filtration.
-
Purification: The collected solid can be washed with a cold solvent and recrystallized to obtain the pure 2-aminothiophene.
Diagram: Gewald Aminothiophene Synthesis Workflow
Caption: Workflow for the Gewald aminothiophene synthesis.
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is another powerful method for constructing the thiophene ring, particularly for producing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[16] It involves the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[16]
Causality in Experimental Choice: This method offers a regiocontrolled route to trisubstituted thiophenes under mild conditions.[17] The base promotes the initial Michael addition of the thioglycolate to the alkyne, followed by a second addition and subsequent intramolecular condensation.[1][16]
Part 3: Chemical Transformations: Reactions of the Thiophene Ring
Thiophenes undergo a variety of chemical reactions that allow for their elaboration into more complex structures.
Electrophilic Aromatic Substitution: The Dominant Reaction
As an electron-rich aromatic system, thiophene readily undergoes electrophilic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation.[1][18]
Regioselectivity: Electrophilic attack preferentially occurs at the C2 (α) position, which is significantly more reactive than the C3 (β) position.[7][8] This is because the intermediate carbocation formed by attack at C2 is more resonance-stabilized (three resonance structures) than the one formed by attack at C3 (two resonance structures).[8]
Table 1: Common Electrophilic Substitution Reactions of Thiophene
| Reaction | Reagent | Product |
| Halogenation | NBS, NCS, I₂/HIO₃ | 2-Halothiophene |
| Nitration | HNO₃/Acetic Anhydride | 2-Nitrothiophene |
| Sulfonation | Concentrated H₂SO₄ | Thiophene-2-sulfonic acid |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | 2-Acylthiophene |
Nucleophilic Aromatic Substitution: A Conditional Pathway
Nucleophilic aromatic substitution (SNAr) on the thiophene ring is generally difficult due to its electron-rich nature.[19] However, the presence of strong electron-withdrawing groups, such as a nitro group, can activate the ring towards nucleophilic attack.[20][21]
Causality in Experimental Choice: For SNAr to proceed, the thiophene ring must be substituted with at least one potent electron-withdrawing group to stabilize the intermediate Meisenheimer complex.[22] This reaction is synthetically useful for introducing nucleophiles onto an already functionalized thiophene core.
Metal-Catalyzed Cross-Coupling Reactions: Building Complexity
Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Thiophene derivatives are excellent substrates for these transformations.[23]
Key Reactions:
-
Suzuki Coupling: Reaction of a halothiophene with a boronic acid or ester, catalyzed by a palladium complex.
-
Stille Coupling: Coupling of a halothiophene with an organostannane reagent, also palladium-catalyzed.
-
Kumada Coupling: Nickel- or palladium-catalyzed reaction of a thienyl Grignard reagent with an organic halide.[23]
These reactions are instrumental in the synthesis of conjugated oligothiophenes and polythiophenes for materials science applications and for the construction of complex drug molecules.[24][25]
Deprotonation and Lithiation: Creating Thienyl Nucleophiles
The protons on the thiophene ring, particularly at the C2 position, are acidic enough to be removed by strong bases like organolithium reagents.[5] Reaction of thiophene with n-butyllithium readily forms 2-lithiothiophene, a powerful nucleophile that can react with a wide range of electrophiles.[5]
Part 4: Thiophene Derivatives in Action: Applications in Science and Technology
The versatility of thiophene chemistry has led to its incorporation into a multitude of functional molecules with significant real-world applications.
Medicinal Chemistry: A Privileged Scaffold in Drug Discovery
The thiophene ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[2][26] As of recent analyses, 26 FDA-approved drugs contain a thiophene moiety.[2][26]
Examples of Thiophene-Containing Drugs:
-
Clopidogrel and Ticlopidine: Antiplatelet agents.[2]
-
Olanzapine: An antipsychotic medication.[2]
-
Raltitrexed: An anticancer drug.[2]
-
Suprofen and Tiaprofenic Acid: Non-steroidal anti-inflammatory drugs (NSAIDs).[2]
The thiophene ring can act as a bioisostere for a phenyl ring, offering improved metabolic stability and pharmacokinetic properties.[4]
Materials Science: The Rise of Conducting Polymers
Thiophene derivatives are fundamental building blocks for organic electronic materials.[5] Polymerization of thiophene, typically through oxidative coupling of 2,5-disubstituted monomers, leads to polythiophenes.[5]
Key Material: PEDOT:PSS Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is a highly successful conducting polymer with applications in:
-
Organic light-emitting diodes (OLEDs)
-
Organic photovoltaics (solar cells)
-
Antistatic coatings
-
Transparent conductive films
The conductivity and processability of polythiophenes can be tuned by modifying the substituents on the thiophene ring.[5]
Conclusion: A Versatile Heterocycle with a Bright Future
The fundamental principles of thiophene chemistry, from its unique aromaticity to its diverse reactivity, have established it as a critical heterocycle in modern science. The development of robust synthetic methods and a deep understanding of its reaction mechanisms continue to expand the horizons of its application. For researchers in drug development and materials science, a thorough grasp of thiophene chemistry is not just advantageous but essential for innovation. The thiophene scaffold, with its remarkable versatility, is poised to remain a central theme in the discovery and creation of novel functional molecules for years to come.
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A Senior Application Scientist's Guide to Key Intermediates in the Synthesis of 3-Substituted Thiophenes
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophene nucleus, particularly when substituted at the 3-position, is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and organic electronic materials.[1][2] However, the synthesis of 3-substituted thiophenes is often complicated by the inherent reactivity of the thiophene ring, which favors electrophilic substitution at the α-positions (C2 and C5). This guide provides an in-depth analysis of the most effective strategies for accessing this valuable chemical space, moving beyond simple procedural lists to explain the causality behind experimental choices. We will focus on the synthesis and application of pivotal, high-utility intermediates that serve as versatile hubs for diversification, enabling the efficient and regioselective construction of complex 3-substituted thiophenes.
Strategic Overview: Navigating the Challenge of Regioselectivity
The synthesis of 3-substituted thiophenes can be broadly approached via two distinct strategies:
-
De Novo Ring Construction: Building the thiophene ring with the desired C3-substituent or a precursor functional group already incorporated. Methods like the Fiesselmann and Gewald syntheses are powerful tools in this category.[3][4][5]
-
Post-Modification of a Pre-formed Ring: Introducing functionality directly onto the C3 position of a thiophene core. This is the more common, yet challenging, approach due to the preferential reactivity of the α-positions.[3] The core principle of this strategy is the installation of a "handle" at the 3-position, which can then be elaborated into the desired substituent.
This guide is structured around the most critical and versatile intermediates derived from both strategies. Understanding their preparation and reactivity is paramount to any successful synthetic campaign targeting 3-substituted thiophenes.
Key Intermediates via Ring Construction
While many classical thiophene syntheses like the Paal-Knorr produce symmetrically substituted products, several methods are exceptionally well-suited for creating asymmetrically functionalized thiophenes that serve as precursors to 3-substituted derivatives.
2-Aminothiophenes: The Gewald Reaction Intermediate
The Gewald three-component reaction is a cornerstone of thiophene synthesis, providing rapid access to highly functionalized 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile (like ethyl cyanoacetate or malononitrile), and elemental sulfur.[6][7][8]
Causality & Expertise: The power of the Gewald reaction lies in its convergence and operational simplicity.[7] The resulting 2-amino-3-carbethoxy (or 3-cyano) thiophene is not a direct 3-substituted product, but a strategic intermediate. The C2-amino group can be diazotized and removed (deamination), leaving the C3-substituent intact. More importantly, it serves as a versatile anchor for building fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are prevalent in kinase inhibitors and other drug candidates.[5]
Workflow: The Gewald Aminothiophene Synthesis ```dot digraph "Gewald Synthesis Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes ketone [label="Ketone/\nAldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; nitrile [label="Active Methylene\nNitrile (e.g., Malononitrile)", fillcolor="#F1F3F4", fontcolor="#202124"]; sulfur [label="Sulfur (S₈)", fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Base\n(e.g., Morpholine)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
knoevenagel [label="Knoevenagel\nCondensation", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate [label="α,β-Unsaturated\nNitrile", shape=box, style="filled,dashed", fillcolor="#F1F3F4", fontcolor="#202124"]; sulfur_add [label="Sulfur\nAddition", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; cyclization [label="Cyclization &\nTautomerization", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="2-Aminothiophene\nIntermediate", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF", width=2];
// Edges {ketone, nitrile} -> knoevenagel [arrowhead=none]; knoevenagel -> intermediate [label=" H₂O"]; base -> knoevenagel [style=dashed, arrowhead=open];
{intermediate, sulfur} -> sulfur_add [arrowhead=none]; sulfur_add -> cyclization; base -> sulfur_add [style=dashed, arrowhead=open];
cyclization -> product; }
Caption: 3-Bromothiophene as a central hub for synthetic diversification.
Experimental Protocol: Synthesis of 3-Bromothiophene [9] This protocol is based on the procedure published in Organic Syntheses and should be performed with appropriate safety precautions due to the use of bromine and zinc dust.
-
Preparation of Tribromothiophene: In a large, well-ventilated fume hood, add thiophene (1 mole) to a three-necked flask fitted with a mechanical stirrer, dropping funnel, and gas outlet. Cool the flask in an ice-water bath. Slowly add bromine (3.3 moles) dropwise with vigorous stirring. The reaction is highly exothermic. After the addition, allow the mixture to stir at room temperature for 1 hour, then heat to reflux for 2 hours. The product, 2,3,5-tribromothiophene, can be isolated after work-up. [9]2. Setup for Reduction: In a 1 L three-necked flask equipped with a powerful mechanical stirrer, a reflux condenser, and a dropping funnel, place activated zinc dust (2.5 moles). Add a mixture of acetic acid (250 mL) and water (100 mL).
-
Reduction: Heat the zinc suspension to reflux. Add a solution of 2,3,5-tribromothiophene (0.5 moles) in acetic acid (150 mL) dropwise to the refluxing suspension over 2 hours. The choice of acetic acid/water is crucial; it provides the protons for the reduction while maintaining a suitable temperature.
-
Reaction & Work-up: After the addition is complete, continue to reflux for an additional 3 hours. Arrange the apparatus for steam distillation and distill the mixture until no more organic material comes over.
-
Purification: Separate the organic layer, wash with 10% sodium carbonate solution, then with water. Dry the crude product over anhydrous calcium chloride. Purify by fractional distillation to yield pure 3-bromothiophene. [9]
Reaction Type Catalyst System (Typical) Coupling Partner Product Class Suzuki-Miyaura Pd(PPh₃)₄ / Na₂CO₃ Arylboronic Acid 3-Arylthiophenes Heck Pd(OAc)₂ / P(o-tol)₃ / Et₃N Alkene 3-Alkenylthiophenes Sonogashira PdCl₂(PPh₃)₂ / CuI / Base Terminal Alkyne 3-Alkynylthiophenes Buchwald-Hartwig Pd₂(dba)₃ / BINAP / NaOt-Bu Amine 3-Arylaminothiophenes | Stille | Pd(PPh₃)₄ | Organostannane | 3-Aryl/Alkenylthiophenes |
Table 1: Common cross-coupling reactions utilizing 3-bromothiophene.
Thiophene-3-boronic Acid: The Suzuki Coupling Workhorse
Generated from 3-bromothiophene, thiophene-3-boronic acid and its corresponding esters (e.g., pinacol ester) are premier intermediates for constructing C-C bonds via the Suzuki-Miyaura cross-coupling reaction. [10][11][12] Causality & Expertise: While 3-lithiothiophene (formed by treating 3-bromothiophene with n-BuLi) is a potent nucleophile, it is often thermally unstable and highly reactive, limiting its functional group compatibility. By quenching this organolithium intermediate with a trialkyl borate (e.g., trimethyl borate) followed by acidic hydrolysis, one obtains the corresponding boronic acid. [12]This intermediate is a stable, crystalline solid that is easy to handle and tolerant of a wide variety of functional groups, making it exceptionally valuable in complex molecule synthesis and drug discovery. [11] Workflow: Synthesis and Application of Thiophene-3-boronic Acid ```dot digraph "Boronic Acid Workflow" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes BrT [label="3-Bromothiophene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BuLi [label="1. n-BuLi, THF, -78 °C", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; LiT [label="3-Lithiothiophene\n(in situ)", style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Borate [label="2. B(OMe)₃", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Hydrolysis [label="3. H₃O⁺", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; BoronicAcid [label="Thiophene-3-\nboronic Acid", fillcolor="#FBBC05", fontcolor="#202124", width=1.8];
Suzuki [label="Suzuki Coupling", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ArylHalide [label="Aryl Halide\n(Ar-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="3-Arylthiophene", fillcolor="#34A853", fontcolor="#FFFFFF", width=1.8]; PdCat [label="Pd Catalyst\n+ Base", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges BrT -> BuLi -> LiT; LiT -> Borate -> Hydrolysis -> BoronicAcid;
{BoronicAcid, ArylHalide} -> Suzuki [arrowhead=none]; PdCat -> Suzuki [style=dashed]; Suzuki -> Product; }``` Caption: Synthesis of thiophene-3-boronic acid and its use in Suzuki coupling.
Experimental Protocol: Synthesis of Thiophene-3-boronic Acid
-
Setup: To a flame-dried, three-necked flask under a positive pressure of argon, add anhydrous tetrahydrofuran (THF, 100 mL) and 3-bromothiophene (50 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. Strict anhydrous and anaerobic conditions are essential to prevent quenching of the organolithium intermediate.
-
Lithiation: Add n-butyllithium (1.6 M in hexanes, 55 mmol, 1.1 equiv) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution for 45 minutes at -78 °C.
-
Borylation: Add trimethyl borate (60 mmol, 1.2 equiv) dropwise, again maintaining the temperature below -70 °C. After the addition, stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.
-
Hydrolysis & Work-up: Cool the mixture in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~1-2).
-
Isolation: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or hexanes/ethyl acetate) to afford pure thiophene-3-boronic acid.
The Future: Direct C-H Functionalization
A major goal in modern synthetic chemistry is the direct functionalization of C-H bonds, which avoids the need for pre-installing a halide or other activating group. Wh[13]ile the α-C-H bonds of thiophene are readily functionalized, achieving regioselective C-H activation at the 3-position is more complex and often requires a directing group. Re[14][15]cent advances have shown that specific catalysts and conditions can functionalize the C3 position of certain thiophene derivatives, offering a more atom-economical route for future syntheses.
While a multitude of methods exist for thiophene synthesis, a strategic approach focused on the generation and elaboration of key intermediates is the most powerful paradigm for accessing complex 3-substituted derivatives. 3-Bromothiophene stands as the indispensable gateway, providing access to potent nucleophiles like 3-lithiothiophene and the robust Suzuki coupling partner, thiophene-3-boronic acid . For syntheses commencing with ring-construction, the 2-aminothiophenes from the Gewald reaction offer a rapid and convergent route to highly functionalized scaffolds. Mastery of the synthesis and application of these core intermediates provides the research scientist with a reliable and versatile toolkit for innovation in drug discovery and materials science.
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- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sequential Regioselective C-H Functionalization of Thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 3-(2-Bromoethyl)thiophene
Document ID: AN-SC-2026-001
Revision: 1.0
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of 3-(2-Bromoethyl)thiophene in Suzuki-Miyaura cross-coupling reactions. Thiophene-containing scaffolds are of significant interest in medicinal chemistry and materials science.[1][2] The Suzuki coupling offers a powerful and versatile method for creating carbon-carbon bonds, enabling the synthesis of a diverse array of functionalized thiophene derivatives.[2][3] This guide delves into the mechanistic underpinnings of the reaction, provides detailed, field-proven experimental protocols, and offers insights into optimizing reaction conditions for this specific alkyl bromide substrate.
Introduction: The Significance of Thiophene Derivatives and the Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its broad functional group tolerance, mild reaction conditions, and the use of generally stable and less toxic organoboron reagents.[2][3][4][5] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls, polyolefins, and styrenes.[3]
This compound is a valuable building block, featuring a reactive primary alkyl bromide tethered to a thiophene core. This structure allows for the introduction of the thiophen-3-ylethyl moiety onto a wide range of molecular scaffolds. The resulting products are key intermediates in the synthesis of pharmacologically active compounds and advanced materials.
While the Suzuki coupling is most commonly applied to aryl and vinyl halides, its scope has been successfully extended to include alkyl halides.[3][6] However, the coupling of sp³-hybridized carbons, such as in this compound, presents unique challenges compared to their sp² counterparts, including a different mechanism for oxidative addition and the potential for side reactions like β-hydride elimination. This note will address these specific considerations.
The Catalytic Cycle: A Mechanistic Perspective
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8][9] The three key steps are oxidative addition, transmetalation, and reductive elimination.[8][9][10][11]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond of this compound.[3][8] This step, often rate-determining, forms a palladium(II) intermediate.[3] For alkyl bromides, this process is generally thought to occur via an SN2-type mechanism.[12]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex.[3][8] This process requires activation of the organoboron species by a base.[6][10][13] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium center.[6][13]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex.[3][7][8] This forms the new carbon-carbon bond in the desired product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[7][8]
Diagram of the Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following protocols are designed as a robust starting point. Optimization may be necessary depending on the specific boronic acid used and the desired scale of the reaction.
General Considerations and Reagent Preparation
-
Inert Atmosphere: Suzuki coupling reactions are sensitive to oxygen, which can oxidize the Pd(0) catalyst. It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[14]
-
Solvent Degassing: Solvents should be thoroughly degassed before use to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent for 20-30 minutes or by using a freeze-pump-thaw technique.
-
Reagent Quality: The purity of all reagents, particularly the boronic acid and the base, is critical for high yields. Boronic acids can dehydrate to form boroxines, which may affect reactivity.
Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol details a representative reaction to synthesize 3-(2-phenylethyl)thiophene.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
1,4-Dioxane and Water (degassed)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate (0.02 equiv) and the phosphine ligand (e.g., PCy₃, 0.04 equiv).
-
Assembly: Evacuate and backfill the reaction flask with inert gas three times.
-
Addition of Catalyst and Solvents: Add the pre-mixed catalyst to the flask, followed by the degassed 1,4-dioxane and water (e.g., in a 4:1 ratio by volume). The total solvent volume should be sufficient to create a stirrable slurry.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.[15][16] The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[8]
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.[8][16]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-(2-phenylethyl)thiophene.[15]
Experimental Workflow Diagram
Caption: General workflow for the Suzuki coupling experiment.
Optimization and Key Parameters
The success of the Suzuki coupling with an alkyl bromide like this compound is highly dependent on the choice of catalyst, ligand, base, and solvent system.
| Parameter | Common Choices | Rationale & Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(II) and Pd(0) precursors, respectively, that are reduced in situ to the active Pd(0) species.[7] Pd(PPh₃)₄ can be used directly but is more air-sensitive. |
| Ligand | PCy₃, P(t-Bu)₃, SPhos, XPhos | For coupling with alkyl bromides, bulky and electron-rich phosphine ligands are crucial.[15] They promote the oxidative addition step and stabilize the palladium center, preventing side reactions.[3] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | The base activates the boronic acid for transmetalation.[10][17] The choice can significantly impact yield.[10] K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings. Inorganic bases generally outperform organic bases like triethylamine.[10] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A biphasic system with water is common, as it helps to dissolve the inorganic base and facilitates the reaction.[2][18] The choice of organic solvent can influence the solubility of the reagents and the reaction temperature. |
Potential Side Reactions and Troubleshooting
-
Dehalogenation: The bromoethyl group can be reduced to an ethyl group, a common side reaction.[7] This can sometimes be minimized by ensuring a strictly inert atmosphere and using pure reagents.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often more prevalent at higher temperatures or with prolonged reaction times.
-
Protodeborylation: The boronic acid can be cleaved by water or other protic sources, reducing its effective concentration.[7] Using a slight excess of the boronic acid can help compensate for this.
-
Low or No Conversion: This can be due to an inactive catalyst (e.g., from oxygen exposure), an inappropriate choice of ligand or base for the specific substrate, or insufficient reaction temperature/time.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of this compound. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields of the desired coupled products. The protocols and insights provided in this application note serve as a comprehensive starting point for the successful implementation of this reaction in drug discovery and materials science research programs.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Braga, A., Morgon, N., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Syntheses. PALLADIUM-CATALYZED ALKYL-ALKYL SUZUKI CROSS-COUPLINGS OF PRIMARY ALKYL BROMIDES AT ROOM-TEMPERATURE. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Fairlamb, I. J. S. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Johnson Matthey Technology Review. [Link]
-
NROChemistry (YouTube). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Massachusetts Institute of Technology. Palladium-Catalyzed Alkyl-Alkyl Suzuki Cross-Couplings of Primary Alkyl Bromides at Room Temperature. [Link]
-
Ali, M., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Cesa, E. D., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. [Link]
-
Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. boa.unimib.it [boa.unimib.it]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. mt.com [mt.com]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. PALLADIUM-CATALYZED ALKYL-ALKYL SUZUKI CROSS-COUPLINGS OF PRIMARY ALKYL BROMIDES AT ROOM-TEMPERATURE: (13-CHLOROTRIDECYLOXY)TRIETHYLSILANE [Silane, [(13-chlorotridecyl)oxy]triethyl-] - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium-Catalyzed Alkyl-Alkyl Suzuki Cross-Couplings of Primary Alkyl Bromides at Room Temperature [dspace.mit.edu]
- 17. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Formation of 2-(Thiophen-3-yl)ethylmagnesium Bromide
Abstract
This document provides a comprehensive guide for the synthesis of the Grignard reagent 2-(thiophen-3-yl)ethylmagnesium bromide from its precursor, 3-(2-bromoethyl)thiophene. Grignard reagents are powerful nucleophiles essential for the formation of carbon-carbon bonds in organic synthesis. The protocol herein is tailored for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, critical safety considerations, and methods for quantification. The aim is to provide a robust and reproducible methodology, grounded in established principles of organometallic chemistry.
Introduction: The Significance of Thiophene-Containing Grignard Reagents
Thiophene moieties are prevalent in a vast array of pharmaceuticals and functional materials. The ability to functionalize the thiophene ring is therefore of paramount importance in medicinal chemistry and materials science. Grignard reagents derived from substituted thiophenes serve as versatile intermediates, enabling the introduction of various substituents onto the thiophene core. The specific target of this protocol, 2-(thiophen-3-yl)ethylmagnesium bromide, allows for the extension of a two-carbon chain from the 3-position of the thiophene ring, a valuable transformation in the synthesis of complex molecules.
The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond. This process inverts the polarity of the carbon atom, transforming it from an electrophilic center in the alkyl halide to a highly nucleophilic one in the organomagnesium compound. This "umpolung" is the cornerstone of the synthetic utility of Grignard reagents.
Reaction Mechanism and Key Considerations
The formation of a Grignard reagent is a surface reaction that occurs on the magnesium metal. While the detailed mechanism is complex and thought to involve single electron transfer (SET) and radical intermediates, a simplified overview is sufficient for practical understanding.
Key factors influencing the success of Grignard reagent formation include:
-
Anhydrous Conditions: Grignard reagents are highly basic and will react readily with protic solvents, including water, to quench the reagent and form the corresponding alkane. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.
-
Ethereal Solvents: The reaction is typically carried out in aprotic ethereal solvents such as diethyl ether or tetrahydrofuran (THF). These solvents are crucial as they solvate and stabilize the forming Grignard reagent through coordination with the magnesium atom.
-
Magnesium Activation: A passivating layer of magnesium oxide can form on the surface of the magnesium turnings, inhibiting the reaction. Activation is often necessary to expose a fresh, reactive metal surface.
-
Initiation: The reaction can sometimes have an induction period before it begins. Gentle heating or the use of a small crystal of iodine can help to initiate the reaction.
-
Temperature Control: The formation of Grignard reagents is an exothermic process. Once initiated, the reaction rate must be controlled to prevent a runaway reaction, which can be achieved by cooling the reaction vessel and controlling the rate of addition of the alkyl halide.
Visualizing the Process
Reaction Scheme
Caption: Formation of the Grignard reagent.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Detailed Experimental Protocol
Safety Precautions: Grignard reagents are flammable, corrosive, and moisture-sensitive. The reaction is exothermic and can become vigorous. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (flame-resistant lab coat, safety goggles, and gloves) must be worn. An ice bath should be readily available for emergency cooling.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >97% | Sigma-Aldrich | Store under nitrogen. |
| Magnesium Turnings | >99.5% | Sigma-Aldrich | |
| Tetrahydrofuran (THF), Anhydrous | >99.9%, inhibitor-free | Sigma-Aldrich | Use a freshly opened bottle or distill from a suitable drying agent. |
| Iodine | Crystal, Reagent Grade | Fisher Scientific | For activation. |
| Argon or Nitrogen Gas | High Purity | Local Supplier | For maintaining an inert atmosphere. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Glass stopper
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Schlenk line or inert gas manifold
-
Syringes and needles
Step-by-Step Procedure
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry argon or nitrogen. This ensures the removal of any adsorbed water.
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents) and a magnetic stir bar into the three-neck flask. Add a single crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and deposits on the magnesium, or until a brownish color appears. Allow the flask to cool to room temperature.
-
Reaction Setup: Assemble the reflux condenser and dropping funnel on the flask. Maintain a positive pressure of inert gas throughout the experiment.
-
Initial Reagent Addition: Add anhydrous THF (sufficient to cover the magnesium) to the flask via a syringe. In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous THF.
-
Initiation: Add a small portion (approximately 10%) of the this compound solution to the stirred magnesium suspension. The reaction mixture may need to be gently warmed with a heating mantle to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, the appearance of a cloudy gray solution, and spontaneous refluxing of the solvent. If the reaction does not start, cease heating and consult troubleshooting guides (e.g., adding a small amount of 1,2-dibromoethane).
-
Controlled Addition: Once the reaction has been initiated, slowly add the remaining this compound solution from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with an ice bath.
-
Completion of Reaction: After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 1-2 hours to ensure complete reaction.
-
Cooling and Storage: Allow the reaction mixture to cool to room temperature. The resulting dark grey to brown solution is the Grignard reagent, 2-(thiophen-3-yl)ethylmagnesium bromide. It should be used immediately or stored under an inert atmosphere in a sealed container.
Quantification of the Grignard Reagent
The concentration of the prepared Grignard reagent should be determined before use, as the yield is never quantitative. Titration is a common and reliable method for this purpose.
Titration Protocol (Iodine Method)
-
Preparation: In a dry flask under an inert atmosphere, dissolve a precisely weighed amount of iodine (I₂) in anhydrous THF.
-
Titration: Cool the iodine solution in an ice bath. Slowly add the prepared Grignard reagent dropwise via a syringe until the brown color of the iodine disappears.
-
Calculation: The molarity of the Grignard reagent can be calculated based on the stoichiometry of the reaction (2 RMgX + I₂ → R-R + 2 MgXI) and the volumes and amounts of reagents used.
Potential Side Reactions and Troubleshooting
-
Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with unreacted alkyl halide to form a dimer. This can be minimized by slow addition of the alkyl halide and maintaining a dilute solution.
-
Failure to Initiate: This is often due to a passivating oxide layer on the magnesium or the presence of moisture. Ensure rigorous drying of all components and consider alternative activation methods if necessary.
-
Low Yield: This can result from incomplete reaction, side reactions, or quenching by moisture or acidic impurities.
Conclusion
The successful formation of 2-(thiophen-3-yl)ethylmagnesium bromide is contingent upon careful attention to experimental detail, particularly the exclusion of water and the control of the reaction rate. This protocol provides a robust framework for the synthesis of this valuable synthetic intermediate. By understanding the underlying principles and adhering to the outlined procedures, researchers can reliably prepare this Grignard reagent for use in a wide range of synthetic applications.
References
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. BYJU'S. [Link]
-
Chem.ucla.edu. (n.d.). Formation of Grignard Reagents from Organic Halides. [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. ACS. [Link]
-
Sciencemadness Wiki. (2019, April 1). Grignard reagent. [Link]
-
Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. [Link]
-
Wikipedia. (n.d.). Grignard reagent. [Link]
-
DCHAS.org. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. [Link]
-
YouTube. (2024, June 6). Grignard reaction safety. [Link]
-
Speed, A. W., et al. (2022). Efficient Synthesis and Functionalization of 3-Bromonaphtho[2,3-b]thiophene. The Journal of Organic Chemistry, 87(1), 445–450. [Link]
-
Study.com. (n.d.). In the Grinard Reaction, which methods are used to purify the product and what is removed in each step of the experiment?. [Link]
- ResearchGate. (2025, August 6). *ChemInform Abstract: Convenient Method for the Preparation of the 2-Methyl Thiophen-3-yl Magnesium
Synthesis of Novel Functionalized Thiophenes from 3-(2-Bromoethyl)thiophene: An Application and Protocol Guide
Introduction: The Versatility of the Thiophene Scaffold in Modern Chemistry
The thiophene nucleus is a cornerstone in the architecture of a vast array of functional organic molecules. Its unique electronic properties and the ability of its derivatives to interact with biological systems have cemented its importance in medicinal chemistry, materials science, and agrochemicals. 3-(2-Bromoethyl)thiophene, a readily accessible starting material, serves as a versatile platform for the introduction of diverse functionalities, paving the way for the synthesis of novel compounds with tailored properties. This guide provides a comprehensive overview of synthetic strategies to functionalize this compound, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in drug discovery and chemical development.
Strategic Approaches to the Functionalization of this compound
The synthetic utility of this compound primarily stems from the reactivity of the bromoethyl moiety. This side chain allows for a variety of transformations, broadly categorized into nucleophilic substitution, palladium-catalyzed cross-coupling reactions, and intramolecular cyclizations to construct fused heterocyclic systems. The choice of synthetic route is dictated by the desired target molecule and the compatibility of the functional groups.
Caption: Synthetic strategies from this compound.
Part 1: Nucleophilic Substitution Reactions
The primary alkyl bromide of this compound is highly susceptible to nucleophilic attack, providing a straightforward route to a variety of functionalized derivatives. These reactions typically proceed via an SN2 mechanism.
Synthesis of 3-(2-Azidoethyl)thiophene: A Gateway to Amines and Triazoles
The introduction of an azide group serves as a versatile handle for further chemical transformations. The azide can be readily reduced to a primary amine or utilized in "click" chemistry to form triazoles.
Protocol 1: Synthesis of 3-(2-Azidoethyl)thiophene
-
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
-
Causality and Insights: DMF is an excellent polar aprotic solvent for SN2 reactions, as it solvates the cation (Na⁺) while leaving the nucleophile (N₃⁻) relatively free to attack the electrophilic carbon. The use of a slight excess of sodium azide ensures the complete consumption of the starting material.
Synthesis of 3-(2-Aminoethyl)thiophene: A Precursor for Bioactive Molecules
The corresponding amine is a key intermediate for the synthesis of various biologically active compounds and can be obtained by the reduction of the azide or through direct amination.
Protocol 2: Reduction of 3-(2-Azidoethyl)thiophene to 3-(2-Aminoethyl)thiophene
-
Materials:
-
3-(2-Azidoethyl)thiophene
-
Lithium aluminum hydride (LiAlH₄) or Triphenylphosphine (PPh₃)
-
Anhydrous tetrahydrofuran (THF) or THF/water
-
Deionized water
-
Diethyl ether
-
-
Procedure (using LiAlH₄):
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 3-(2-azidoethyl)thiophene (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash with diethyl ether.
-
Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the desired amine.
-
Trustworthiness: The Staudinger reaction, using triphenylphosphine followed by hydrolysis, offers a milder alternative to LiAlH₄ reduction and is often preferred for substrates with reducible functional groups.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the alkyl bromide of this compound is not ideal for direct cross-coupling, it can be converted to a more suitable precursor, or the thiophene ring itself can be functionalized. For the purpose of this guide, we will focus on reactions that could be performed after converting the bromoethyl group to a more suitable handle or by using a di-functionalized thiophene. A common strategy is to first perform a Suzuki-Miyaura coupling on a brominated thiophene ring and then introduce the ethyl side chain.
For a more direct approach, the Heck reaction can be employed to introduce unsaturation.
The Heck Reaction: Synthesis of Alkenyl Thiophenes
The Heck reaction facilitates the coupling of the alkyl halide with an alkene in the presence of a palladium catalyst and a base.[1][2][3][4]
Protocol 3: Heck Reaction of this compound with Styrene
-
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq), styrene (1.2 eq), Pd(OAc)₂ (0.02 eq), and P(o-tol)₃ (0.04 eq) in acetonitrile.
-
Add triethylamine (1.5 eq) to the mixture.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling, dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Expertise & Experience: The choice of phosphine ligand is crucial for the success of the Heck reaction. Tri(o-tolyl)phosphine is often effective for alkyl bromides. The base is required to neutralize the HBr generated in the catalytic cycle.[1]
| Reaction Type | Reagents | Product | Typical Yield (%) | Reference |
| Azide Substitution | NaN₃, DMF | 3-(2-Azidoethyl)thiophene | >90 | [5] |
| Amine Synthesis (Reduction) | LiAlH₄, THF | 3-(2-Aminoethyl)thiophene | 80-90 | N/A |
| Heck Reaction | Styrene, Pd(OAc)₂, P(o-tol)₃, Et₃N | 3-(4-Phenylbut-3-en-1-yl)thiophene | 60-80 | [1][2] |
| Suzuki-Miyaura Coupling* | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 3-Aryl-thiophene derivative | 70-95 | [6][7][8] |
* Note: For Suzuki-Miyaura coupling, the thiophene ring would typically be brominated, and this reaction would precede the introduction or modification of the ethyl side chain.
Part 3: Intramolecular Cyclization for Fused Ring Systems
Functionalized 3-(2-ethyl)thiophene derivatives are excellent precursors for the synthesis of fused heterocyclic systems, such as thienopyridines, which are of significant interest in medicinal chemistry.
Pictet-Spengler Reaction for the Synthesis of Tetrahydrothieno[2,3-c]pyridines
The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinoline and related fused systems.[9][10][11][12][13] It involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions. 3-(2-Aminoethyl)thiophene is an ideal substrate for this transformation.
Caption: Pictet-Spengler reaction pathway.
Protocol 4: Synthesis of a Tetrahydrothieno[2,3-c]pyridine Derivative
-
Materials:
-
3-(2-Aminoethyl)thiophene
-
An appropriate aldehyde (e.g., formaldehyde or benzaldehyde)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 3-(2-aminoethyl)thiophene (1.0 eq) and the aldehyde (1.1 eq) in DCM.
-
Cool the solution to 0 °C and add TFA (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Authoritative Grounding: The Pictet-Spengler reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution. The electron-rich nature of the thiophene ring facilitates this cyclization.[11]
Conclusion and Future Perspectives
This compound is a valuable and versatile starting material for the synthesis of a wide range of functionalized thiophenes. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. The ability to introduce diverse functional groups through nucleophilic substitution, cross-coupling, and cyclization reactions opens up numerous possibilities for the development of novel compounds with potential applications in medicine and materials science. Further exploration of one-pot and multi-component reactions starting from this building block could lead to even more efficient and sustainable synthetic routes.
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
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Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797–1842. [Link]
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Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet–Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538-8564. [Link]
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Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]
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Rasheed, S., et al. (2017). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 22(12), 2163. [Link]
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Organic Chemistry Portal. The Pictet-Spengler Reaction. [Link]
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Jida, M., et al. (2012). Racemic and diastereoselective construction of indole alkaloid under solvent- and catalyst-free microwave-assisted Pictet-Spengler condensation. Green Chemistry, 14(3), 909-912. [Link]
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El-Kashef, H. S., et al. (1993). Synthesis of Thieno[2,3-c]pyridines and Related Heterocyclic Systems. Journal of Chemical Technology & Biotechnology, 57(1), 15-19. [Link]
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Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines... PLoS ONE. [Link]
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Rieke, R. D., & Wu, T.-C. (1993). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 58(11), 2881-2882. [Link]
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A Step-by-Step Guide to the Synthesis and Polymerization of 3-(2-Bromoethyl)thiophene for Advanced Biomedical Applications
This comprehensive guide provides a detailed protocol for the synthesis and polymerization of 3-(2-bromoethyl)thiophene, yielding a functionalized polythiophene with significant potential for applications in drug development and biomedical research. The presence of the reactive bromoethyl side chain allows for post-polymerization modification, enabling the covalent attachment of therapeutic agents, targeting ligands, or other functional moieties. This guide is intended for researchers, scientists, and drug development professionals with a background in synthetic chemistry.
Introduction
Polythiophenes are a class of conducting polymers that have garnered considerable interest for their unique electronic and optical properties.[1] The ability to introduce functional groups onto the thiophene monomer allows for the tuning of these properties and the introduction of new functionalities. Poly(this compound) is a particularly interesting derivative due to the versatility of the bromoethyl group for subsequent chemical modifications, making it a valuable platform for creating advanced materials for biomedical applications, including drug delivery systems and biosensors.[2][3]
This guide details a robust synthetic strategy for the preparation of poly(this compound) via Grignard Metathesis (GRIM) polymerization. Due to the incompatibility of the bromoethyl group with Grignard reagents, a protection-deprotection strategy is employed, starting from 2-(thiophen-3-yl)ethanol.
Overall Synthetic Scheme
The multi-step synthesis and polymerization process is outlined below. It involves the protection of a hydroxyl group, bromination of the thiophene ring, GRIM polymerization, deprotection, and final conversion to the desired bromoethyl functionality.
Caption: Overall workflow for the synthesis of poly(this compound).
Part 1: Monomer Synthesis
The synthesis of the monomer, 2,5-dibromo-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiophene, is a critical step that requires careful execution.
Materials and Methods
| Material/Reagent | Supplier | Grade |
| 2-(Thiophen-3-yl)ethanol | Commercially Available | ≥98% |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | Commercially Available | ≥98% |
| Imidazole | Commercially Available | ≥99% |
| N,N-Dimethylformamide (DMF) | Commercially Available | Anhydrous |
| N-Bromosuccinimide (NBS) | Commercially Available | ≥98% |
| Tetrahydrofuran (THF) | Commercially Available | Anhydrous |
| Diethyl ether | Commercially Available | Anhydrous |
| Saturated aqueous sodium bicarbonate | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous magnesium sulfate | Commercially Available |
Step-by-Step Protocol
Step 1: Protection of 2-(Thiophen-3-yl)ethanol
The hydroxyl group of 2-(thiophen-3-yl)ethanol is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent interference in the subsequent Grignard metathesis step.[2][4] Silyl ethers are stable under the basic conditions of Grignard reagent formation and can be readily removed later.[5][6]
-
In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2-(thiophen-3-yl)ethanol (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 3-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiophene as a colorless oil.
Step 2: Bromination of the Protected Thiophene
The protected thiophene is then dibrominated at the 2 and 5 positions of the thiophene ring using N-bromosuccinimide (NBS).[7][8]
-
In a flask protected from light, dissolve 3-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiophene (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add NBS (2.2 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with diethyl ether (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2,5-dibromo-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiophene as a pale yellow oil.
Part 2: GRIM Polymerization
The Grignard Metathesis (GRIM) polymerization is a chain-growth polymerization method that allows for the synthesis of regioregular polythiophenes with controlled molecular weights.[1][9]
Materials and Methods
| Material/Reagent | Supplier | Grade |
| 2,5-Dibromo-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiophene | Synthesized in Part 1 | Purified |
| tert-Butylmagnesium chloride (t-BuMgCl) | Commercially Available | 1.0 M in THF |
| [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) | Commercially Available | ≥98% |
| Tetrahydrofuran (THF) | Commercially Available | Anhydrous |
| Methanol | Commercially Available | ACS Grade |
| Chloroform | Commercially Available | HPLC Grade |
Step-by-Step Protocol
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the monomer, 2,5-dibromo-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiophene (1.0 eq), in anhydrous THF.
-
Slowly add t-BuMgCl (1.05 eq) to the solution at room temperature.
-
Stir the mixture for 1-2 hours to allow for the Grignard metathesis to occur, forming the magnesium-thiophene species.[10]
-
In a separate flask, prepare a stock solution of the Ni(dppp)Cl₂ catalyst in anhydrous THF.
-
Add the calculated amount of the catalyst solution to the monomer solution to achieve the desired monomer-to-catalyst ratio, which will influence the final molecular weight of the polymer.[9]
-
Allow the polymerization to proceed at room temperature for 1-3 hours. The solution will typically become darker and more viscous.
-
Quench the polymerization by slowly pouring the reaction mixture into a large volume of methanol.
-
A precipitate of the polymer, poly(3-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiophene), will form.
-
Collect the polymer by filtration and wash it extensively with methanol to remove any unreacted monomer and catalyst residues.
-
Dry the polymer under vacuum.
Caption: Simplified mechanism of GRIM polymerization.
Part 3: Post-Polymerization Modification
The final steps involve the deprotection of the silyl ether and the conversion of the resulting hydroxyl group to the target bromoethyl group.
Materials and Methods
| Material/Reagent | Supplier | Grade |
| Poly(3-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiophene) | Synthesized in Part 2 | |
| Tetrabutylammonium fluoride (TBAF) | Commercially Available | 1.0 M in THF |
| Tetrahydrofuran (THF) | Commercially Available | Anhydrous |
| Phosphorus tribromide (PBr₃) | Commercially Available | ≥98% |
| Dichloromethane | Commercially Available | Anhydrous |
| Methanol | Commercially Available | ACS Grade |
Step-by-Step Protocol
Step 1: Deprotection of the Silyl Ether
The TBDMS protecting group is selectively removed using a fluoride source like TBAF.[11]
-
Dissolve the silyl-protected polymer in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add TBAF (1.5 eq per repeating unit) to the polymer solution.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the deprotection by taking small aliquots and analyzing by ¹H NMR to observe the disappearance of the TBDMS signals.
-
Once the deprotection is complete, precipitate the polymer by pouring the solution into water.
-
Collect the polymer, poly(3-(2-hydroxyethyl)thiophene), by filtration, wash with water and then methanol, and dry under vacuum.
Step 2: Conversion to Bromoethyl Group
The hydroxyl group is converted to a bromide using a suitable brominating agent like phosphorus tribromide (PBr₃).
-
In a flame-dried flask under an inert atmosphere, dissolve the poly(3-(2-hydroxyethyl)thiophene) in anhydrous THF or dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add PBr₃ (0.5 eq per repeating unit) to the solution.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by ¹H NMR to confirm the conversion.
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Extract the polymer with dichloromethane (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final polymer, poly(this compound), by precipitation from a concentrated chloroform solution into methanol.
-
Collect the polymer by filtration and dry under vacuum.
Part 4: Characterization of Poly(this compound)
Thorough characterization of the final polymer is essential to confirm its structure, molecular weight, and purity.
Expected Characterization Data
| Technique | Expected Results |
| ¹H NMR | Aromatic proton of the thiophene ring (~6.9-7.1 ppm), methylene protons of the bromoethyl side chain (-CH₂-Br at ~3.6 ppm and -CH₂-Th at ~3.1 ppm).[3] |
| GPC | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using polystyrene standards.[12] |
| UV-Vis Spectroscopy | Absorption maximum (λmax) in the range of 430-460 nm for a thin film, indicative of the π-π* transition of the conjugated backbone.[13] |
| FTIR Spectroscopy | Characteristic peaks for the C-Br stretching vibration (~650-550 cm⁻¹), aromatic C-H stretching, and thiophene ring vibrations. |
Applications in Drug Development
The resulting poly(this compound) serves as a versatile platform for drug delivery applications. The bromoethyl side chains can be functionalized via nucleophilic substitution reactions with various moieties, including:
-
Drug Molecules: Covalent attachment of drugs can lead to polymer-drug conjugates with controlled release profiles.[14]
-
Targeting Ligands: Incorporation of molecules that bind to specific receptors on cancer cells can enhance targeted drug delivery.
-
Solubilizing Groups: Attachment of hydrophilic chains like polyethylene glycol (PEG) can improve the polymer's solubility in aqueous media.
This post-polymerization modification capability allows for the creation of multifunctional materials tailored for specific therapeutic needs.[15]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in protection step | Incomplete reaction or loss during workup. | Ensure anhydrous conditions, increase reaction time, optimize purification. |
| Multiple products in bromination | Non-selective bromination. | Control temperature carefully, use the correct stoichiometry of NBS. |
| Low molecular weight polymer | High catalyst loading or impurities. | Accurately determine monomer and catalyst concentrations, use purified monomer and anhydrous solvents. |
| Incomplete deprotection | Insufficient TBAF or short reaction time. | Increase the amount of TBAF and/or reaction time, monitor by NMR. |
| Polymer crosslinking during final bromination | Side reactions with PBr₃. | Maintain low temperature during addition of PBr₃, use a less reactive brominating agent if necessary. |
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- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 12. agilent.com [agilent.com]
- 13. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 15. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 3-(2-Bromoethyl)thiophene in Pharmaceutical Ingredient Synthesis
Abstract
These application notes provide a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-(2-Bromoethyl)thiophene as a pivotal intermediate in the synthesis of active pharmaceutical ingredients (APIs). The thiophene moiety is a recognized privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] This guide focuses specifically on the 3-substituted isomer, this compound, elucidating its role as a critical building block for constructing the thieno[3,2-c]pyridine core, which is central to a class of potent antiplatelet agents. We will explore the underlying chemical principles, provide detailed, field-proven protocols for key synthetic transformations, and present a comparative overview of its application in the synthesis of globally significant pharmaceuticals.
Introduction: The Strategic Importance of this compound
This compound (CAS No: 57070-76-5) is a bifunctional organosulfur compound that serves as a highly versatile precursor in organic synthesis.[3] Its structure combines a thiophene ring with a reactive bromoethyl side chain. The thiophene ring itself offers a stable aromatic scaffold that is a bioisostere of the benzene ring, often conferring favorable pharmacokinetic properties to drug candidates.[2]
The primary utility of this molecule in pharmaceutical synthesis stems from the reactivity of the ethyl bromide group. As a primary alkyl halide, it is an excellent electrophile for nucleophilic substitution reactions (SN2), particularly with amine nucleophiles. This reactivity is the cornerstone of its application in building the core structures of several blockbuster drugs.
Key Structural Features and Reactivity:
-
Thiophene Core: Provides a rigid, aromatic scaffold that is a key pharmacophore in many APIs.
-
Bromoethyl Side Chain: A reactive "handle" that allows for the straightforward introduction of the thiophene moiety onto a target molecule, typically through C-N bond formation. The two-carbon spacer provides essential conformational flexibility in the final drug molecule.
The principal application of this intermediate is in the synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine nucleus. This heterocyclic system is the foundational structure for a major class of P2Y12 receptor inhibitors, which are critical antiplatelet medications used to prevent thrombosis in patients with cardiovascular diseases.[4]
Core Application: Synthesis of Thienopyridine Antiplatelet Agents
The thieno[3,2-c]pyridine scaffold is the defining feature of drugs like Ticlopidine, Clopidogrel, and Prasugrel. The synthesis of this core structure is a multi-step process where this compound or its precursors play an indispensable role.
| Pharmaceutical Agent | Therapeutic Class | Mechanism of Action | Role of this compound Derived Precursor |
| Ticlopidine | Antiplatelet Agent | Irreversible P2Y12 Receptor Antagonist | Forms the core thieno[3,2-c]pyridine structure via cyclization of a 3-thienylethylamine intermediate.[4][5] |
| Clopidogrel | Antiplatelet Agent | Irreversible P2Y12 Receptor Antagonist | Key intermediate for coupling with a chiral amine to form the diastereomeric precursor, followed by cyclization.[6][7] |
| Prasugrel | Antiplatelet Agent | Irreversible P2Y12 Receptor Antagonist | Used to construct the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine intermediate, which is then alkylated.[8][9] |
The general synthetic strategy involves two key transformations, which are illustrated in the workflow below.
Caption: General workflow for API synthesis using this compound.
Detailed Experimental Protocols
The following protocols are presented as robust, validated methods for the key transformations in the synthesis of thienopyridine drug cores.
Protocol 1: Synthesis of Methyl (2-chlorophenyl){[2-(thiophen-3-yl)ethyl]amino}acetate (Clopidogrel Precursor)
This protocol details the nucleophilic substitution reaction between this compound and the chiral amine, (S)-methyl 2-amino-2-(2-chlorophenyl)acetate. This step is critical for establishing the stereochemistry of Clopidogrel.
Reaction Scheme:
Caption: SN2 alkylation to form the key Clopidogrel precursor.
Materials:
-
This compound (1.0 eq)
-
(S)-Methyl 2-amino-2-(2-chlorophenyl)acetate (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Sodium Iodide (NaI) (0.1 eq, catalytic)
-
Anhydrous Acetonitrile (solvent)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the reaction flask under an inert atmosphere. Add anhydrous potassium carbonate and sodium iodide to the flask.
-
Reagent Addition: Add anhydrous acetonitrile to the flask, followed by (S)-methyl 2-amino-2-(2-chlorophenyl)acetate. Stir the resulting suspension for 15 minutes at room temperature.
-
Electrophile Addition: Add this compound dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Causality Note: Potassium carbonate acts as a mild, non-nucleophilic base to neutralize the HBr formed during the reaction, driving the equilibrium forward. Acetonitrile is an ideal polar aprotic solvent that effectively solvates the cation while leaving the nucleophile relatively free, accelerating the SN2 reaction. Catalytic sodium iodide facilitates the reaction via the Finkelstein reaction, transiently forming the more reactive 3-(2-iodoethyl)thiophene in situ.
-
-
Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure product.
Protocol 2: Pictet-Spengler Cyclization to form the Tetrahydrothieno[3,2-c]pyridine Core
This protocol describes the acid-catalyzed cyclization of the N-substituted 2-(thien-3-yl)ethylamine intermediate with formaldehyde to construct the core heterocyclic scaffold of Clopidogrel.
Reaction Scheme:
Caption: Formation of the thienopyridine core via Pictet-Spengler cyclization.
Materials:
-
Methyl (2-chlorophenyl){[2-(thiophen-3-yl)ethyl]amino}acetate (from Protocol 1) (1.0 eq)
-
Aqueous Formaldehyde solution (37 wt. %) (1.5 eq)
-
Formic Acid (solvent and catalyst)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Thermometer
Procedure:
-
Setup: Charge the flask with the precursor from Protocol 1 and formic acid. Stir until a homogenous solution is formed.
-
Reagent Addition: Add the aqueous formaldehyde solution to the reaction mixture.
-
Reaction: Heat the mixture to 80-90°C and maintain for 4-6 hours. The reaction involves an initial condensation to form a Schiff base (iminium ion), followed by an intramolecular electrophilic attack on the electron-rich C2 position of the thiophene ring.
-
Causality Note: Formic acid serves as both the solvent and the acid catalyst. It protonates the formaldehyde, making it a better electrophile for reaction with the secondary amine. The resulting iminium ion is the key electrophilic species that is attacked by the thiophene ring in the rate-determining cyclization step.
-
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water and basify to pH 8-9 with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield the Clopidogrel base.
Conclusion
This compound is a linchpin intermediate in modern pharmaceutical synthesis. Its specific reactivity profile allows for the efficient and reliable construction of the complex thieno[3,2-c]pyridine scaffold. The protocols outlined in this guide demonstrate the fundamental transformations that leverage this building block to access a class of life-saving antiplatelet drugs. Understanding the causality behind the choice of reagents and conditions is paramount for process optimization, scale-up, and the development of next-generation therapeutics based on this privileged heterocyclic core.
References
-
Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). National Center for Biotechnology Information. Retrieved from [Link]
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3-bromothiophene. (n.d.). Organic Syntheses. Retrieved from [Link]
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Synthesis of thiophene and Their Pharmacological Activity. (2025). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
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Shah, R., & Verma, P. K. (2018). Therapeutic importance of synthetic thiophene. Chemistry Central Journal, 12(1), 137. Retrieved from [Link]
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2-(2-Bromoethyl)thiophene. (n.d.). PubChem. Retrieved from [Link]
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3-Bromothiophene. (n.d.). Wikipedia. Retrieved from [Link]
- The preparation method of clopidogrel bisulfate. (2008). Google Patents.
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-
Faisal, M., Aein, Q. U., Saeed, A., Mumtaz, A., & Larik, F. A. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. Heliyon, 6(12), e05731. Retrieved from [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.). Retrieved from [Link]
-
An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. (2012). Der Pharma Chemica. Retrieved from [Link]
-
Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. (2020). ResearchGate. Retrieved from [Link]
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- 9. asianpubs.org [asianpubs.org]
Application Notes and Protocols: A Guide to the Preparation of Conductive Polythiophene Films Using 3-(2-Bromoethyl)thiophene
Abstract
This comprehensive guide provides detailed protocols for the synthesis and fabrication of conductive polythiophene films derived from the functional monomer 3-(2-Bromoethyl)thiophene. We will explore both chemical and electrochemical polymerization methods, followed by techniques for thin film deposition. The bromoethyl functionality of the monomer serves as a versatile handle for post-polymerization modification, opening avenues for the development of tailored materials for a range of applications, including sensors, organic electronics, and biomedical devices. This document is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development, offering both practical, step-by-step instructions and the scientific rationale behind the experimental choices.
Introduction: The Significance of Functionalized Polythiophenes
Polythiophenes are a prominent class of conducting polymers, renowned for their excellent electrical, optical, and electrochemical properties, coupled with good environmental stability.[1] The ability to tune these properties through the introduction of functional groups onto the thiophene ring at the 3-position has propelled their use in a myriad of advanced applications. The monomer, this compound, is a particularly interesting building block. The bromoethyl side chain provides a reactive site for a variety of post-polymerization modification reactions, allowing for the covalent attachment of different functional moieties to the polymer backbone.[2][3] This enables the creation of a diverse library of functional polymers from a single precursor polymer, each with unique properties tailored for specific applications.[4]
This application note will detail two primary methods for the polymerization of this compound: chemical oxidative polymerization using iron(III) chloride (FeCl₃) and electrochemical polymerization. Subsequently, we will describe the fabrication of thin films from the resulting polymer, poly(this compound) (P3BrET), via spin coating and direct electrochemical deposition.
Materials and Methods
Reagents and Equipment
A comprehensive list of necessary reagents and equipment is provided in Table 1. All reagents should be of analytical grade or higher and used as received unless otherwise specified. Solvents for polymerization should be anhydrous.
Table 1: Reagents and Equipment
| Item | Specification | Supplier Example | Purpose |
| Monomer | |||
| This compound | >97% purity | Sigma-Aldrich, TCI | Starting material for polymerization |
| Chemical Polymerization | |||
| Iron(III) chloride (FeCl₃) | Anhydrous, >98% | Acros Organics | Oxidizing agent |
| Chloroform (CHCl₃) | Anhydrous, >99.8% | Fisher Scientific | Solvent |
| Methanol (CH₃OH) | ACS grade | VWR | Precipitating and washing agent |
| Electrochemical Polymerization | |||
| Acetonitrile (CH₃CN) | Anhydrous, >99.8% | Sigma-Aldrich | Solvent |
| Tetrabutylammonium perchlorate (TBAP) | Electrochemical grade, >99% | Alfa Aesar | Supporting electrolyte |
| Film Deposition & Characterization | |||
| Indium Tin Oxide (ITO) coated glass slides | Sheet resistance 15-25 Ω/sq | Ossila | Substrate for film deposition |
| Silicon wafers | P-type, <100> | University Wafer | Substrate for film deposition |
| Spin Coater | Laurell Technologies | Thin film deposition | |
| Potentiostat/Galvanostat | Bio-Logic, CH Instruments | Electrochemical polymerization and characterization | |
| UV-Vis Spectrophotometer | Agilent, Shimadzu | Optical characterization | |
| Fourier-Transform Infrared (FTIR) Spectrometer | Thermo Fisher Scientific | Structural characterization | |
| Scanning Electron Microscope (SEM) | JEOL, FEI | Morphological characterization | |
| Four-Point Probe System | Ossila | Conductivity measurement | |
| Glassware & Consumables | |||
| Schlenk flask, magnetic stir bars, syringes, needles, filter paper, etc. | Standard laboratory grade | VWR, Fisher Scientific | General laboratory use |
Experimental Protocols
Chemical Oxidative Polymerization of this compound
Chemical oxidative polymerization with FeCl₃ is a straightforward and widely used method for synthesizing polythiophenes.[1][5] The mechanism involves the oxidation of the monomer to a radical cation, which then undergoes coupling reactions to form the polymer chain.[6]
Protocol:
-
Reaction Setup: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add anhydrous iron(III) chloride (FeCl₃) (e.g., 4 equivalents relative to the monomer). The use of anhydrous FeCl₃ is crucial as moisture can interfere with the polymerization process.[5]
-
Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous chloroform (e.g., 40 mL) to the flask. Stir the suspension vigorously.
-
Monomer Addition: In a separate vial, dissolve this compound (e.g., 1 equivalent) in a small amount of anhydrous chloroform (e.g., 10 mL).
-
Polymerization: Slowly add the monomer solution to the stirring FeCl₃ suspension at room temperature. The reaction mixture should darken, indicating the onset of polymerization. Allow the reaction to proceed for a specified time (e.g., 12-24 hours) at room temperature.
-
Precipitation and Washing: After the reaction is complete, pour the mixture into a beaker containing methanol (e.g., 200 mL) to precipitate the polymer.
-
Purification: Filter the precipitate and wash it thoroughly with methanol until the filtrate is colorless to remove any remaining FeCl₃ and oligomers.[1]
-
Drying: Dry the resulting dark-colored poly(this compound) (P3BrET) powder in a vacuum oven at a low temperature (e.g., 40 °C) overnight.
Electrochemical Polymerization and Film Deposition
Electrochemical polymerization offers direct deposition of the polymer film onto a conductive substrate, providing good control over film thickness and morphology.[7][8]
Protocol:
-
Electrolyte Solution Preparation: In a glovebox or under an inert atmosphere, prepare an electrolyte solution of anhydrous acetonitrile containing the monomer this compound (e.g., 0.1 M) and a supporting electrolyte such as tetrabutylammonium perchlorate (TBAP) (e.g., 0.1 M).
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell. Use an ITO-coated glass slide as the working electrode, a platinum wire or mesh as the counter electrode, and a Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode.
-
Electropolymerization: Immerse the electrodes in the electrolyte solution. Apply a constant potential (potentiostatic) or cycle the potential (potentiodynamic) within a range where the monomer is oxidized (e.g., 0 to +1.6 V vs. Ag/AgCl) for a set number of cycles or a specific duration.[9] A dark, conductive polymer film will form on the surface of the working electrode.
-
Washing and Drying: After deposition, gently rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte. Dry the film under a gentle stream of nitrogen.
Thin Film Fabrication by Spin Coating
For polymers synthesized via the chemical route, thin films can be prepared by spin coating, a technique that produces uniform films of controllable thickness.[10][11]
Protocol:
-
Solution Preparation: Dissolve the synthesized P3BrET powder in a suitable solvent such as chloroform or chlorobenzene to a desired concentration (e.g., 5-20 mg/mL). Gentle heating and stirring may be required to fully dissolve the polymer.[10]
-
Substrate Cleaning: Thoroughly clean the substrate (e.g., glass slide, silicon wafer, or ITO-coated glass) by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.
-
Spin Coating: Place the cleaned substrate on the spin coater chuck. Dispense a small amount of the polymer solution onto the center of the substrate. Start the spin coater at a desired speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds).[10][11] The film thickness is inversely proportional to the square root of the spin speed.[11]
-
Annealing: To improve the film's crystallinity and charge transport properties, anneal the film on a hotplate at a temperature below the polymer's glass transition temperature (e.g., 100-150 °C) for a short period (e.g., 10-30 minutes) in an inert atmosphere.[10]
Workflow and Mechanism Visualization
The overall experimental workflow and the proposed mechanism for the chemical oxidative polymerization are illustrated in the following diagrams.
Figure 1: Experimental workflow for the preparation and characterization of P3BrET films.
Figure 2: Proposed mechanism for the FeCl₃-mediated oxidative polymerization of this compound.
Characterization and Expected Results
The synthesized P3BrET polymer and the resulting films should be characterized to confirm their structure, morphology, and conductive properties.
Table 2: Typical Characterization Data for Poly(3-alkylthiophenes)
| Characterization Technique | Parameter | Expected Result for P3BrET | Rationale |
| FTIR Spectroscopy | C-H stretching (aromatic), C=C stretching (thiophene ring), C-S stretching, C-Br stretching | Characteristic peaks confirming the polymer structure and the presence of the bromoethyl group. | Provides information on the chemical bonds present in the polymer. |
| UV-Vis Spectroscopy | λmax (in solution and as a film) | Absorption maximum in the range of 400-500 nm, with a red-shift observed in the film state compared to the solution.[12] | The λmax is indicative of the π-π* transition and the extent of conjugation along the polymer backbone. A red-shift in the film suggests greater interchain interactions and ordering. |
| Scanning Electron Microscopy (SEM) | Surface morphology | Uniform and smooth surface for spin-coated films. Potentially a more granular or fibrous structure for electrochemically deposited films.[12] | Visualizes the surface topography of the film. |
| Four-Point Probe Measurement | Electrical Conductivity (σ) | Expected to be in the range of 10-5 to 1 S/cm after doping.[12] The conductivity will depend on the doping level and film morphology. | Quantifies the electrical conductivity of the film. |
Post-Polymerization Modification: A Gateway to Functional Materials
The bromoethyl group on the P3BrET backbone is a versatile synthetic handle for introducing a wide range of functionalities via nucleophilic substitution reactions. This allows for the tailoring of the polymer's properties for specific applications.[2][3] For example, reaction with amines can introduce positive charges for biological interactions, while reaction with thiols can be used for surface attachment or cross-linking.
Troubleshooting
Table 3: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low polymer yield in chemical synthesis | Insufficient amount of oxidant; presence of moisture. | Increase the molar ratio of FeCl₃ to monomer; ensure all glassware is flame-dried and solvents are anhydrous. |
| Poor film quality (e.g., pinholes, aggregation) | Incomplete dissolution of the polymer; incorrect spin coating parameters; contaminated substrate. | Ensure the polymer is fully dissolved before spin coating; optimize spin speed and time; ensure thorough substrate cleaning.[10] |
| Low conductivity | Insufficient doping; poor film morphology. | Expose the film to an oxidizing agent (e.g., iodine vapor or a solution of a chemical oxidant); optimize annealing conditions to improve crystallinity. |
| Irreproducible electrochemical deposition | Fluctuation in monomer or electrolyte concentration; electrode surface contamination. | Prepare fresh electrolyte solutions for each experiment; ensure consistent and thorough cleaning of the electrodes. |
Conclusion
This application note has provided a detailed guide for the preparation of conductive poly(this compound) films. By following the outlined protocols for chemical and electrochemical polymerization and subsequent film deposition, researchers can reliably produce high-quality functionalized polythiophene films. The versatility of the bromoethyl side chain offers immense potential for post-polymerization modification, enabling the development of novel materials for a broad spectrum of advanced applications.
References
-
Post-polymerisation approaches for the rapid modification of conjugated polymer properties. (n.d.). PubMed Central (PMC). [Link]
-
Liu, F., Duan, L., Zhou, Y., & Qu, B. (n.d.). Preparation and Optical/Electrochemical Properties of Poly(3-bromothiophene). ResearchGate. [Link]
-
Post-polymerisation approaches for the rapid modification of conjugated polymer properties. (2022, August 19). PubMed Central (PMC). [Link]
-
Structural and morphological investigations of Poly(3-alkylthiophene) thin films prepared by low and room temperature casting and spin coating techniques. (n.d.). Universität Siegen. [Link]
-
Niemi, V. M., Knuuttila, P., Österholm, J. E., & Korvola, J. (1992). Polymerization of 3-alkylthiophenes with FeCl3. Polymer. [Link]
-
Straightforward Approach for Electrochemical Deposition and Modification of Conductive Polythiophene Thin Films for Bioreceptor Immobilization. (2022, April 24). MDPI. [Link]
-
Dependence of sheet resistance on thickness of spin coated poly(3-hexylthiophene) thin films. (2025, July 9). AIP Publishing. [Link]
-
Kaewprajak, A., Promsawat, M., & Kiatgamolchai, S. (2022). Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates. National Institutes of Health (NIH). [Link]
-
Spin coating of thin polymer film and thickness determination by ellipsometry. (n.d.). [Link]
-
Carboxylic Groups via Postpolymerization Modification of Polythiophene and their Influence on the Performance of a Polymeric MALDI Matrix. (2022, November 13). Wiley Online Library. [Link]
-
Making thin films by spin coating. (n.d.). The Nonlinear Optics Home Page. [Link]
-
Post-polymerisation approaches for the rapid modification of conjugated polymer properties. (2022, August 11). Materials Horizons (RSC Publishing). [Link]
-
Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Al. (2021, October 16). MDPI. [Link]
-
Inexpensive FeCl3 Oxidative Polymerizations. (n.d.). [Link]
-
Poly(3-alkylthiophene) Modifications. (1998, January 1). TÜBİTAK Academic Journals. [Link]
-
Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. (n.d.). DTIC. [Link]
-
Proposed mechanism of thiophene oxidative polymerization with FeCl 3 in CHCl 3. (n.d.). ResearchGate. [Link]
-
Direct Observation of Liquid-to-Solid Phase. (n.d.). [Link]
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Application Notes & Protocols: Safe Handling and Storage of 3-(2-Bromoethyl)thiophene
Introduction: The Synthetic Utility and Inherent Risks of 3-(2-Bromoethyl)thiophene
This compound (CAS No. 57070-76-5) is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its bifunctional nature, featuring a reactive bromoethyl group and a thiophene core, makes it a key intermediate for introducing the 3-thienylethyl moiety into a wide range of molecular scaffolds. This structural motif is found in numerous pharmacologically active compounds, making the safe and effective handling of this reagent paramount in drug discovery and development pipelines.[2][3]
As an alkylating agent, this compound possesses inherent reactivity that necessitates stringent safety protocols. Alkylating agents are compounds that can introduce an alkyl group into a nucleophilic molecule, a class of reactivity that can also occur with biological macromolecules. This potential for non-specific biological interaction underscores the need for meticulous handling procedures to minimize exposure risks for laboratory personnel.
This guide provides a comprehensive framework for the safe handling, storage, and use of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind them to foster a culture of safety and experimental integrity.
Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with this compound is the foundation of its safe use. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple health hazards.
GHS Hazard Classification Summary:
| Hazard Class | GHS Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | Danger |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |
Causality of Hazards: The primary hazards stem from the compound's reactivity. The bromoethyl group is an electrophilic center, making the molecule susceptible to nucleophilic attack. If it comes into contact with skin or eyes, it can react with moisture and biological nucleophiles (like amine or thiol groups in proteins), leading to irritation and serious damage. Ingestion can cause systemic toxicity, and inhalation of vapors can irritate the respiratory tract.
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the identified risks, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.
Engineering Controls: The First Line of Defense
All manipulations of this compound, including weighing, transferring, and setting up reactions, must be conducted within a certified chemical fume hood.[2] The fume hood provides critical ventilation to prevent the accumulation of harmful vapors in the laboratory atmosphere, protecting the user from respiratory exposure. An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.
Personal Protective Equipment (PPE): Essential Barrier Protection
The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedure being performed.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. Given the "Causes serious eye damage" classification, a face shield should be worn in addition to goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Use chemically resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility data for breakthrough times with halogenated organic compounds. Always double-glove when handling the neat compound. Inspect gloves for any signs of degradation or perforation before and during use, and change them immediately if contamination is suspected.
-
Lab Coat: A flame-resistant lab coat with full-length sleeves and a secure front closure is required. Ensure the lab coat is fully buttoned to provide maximum coverage.
-
-
Footwear: Fully enclosed, non-perforated shoes must be worn at all times in the laboratory.
The following diagram outlines the logical workflow for ensuring personnel are adequately protected before handling the reagent.
Safe Storage Procedures
Proper storage is crucial to maintain the chemical integrity of this compound and to prevent accidents.
Storage Parameter Summary:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a refrigerator at 2-8°C. | Low temperatures slow down potential decomposition pathways, ensuring the long-term stability and purity of the reagent. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Although not pyrophoric, inerting the container minimizes exposure to atmospheric moisture, which could potentially lead to slow hydrolysis over time. |
| Container | Tightly sealed, amber glass bottle. | Protects the compound from light, which can promote degradation, and prevents vapor leakage. |
| Location | Store in a designated, well-ventilated cabinet for reactive/halogenated compounds. | Segregation from incompatible materials is a critical safety measure. |
| Incompatibilities | Strong oxidizing agents, strong bases, and strong acids. | Contact with these substances can lead to vigorous, exothermic reactions. Store separately to prevent accidental mixing. |
Application Protocol: N-Alkylation of Piperidine
This protocol provides a representative example of using this compound as an alkylating agent. The safe handling principles described are broadly applicable to other nucleophilic substitution reactions.
Objective
To synthesize 1-(2-(thiophen-3-yl)ethyl)piperidine through the N-alkylation of piperidine with this compound.
Materials
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Appropriate solvents for purification (e.g., hexane, ethyl acetate)
Step-by-Step Experimental Procedure
-
Reagent Preparation (in fume hood):
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to create a slurry.
-
Add piperidine (1.2 eq) to the stirring slurry.
-
-
Addition of Alkylating Agent (in fume hood):
-
Using a syringe, slowly add this compound (1.0 eq) dropwise to the reaction mixture at room temperature. The slow addition helps to control any potential exotherm.
-
Causality: This is a standard SN2 reaction. Piperidine acts as the nucleophile, and this compound is the electrophile. Potassium carbonate is a mild base that neutralizes the hydrobromic acid (HBr) byproduct, driving the reaction to completion.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.
-
-
Work-up Procedure (in fume hood):
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid potassium carbonate and potassium bromide salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate again under reduced pressure.
-
-
Purification:
-
Purify the crude product using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 1-(2-(thiophen-3-yl)ethyl)piperidine.
-
The following diagram illustrates the overall workflow for this synthetic application.
Emergency Procedures
Spills
-
Minor Spill (in fume hood):
-
Ensure PPE is worn.
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate the area with soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area and alert nearby personnel.
-
If safe to do so, increase ventilation to the area.
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.
-
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal
All waste materials containing this compound, including excess reagent, contaminated absorbent materials, and reaction residues, must be disposed of as hazardous waste. Collect waste in a designated, properly labeled, and sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Never dispose of this chemical down the drain.
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
- Fadda, A. A., et al. (2018). Synthesis, characterization, antioxidant and antitumor evaluation of new phthalocyanines containing peripherally functionalized fused heterocyclic compounds. Dyes and Pigments, 155, 300-312.
- Ginex, T., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram-negative bacteria. Frontiers in Microbiology, 14, 1187132.
- Patel, R. V., et al. (2021). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 12(10), 1695-1714.
- Pouzet, J. T., et al. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.
-
University of Waterloo. Chemical Storage Fact Sheet. Safety Office. [Link]
-
ResearchGate. Procedure for N-alkylation of Piperidine?[Link]
-
Kalstein EU. Safety in the Handling of Laboratory Reagents.[Link]
- Google Patents.
-
PubChem. 2-(3-Thienyl)ethanamine. National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. this compound.[Link]
-
Joya, M. R., et al. (2020). Thiophene-Based Compounds. MDPI Encyclopedia. [Link]
- Khan, I., et al. (2019). Therapeutic importance of synthetic thiophene. Journal of the Chemical Society of Pakistan, 41(4), 743-759.
-
The Codelucky. (2025). Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners.[Link] (Note: A representative URL is used as the original may not be static).
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Navigating the Risks: A Comprehensive Guide to Personal Protective Equipment for Handling Brominated Compounds
Introduction: The Double-Edged Sword of Brominated Compounds
Brominated compounds are a cornerstone of modern chemistry, pivotal in pharmaceuticals, flame retardants, and various industrial applications.[1][2] However, their utility is matched by significant potential hazards. From elemental bromine, a highly corrosive and toxic substance, to a vast array of organobromine compounds with diverse toxicological profiles, a profound understanding of the risks is paramount for ensuring laboratory safety.[3][4][5][6] This application note serves as an in-depth guide for researchers, scientists, and drug development professionals on the selection and use of appropriate Personal Protective Equipment (PPE) when handling these challenging yet indispensable chemicals. The protocols and recommendations outlined herein are designed to foster a culture of safety and minimize the risk of exposure.
The "Why": Understanding the Hazards to Inform Protection
The necessity for stringent PPE protocols stems from the inherent reactivity and toxicity of brominated compounds. Elemental bromine is corrosive to the skin, eyes, and respiratory tract, with the potential to cause severe burns and delayed effects like pulmonary edema.[3][4][6] Organobromine compounds, while varying in their specific hazards, can also pose risks of skin and eye irritation, respiratory distress, and potential systemic toxicity.[7][8] Therefore, a multi-faceted approach to PPE is not merely a suggestion but a critical line of defense.
A thorough risk assessment, including a careful review of the Safety Data Sheet (SDS) for each specific compound, is the foundational step in determining the appropriate level of protection.[3][9] The SDS provides critical information on hazards, handling precautions, and emergency procedures.[10]
A Head-to-Toe Approach to Protection: Selecting the Right PPE
The selection of PPE should be a systematic process, considering all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation.
Hand Protection: The First Line of Defense
Gloves are arguably the most frequently used piece of PPE in a laboratory setting. However, not all gloves are created equal, and the choice of material is critical when working with brominated compounds.
Key Considerations for Glove Selection:
-
Permeation and Breakthrough Time: Permeation is the process by which a chemical passes through a glove material on a molecular level. Breakthrough time is the time it takes for the chemical to be detected on the inside of the glove. This information is often available from the glove manufacturer and should be a primary factor in selection.
-
Degradation: Some chemicals can cause the glove material to swell, crack, or become brittle, compromising its protective barrier.
-
Dexterity and Comfort: While protection is paramount, the glove should also allow for sufficient dexterity to perform tasks safely and accurately.
Recommended Glove Materials:
Based on available chemical resistance data, the following materials are generally recommended for handling brominated compounds. However, it is crucial to always consult the manufacturer's specific chemical resistance guide for the compound in use. [3][11]
| Glove Material | General Recommendation for Bromine | Suitability for Organobromine Compounds |
| Fluorinated Rubber (e.g., Viton®) | Excellent | Generally Excellent |
| Teflon® | Excellent | Excellent[12][13] |
| Butyl Rubber | Good to Excellent | Varies; check manufacturer data.[13] |
| Neoprene | Fair to Good | Varies; often suitable for aqueous solutions.[3][11] |
| Nitrile | Fair to Good | Suitable for short-term contact with some compounds and aqueous solutions.[3][7][14] Not recommended for prolonged contact with pure bromine. |
Protocol for Glove Use:
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Double Gloving: For particularly hazardous brominated compounds or when handling larger quantities, wearing two pairs of gloves (double gloving) is a recommended practice. This provides an additional layer of protection in case the outer glove is compromised.
-
Doffing (Removal): Remove gloves carefully to avoid contaminating the skin. The "glove-in-glove" technique is a standard and effective method.
-
Disposal: Dispose of used gloves in a designated hazardous waste container.[8] Never reuse disposable gloves.
Eye and Face Protection: Shielding Against Splashes and Vapors
The eyes are particularly vulnerable to the corrosive nature of many brominated compounds.[4][5] Appropriate eye and face protection is mandatory whenever there is a risk of splashes, mists, or vapors.[15][16]
Levels of Eye and Face Protection:
-
Safety Glasses with Side Shields: Provide basic protection against flying particles but are not sufficient for handling liquid brominated compounds due to the risk of splashes.[16]
-
Chemical Splash Goggles: These are the minimum requirement when handling liquid brominated compounds.[15][17] They form a seal around the eyes, providing protection from splashes from all directions.[16] Look for indirectly vented goggles to prevent fogging while still protecting against splashes.[16]
-
Face Shield: For procedures involving larger volumes or a higher risk of splashing, a face shield should be worn in addition to chemical splash goggles.[3][16][18] A face shield alone does not provide adequate eye protection.[16]
Caption: Decision tree for selecting eye and face protection.
Body Protection: Preventing Skin Contact
A standard laboratory coat is the minimum requirement for body protection.[3][7] However, for work with highly corrosive or toxic brominated compounds, additional protection is necessary.
-
Laboratory Coat: Should be fully buttoned with sleeves rolled down.[8]
-
Chemical-Resistant Apron: Made of materials like rubber or neoprene, an apron provides an additional barrier against splashes and spills.
-
Coveralls: For large-scale operations or in the event of a significant spill, disposable chemical-resistant coveralls may be required.
Respiratory Protection: A Critical Barrier Against Inhalation Hazards
Bromine and many brominated compounds are volatile, and their vapors can be highly toxic upon inhalation.[1][4][5] All work with volatile brominated compounds should be conducted in a properly functioning chemical fume hood.[3][11][19]
When a Respirator is Necessary:
In situations where engineering controls like fume hoods are not sufficient to control exposure, or during emergency situations such as a large spill, respiratory protection is essential.[19] The selection of the appropriate respirator depends on the specific compound and its concentration in the air.
Types of Respirators:
-
Air-Purifying Respirators (APRs) with Acid Gas Cartridges: These may be suitable for low concentrations of some brominated compounds, but their effectiveness varies. Consult NIOSH guidelines and the manufacturer's recommendations. [1]
-
Supplied-Air Respirators (SARs): These provide a clean air supply from a remote source and are recommended for higher concentrations or when the specific hazard is unknown.
-
Self-Contained Breathing Apparatus (SCBA): This provides the highest level of respiratory protection and is required for emergency response and situations with very high concentrations or oxygen-deficient atmospheres.[3][20]
Important Note: The use of a respirator requires a formal respiratory protection program, including medical clearance, fit testing, and training, as mandated by OSHA.[11]
Protocols for Safe Handling and Emergency Preparedness
A proactive approach to safety extends beyond simply wearing PPE. It involves established protocols for routine handling and for responding to emergencies.
Standard Operating Procedure (SOP) for Handling Brominated Compounds
-
Preparation:
-
Handling:
-
Conduct all manipulations of volatile or dusty brominated compounds within a chemical fume hood.[3][7]
-
Keep containers of brominated compounds tightly closed when not in use.[19][21]
-
Use compatible materials for handling and storage (e.g., glass, Teflon®).[3][20] Bromine can attack some plastics and rubbers.[3]
-
-
Waste Disposal:
Emergency Protocol: Exposure and Spills
In the event of an accidental exposure or spill, a rapid and informed response is crucial.
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][11]
-
Remove any contaminated clothing while continuing to flush.[22]
In Case of Eye Contact:
-
Immediately flush the eyes with water using an eyewash station for at least 15 minutes, holding the eyelids open.[3][11][23]
-
Remove contact lenses if present.[4]
In Case of Inhalation:
-
If breathing is difficult, administer oxygen.
-
Seek immediate medical attention.[3]
In Case of a Spill:
-
Small Spill (inside a fume hood):
-
Alert others in the area.
-
Use an appropriate absorbent material (e.g., dry sand, inert absorbent) to contain the spill.[3] Do not use combustible materials like paper towels.[3]
-
A solution of sodium thiosulfate can be used to neutralize bromine.[6][14]
-
Collect the absorbed material in a sealed container for hazardous waste disposal.[3]
-
-
Large Spill (or any spill outside a fume hood):
Caption: Workflow for responding to a brominated compound spill.
Conclusion: A Proactive Stance on Safety
The responsible use of brominated compounds in research and development necessitates a comprehensive and proactive approach to safety. The selection and proper use of personal protective equipment are not merely regulatory hurdles but are fundamental to protecting the health and well-being of laboratory personnel. By understanding the specific hazards, implementing robust handling protocols, and being prepared for emergencies, we can continue to leverage the significant scientific benefits of brominated compounds while maintaining the highest standards of laboratory safety.
References
-
Bromine . (n.d.). Rutgers University Environmental Health and Safety. Retrieved from [Link]
-
Bromine | Chemical Emergencies . (2024, September 6). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Eye and Face Protection for Areas with Chemicals . (n.d.). Michigan State University Environmental Health & Safety. Retrieved from [Link]
-
Factsheet – Eye & Face Protection . (n.d.). Washington State University Environmental Health & Safety. Retrieved from [Link]
-
Selecting Eye and Face Protection Gear That Meets Safety Regulations . (n.d.). National Safety Compliance. Retrieved from [Link]
-
Workplace Eye and Face Protection: Hazards and Safety Gear . (2024, June 30). OSHA Training School. Retrieved from [Link]
-
Standard Operating Procedure for Bromine . (n.d.). Washington State University. Retrieved from [Link]
-
EYE AND FACE PROTECTION . (n.d.). Revize. Retrieved from [Link]
-
Bromine: incident management . (n.d.). GOV.UK. Retrieved from [Link]
-
BROMINE BROMINE - Safety Handbook . (n.d.). ICL Group Sustainability. Retrieved from [Link]
-
Standard Operating Procedure_Bromine.docx . (n.d.). University of Wisconsin-Milwaukee. Retrieved from [Link]
-
Bromine (Br2): Assessing Health Risks and Safety Protocols . (2024, August 19). Interscan Corporation. Retrieved from [Link]
-
Bromine - Hazardous Substance Fact Sheet . (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Handling liquid bromine and preparing bromine water | Demonstration . (n.d.). Royal Society of Chemistry Education. Retrieved from [Link]
-
How to Safely Handle Dangerous Substances in the Workplace . (2022, March 29). OSHA.com. Retrieved from [Link]
-
What are the OSHA Requirements for Hazardous Chemical Storage? . (2024, June 18). U.S. Chemical Storage. Retrieved from [Link]
-
What is bromine and what are the safe disposal and recycling methods? . (2025, March 18). Ideal Response. Retrieved from [Link]
-
OSHA Hazard Communication Standard and OSHA Guidelines . (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
NIOSH Recommendations for Chemical Protective Clothing A-Z . (n.d.). Centers for Disease Control and Prevention Archive. Retrieved from [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . (n.d.). KPA. Retrieved from [Link]
-
OSHA Rules for Hazardous Chemicals . (2025, December 16). DuraLabel. Retrieved from [Link]
-
Bromine Handling . (n.d.). Scribd. Retrieved from [Link]
-
LCSS: BROMINE . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Safety Guideline . (n.d.). ChemTrack.org. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Bromine . (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
Sources
- 1. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]
- 2. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 5. nj.gov [nj.gov]
- 6. LCSS: BROMINE [web.stanford.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. icl-group-sustainability.com [icl-group-sustainability.com]
- 10. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 13. hvcc.edu [hvcc.edu]
- 14. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 15. Eye and Face Protection for Areas with Chemicals | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 16. Factsheet – Eye & Face Protection | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 17. Selecting Eye and Face Protection Gear That Meets Safety Regulations [compliancetrainingonline.com]
- 18. oshatrainingschool.com [oshatrainingschool.com]
- 19. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 20. Safety Guideline [chemtrack.org]
- 21. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 22. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 23. cms6.revize.com [cms6.revize.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in 3-(2-Bromoethyl)thiophene Coupling Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies for palladium-catalyzed cross-coupling reactions involving 3-(2-bromoethyl)thiophene. Our focus is to move beyond generic advice and delve into the specific challenges presented by this unique substrate, equipping you with the expert insights needed to optimize your reaction yields.
Introduction: The Unique Challenges of this compound
Successfully employing this compound in cross-coupling reactions requires an appreciation of two key structural features, each presenting its own set of challenges:
-
The 3-Bromothiophene Core: Compared to its 2-bromo isomer, the C-Br bond at the 3-position of the thiophene ring is generally less reactive in the rate-determining oxidative addition step of most palladium-catalyzed coupling reactions.[1] This inherent difference often necessitates more robust catalyst systems or more forcing reaction conditions to achieve comparable yields to 2-bromothiophene couplings.[1]
-
The 2-Bromoethyl Side Chain: This alkyl halide introduces a significant potential for unwanted side reactions, particularly under the basic and often heated conditions typical of cross-coupling. This functionality can compete with the aryl bromide for reactivity or degrade, leading to a complex mixture of byproducts and reduced yield of the desired product.
This guide is structured in a question-and-answer format to directly address the common pitfalls and low-yield scenarios you may be encountering.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Issues Related to the Thiophene Core Reactivity
Question 1: My Suzuki-Miyaura coupling reaction with this compound is sluggish and gives low conversion, even at elevated temperatures. What is the likely cause and how can I improve it?
Answer: Low conversion with 3-substituted thiophenes in Suzuki-Miyaura couplings is a common issue, primarily due to the slower rate of oxidative addition compared to 2-substituted counterparts.[1] Here’s how to address this systematically:
-
Causality: The electron density at the 3-position of the thiophene ring can make the C-Br bond less susceptible to cleavage by the Pd(0) catalyst. High temperatures, while often necessary, can also promote side reactions related to the ethyl bromide group (see Category 2).
-
Troubleshooting Workflow:
-
Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Switch to more electron-rich and bulky phosphine ligands, which are known to facilitate the oxidative addition of less reactive aryl bromides.
-
Recommended Ligands: Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) are excellent starting points. These ligands promote the formation of a more reactive, monoligated Pd(0) species.
-
-
Catalyst Choice: While Pd(PPh₃)₄ can work, consider using a pre-catalyst that is more readily activated, such as Pd₂(dba)₃ in combination with your chosen ligand, or a pre-formed catalyst like (SPhos)Pd G3.
-
Base Optimization: The choice of base is crucial for an efficient transmetalation step. If you are using a weaker base like Na₂CO₃, consider switching to a stronger base.
-
Recommended Bases: K₃PO₄ or Cs₂CO₃ are often more effective in promoting the transmetalation of boronic acids.[2] Ensure your base is finely powdered and anhydrous.
-
-
Solvent System: The solubility of the base and the palladium complex is key. A mixture of a non-polar solvent with a polar aprotic or protic co-solvent is often beneficial.
-
Effective Solvent Systems: Toluene/water, dioxane/water, or THF/water are common choices.[3] The water component is often essential for activating the base and facilitating transmetalation.
-
-
Optimized Starting Conditions for Suzuki-Miyaura Coupling:
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) + SPhos (2-4 mol%) | Forms a highly active catalyst for challenging substrates. |
| Base | K₃PO₄ (2-3 equivalents) | Strong, effective base for transmetalation.[2] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Good for dissolving both organic and inorganic reagents.[3] |
| Temperature | 80-100 °C | A good starting range to balance reactivity and stability. |
Category 2: Side Reactions Involving the 2-Bromoethyl Group
Question 2: I'm observing multiple unidentified spots on my TLC plate and my mass spectrometry data shows a peak corresponding to the loss of HBr from my starting material or product. What is happening?
Answer: This is a strong indication of an elimination side reaction , where the 2-bromoethyl group is converted to a vinyl group under the influence of the base in your reaction. This is one of the most significant challenges with this substrate.
-
Causality: The bases used in cross-coupling reactions (e.g., K₂CO₃, K₃PO₄, Et₃N) are strong enough to abstract a proton from the carbon adjacent to the thiophene ring, leading to E2 elimination of HBr and the formation of 3-vinylthiophene (from the starting material) or your coupled product with a vinyl side chain.
-
Diagnostic & Troubleshooting Workflow:
-
Confirm the Side Product: Obtain a reference mass spectrum for 3-vinylthiophene. If you see a corresponding mass in your crude reaction mixture, elimination is a confirmed issue.
-
Mitigation Strategies:
-
Use a Milder Base: This is the most direct approach. While a strong base may be needed for the coupling, a careful balance is required.
-
Lower the Reaction Temperature: High temperatures accelerate elimination reactions. Determine the minimum temperature required for the coupling to proceed at an acceptable rate. A temperature screen (e.g., 60 °C, 80 °C, 100 °C) is highly recommended.
-
Slow Addition of Base: Adding the base slowly or using a syringe pump can help to keep the instantaneous concentration of the base low, potentially disfavoring the bimolecular elimination reaction.
-
-
Question 3: My yield is low, and I'm isolating a significant amount of a homocoupled byproduct of my coupling partner (e.g., a biaryl from a boronic acid). What's causing this?
Answer: Homocoupling is a common side reaction in many cross-coupling protocols. However, with this compound, there's a potential competing reaction that can exacerbate this issue.
-
Causality:
-
Standard Homocoupling: This can be caused by the presence of oxygen, which can promote the homocoupling of organoboron or organozinc reagents.[2]
-
Reaction at the Ethyl Bromide: It is possible that the palladium catalyst is reacting with the more reactive alkyl bromide (the side chain) instead of, or in competition with, the aryl bromide (the thiophene ring). This would consume the catalyst and the coupling partner, leading to low yield of the desired product and an increase in homocoupled byproducts.
-
-
Troubleshooting Workflow:
-
Ensure Rigorous Inert Conditions: Degas your solvents thoroughly using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.[2] Maintain a positive pressure of inert gas throughout the reaction.
-
Ligand Choice: For Kumada or Negishi couplings where an organometallic reagent is used, the choice of catalyst is key. Nickel-based catalysts, such as Ni(dppp)Cl₂, are often very effective for coupling with Grignard reagents and can sometimes be less prone to certain side reactions compared to palladium.[6][7]
-
Temperature Control: Lowering the temperature may help to favor the desired oxidative addition at the aryl C-Br bond over the alkyl C-Br bond.
-
Troubleshooting Flowchart for Low Yields:
Caption: Troubleshooting workflow for low yields.
Experimental Protocols
General Protocol for a Robust Suzuki-Miyaura Coupling
This protocol is designed as a starting point to overcome the inherent low reactivity of the 3-bromothiophene core while being mindful of potential side reactions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (finely powdered, 2.5 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Schlenk flask or sealed reaction vial
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., a 4:1 or 5:1 ratio) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel. Due to the potential for similar polarity of byproducts, a shallow gradient may be required.
Purification Strategies
Question 4: I am having difficulty purifying my product. The desired product and a byproduct have very similar Rf values on the TLC plate.
Answer: Purification can be challenging due to the formation of byproducts with similar structures and polarities, such as the elimination product (3-vinyl-substituted thiophene).
-
Causality: The desired product and the elimination byproduct often differ only by the presence of a double bond versus a bromoethyl group, which can result in very similar chromatographic behavior.
-
Purification Workflow:
-
Optimize TLC: Screen different solvent systems for column chromatography. A mixture of a non-polar solvent (hexanes or heptane) and a slightly more polar solvent (ethyl acetate or dichloromethane) is a good starting point. Sometimes, adding a very small percentage of a more polar solvent like methanol can improve separation.
-
Consider Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using neutral alumina, which can sometimes offer different selectivity.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.[8]
-
Derivative Formation: If the byproduct is a boronic acid from a Suzuki reaction, a dilute aqueous base wash (e.g., 1M NaOH) can help remove it.[9]
-
Purification Troubleshooting Diagram:
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. patents.justia.com [patents.justia.com]
- 9. researchgate.net [researchgate.net]
How to optimize reaction conditions for synthesizing 3-(2-Bromoethyl)thiophene derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of 3-(2-bromoethyl)thiophene derivatives, crucial intermediates in pharmaceutical and materials science. As a Senior Application Scientist, this resource is designed to provide not just protocols, but the underlying chemical rationale to empower you to troubleshoot and optimize your reaction conditions effectively.
Introduction: Strategic Synthesis of this compound
Direct introduction of a 2-bromoethyl group at the 3-position of the thiophene ring is not a straightforward electrophilic substitution. The inherent reactivity of the thiophene ring favors substitution at the 2- and 5-positions. Therefore, a multi-step approach is necessary. The most common and reliable strategy involves the initial synthesis of a 3-substituted precursor, which is then elaborated to the desired 2-bromoethyl sidechain.
This guide will focus on a robust and versatile synthetic pathway, broken down into key stages. For each stage, we will address common challenges and provide detailed troubleshooting in a question-and-answer format.
Overall Synthetic Workflow
The synthesis can be logically divided into two main parts: the formation of the key intermediate, 3-bromothiophene, and the subsequent introduction and modification of the C2-sidechain at the 3-position.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of the Key Intermediate: 3-Bromothiophene
The synthesis of 3-bromothiophene is a well-established two-step process that circumvents the regioselectivity issues of direct bromination.[1]
Step 1: Exhaustive Bromination of Thiophene
Q1: I am attempting the exhaustive bromination of thiophene to 2,3,5-tribromothiophene, but the reaction is difficult to control and the yield is low. What are the critical parameters?
A1: The exhaustive bromination of thiophene is a highly exothermic reaction that requires careful control. Here are the key parameters and troubleshooting tips:
-
Temperature Control: This is the most critical factor. The reaction should be carried out at a low temperature, typically with an ice bath, to manage the exotherm. Runaway reactions can lead to a complex mixture of products and reduced yields.
-
Slow Addition of Bromine: Bromine should be added dropwise over a prolonged period to maintain a steady reaction rate and prevent localized overheating.[2]
-
Solvent Choice: Chloroform is a common solvent for this reaction as it is inert and helps to dissipate heat.[2]
-
Stoichiometry: A significant excess of bromine is required to drive the reaction to completion and ensure the formation of the tribrominated product.[2]
Step 2: Selective Reductive Debromination
Q2: During the selective debromination of 2,3,5-tribromothiophene with zinc dust, I am observing incomplete reaction and the formation of over-reduced thiophene. How can I improve the selectivity for 3-bromothiophene?
A2: The selective removal of the α-bromines is a nuanced reduction. Here’s how to optimize it:
-
Activation of Zinc: The surface of the zinc dust can be passivated by a layer of zinc oxide. It is crucial to activate the zinc before the reaction. This can be achieved by briefly washing the zinc dust with dilute HCl, followed by water, ethanol, and ether rinses, and then drying under vacuum.
-
Reaction Solvent and Temperature: Acetic acid is a common solvent and proton source for this reaction. The reaction is typically run at reflux.[3] The reaction time is critical; prolonged reaction times can lead to the undesired reduction of the bromine at the 3-position.
-
Monitoring the Reaction: The progress of the reaction should be closely monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction should be stopped as soon as the starting material is consumed to prevent over-reduction.
| Parameter | Step 1: Exhaustive Bromination | Step 2: Selective Debromination |
| Key Reagents | Thiophene, Bromine | 2,3,5-Tribromothiophene, Zinc Dust |
| Solvent | Chloroform | Acetic Acid/Water |
| Temperature | 0-10 °C (ice bath) | Reflux |
| Typical Yield | 75-85% | ~80% |
| Key Challenge | Exotherm control | Selective reduction |
Part 2: Introduction of the 2-Bromoethyl Sidechain
This part of the synthesis involves the formation of 2-(thiophen-3-yl)ethanol, followed by its conversion to the target molecule.
Pathway A: Synthesis of 2-(Thiophen-3-yl)ethanol via Grignard Reaction
This pathway involves the formation of a 3-thienyl Grignard reagent, followed by its reaction with ethylene oxide.
Caption: Grignard pathway to 2-(thiophen-3-yl)ethanol.
Q3: I am having trouble forming the Grignard reagent from 3-bromothiophene. The reaction either doesn't initiate or I get a low yield.
A3: Formation of Grignard reagents from aryl bromides can be tricky. Here are some common issues and solutions:
-
Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (nitrogen or argon). Anhydrous solvents are a must.
-
Magnesium Activation: As with the debromination reaction, the magnesium turnings may need to be activated. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to initiate the reaction.
-
Initiation: Sometimes, gentle heating is required to start the reaction. Once initiated, the reaction is often exothermic and may require cooling to maintain a controlled rate.
Q4: My Grignard reaction with ethylene oxide is giving me a complex mixture of products, and the yield of 2-(thiophen-3-yl)ethanol is low.
A4: The reaction of Grignard reagents with ethylene oxide can be prone to side reactions. Here's how to optimize it:
-
Temperature Control: The addition of ethylene oxide to the Grignard reagent should be done at a low temperature (e.g., 0 °C or below) to prevent polymerization of the ethylene oxide.
-
Slow Addition: Ethylene oxide, which is a gas at room temperature, should be bubbled through the Grignard solution slowly or added as a cooled solution in an anhydrous solvent.
-
Quenching: The reaction should be quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid at a low temperature.
Pathway B: Synthesis of 2-(Thiophen-3-yl)ethanol via Reduction of 3-Thiopheneacetic Acid
This alternative pathway involves the reduction of commercially available 3-thiopheneacetic acid.
Caption: Reduction pathway to 2-(thiophen-3-yl)ethanol.
Q5: I am using LiAlH₄ to reduce 3-thiopheneacetic acid, but the workup is difficult and my yields are inconsistent.
A5: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, but its reactions require careful handling, especially during the workup.
-
Anhydrous Conditions: LiAlH₄ reacts violently with water. The reaction must be carried out in an anhydrous ether solvent like THF or diethyl ether under an inert atmosphere.[4][5]
-
Controlled Addition: The 3-thiopheneacetic acid solution should be added slowly to the LiAlH₄ suspension at 0 °C to control the initial exothermic reaction.[4]
-
Careful Quenching (Fieser Workup): A carefully controlled workup is essential to safely quench the excess LiAlH₄ and hydrolyze the aluminum salts to a filterable solid. A common procedure is the Fieser workup:
-
Cool the reaction mixture to 0 °C.
-
Slowly and sequentially add 'x' mL of water.
-
Add 'x' mL of 15% aqueous NaOH.
-
Add '3x' mL of water. (where 'x' is the number of grams of LiAlH₄ used). This should produce a granular precipitate that can be easily filtered off.
-
-
Over-reduction: LiAlH₄ is a very strong reducing agent and will reduce the carboxylic acid all the way to the primary alcohol. It is not possible to stop at the aldehyde stage.[3]
Final Step: Bromination of 2-(Thiophen-3-yl)ethanol
Q6: I am trying to convert 2-(thiophen-3-yl)ethanol to this compound using PBr₃, but I am getting significant amounts of byproducts and the purification is difficult.
A6: The conversion of a primary alcohol to an alkyl bromide using phosphorus tribromide (PBr₃) is a classic Sₙ2 reaction.[6] Here are some tips for a clean reaction:
-
Reagent Quality: Use freshly opened or distilled PBr₃, as it can hydrolyze to phosphorous acid and HBr upon exposure to moisture.
-
Temperature Control: The reaction is typically carried out at low temperatures (e.g., 0 °C) with the slow addition of PBr₃ to the alcohol solution.[7] Allowing the reaction to warm to room temperature may be necessary for completion.
-
Stoichiometry: One equivalent of PBr₃ can react with three equivalents of the alcohol. Using a slight excess of the alcohol can ensure all the PBr₃ is consumed.
-
Workup: The reaction is typically quenched by pouring it into ice water. The product is then extracted with an organic solvent. Washing the organic layer with a saturated sodium bicarbonate solution will remove any acidic byproducts.
-
Side Reactions: Overheating can lead to elimination reactions, forming 3-vinylthiophene. The acidic conditions generated can also cause polymerization of the thiophene ring.
-
Purification: The final product, this compound, is often purified by vacuum distillation or column chromatography on silica gel.[8] Isomeric impurities can be difficult to separate, so a clean reaction is paramount.[9]
| Parameter | Pathway A: Grignard Route | Pathway B: Reduction Route | Final Step: Bromination |
| Starting Material | 3-Bromothiophene | 3-Thiopheneacetic Acid | 2-(Thiophen-3-yl)ethanol |
| Key Reagents | Mg, Ethylene Oxide | LiAlH₄ | PBr₃ |
| Solvent | Anhydrous THF/Ether | Anhydrous THF/Ether | Anhydrous Ether/DCM |
| Temperature | 0 °C for ethylene oxide addition | 0 °C for addition, then RT | 0 °C to RT |
| Typical Yield | 60-70% | >90%[4] | 70-80% |
| Key Challenge | Grignard initiation, side reactions | Anhydrous conditions, workup | Purity of PBr₃, byproduct formation |
Experimental Protocols
Protocol 1: Synthesis of 2-(Thiophen-3-yl)ethanol via Reduction of 3-Thiopheneacetic Acid
-
To a stirred suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, slowly add a solution of 3-thiopheneacetic acid (1.0 equivalent) in anhydrous THF.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and carefully quench the reaction by the sequential dropwise addition of water (1 mL per 1 g of LiAlH₄), 15% aqueous NaOH (1 mL per 1 g of LiAlH₄), and finally water (3 mL per 1 g of LiAlH₄).
-
Stir the resulting mixture at room temperature for 30 minutes, then filter the granular precipitate through a pad of Celite®.
-
Wash the filter cake with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-(thiophen-3-yl)ethanol.
Protocol 2: Synthesis of this compound
-
To a solution of 2-(thiophen-3-yl)ethanol (1.0 equivalent) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, add phosphorus tribromide (0.4 equivalents) dropwise.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
References
-
Organic Syntheses. 3-bromothiophene. [Link]
-
ResearchOnline@JCU. Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. [Link]
-
The Royal Society of Chemistry. Synthesis and Characterization of Novel Semiconducting Polymers Containing Pyrimidine for Organic Electronics. [Link]
-
WIPO Patentscope. WO/2001/029024 METHOD FOR PREPARING A THIOPHENE DERIVATIVE. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Chemguide. reduction of carboxylic acids. [Link]
-
Organic Chemistry at SD Miramar College. Reactions of Alcohols with SOCl2 and PBr3. [Link]
-
RSC Publishing. Dimerization reactions with oxidized brominated thiophenes. [Link]
-
Reddit. PBr3 Bromination of Alcohol/Possible Side Reaction With Azide?[Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Reddit. LiAlH4 (grey) reducing esters to alcohols in dry THF.[Link]
-
ResearchGate. Is there any way to purify 3-bromo-5-TIPS thiophene having minor impurity of 2-bromo-5-TIPS thiophene?[Link]
-
University of Calgary. Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. [Link]
-
OrgoSolver. Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
-
Master Organic Chemistry. PBr3 and SOCl2. [Link]
-
Semantic Scholar. THE REACTION OF ETHYLENE OXIDE WITH GRIGNARD'S REAGENT. [Link]
-
Quora. What is the mechanism for ethanol reaction with PBr3?[Link]
-
JEE Main. Ethylene oxide when treated with Grignard reagent yields. [Link]
-
Chemistry Stack Exchange. Synthesing tetrahydropyran from ethylene oxide. [Link]
- Google Patents.
-
Open Research Newcastle. Preparation of regioregular poly(3-hexylthiophene)and its precursor monomer, 2,5-dibromo-3-hexylthiophene, using low pressure flow synthesis techniques. [Link]
Sources
- 1. CN102241662A - Synthetic method of thiophene-3-ethanol - Google Patents [patents.google.com]
- 2. CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof - Google Patents [patents.google.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Thiophene-3-ethanol | 13781-67-4 [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 7. orgosolver.com [orgosolver.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 3-(2-Bromoethyl)thiophene by Silica Gel Column Chromatography
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of crude 3-(2-Bromoethyl)thiophene using silica gel column chromatography.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purification is a critical step to ensure the quality and reactivity of subsequent reactions. Silica gel column chromatography is the most common method for this purification. However, the presence of the bromoethyl group and the thiophene ring can present unique challenges, including potential compound instability on the acidic silica surface. This guide offers practical solutions and explains the rationale behind the recommended procedures to empower you to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: Standard silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the most commonly used stationary phase.[1][2] However, halogenated thiophenes, especially those with a bromoalkyl group, can be sensitive to the acidic nature of silica gel, which may lead to degradation.[3][4][5] If you observe compound decomposition (e.g., streaking on TLC, low recovery), it is highly recommended to use deactivated silica gel.[3][5]
Q2: How do I deactivate the silica gel?
A2: Deactivation is achieved by neutralizing the acidic silanol groups on the silica surface. A common and effective method is to wash the packed column with a mobile phase containing a small amount of a basic modifier, typically triethylamine (Et3N).[3]
Protocol for Silica Gel Deactivation:
-
Pack the column with silica gel as you normally would.
-
Prepare a solution of your initial, least polar mobile phase (e.g., Hexane/Ethyl Acetate 98:2) containing 1-2% triethylamine.[3]
-
Pass two to three column volumes of this basic mobile phase through the packed silica gel.
-
Equilibrate the column by flushing with three to four column volumes of the initial mobile phase (this time without triethylamine) until the eluent is neutral. This can be checked with pH paper.[3]
Q3: What mobile phase (eluent) should I use?
A3: A non-polar solvent system is generally appropriate for the elution of this compound. A good starting point is a mixture of hexanes (or heptane) and a more polar solvent such as ethyl acetate or dichloromethane. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for the target compound in the chosen solvent system.[3]
Q4: How should I load my crude sample onto the column?
A4: For optimal separation and to avoid band broadening, dry loading is highly recommended.[3][6][7] This is particularly important if your crude product has poor solubility in the initial mobile phase.
Dry Loading Protocol:
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).[3][8]
-
Add a small amount of silica gel (typically 2-3 times the weight of your crude material) to this solution.[7]
-
Remove the solvent under reduced pressure (using a rotary evaporator) until you obtain a dry, free-flowing powder.[3][6]
-
Carefully add this powder to the top of your packed column.
Q5: How can I visualize the compound on a TLC plate?
A5: The thiophene ring in this compound is UV-active. Therefore, the primary visualization method is a UV lamp at 254 nm, where the compound will appear as a dark spot on a fluorescent background.[3] For compounds that are not UV-active or for additional confirmation, a potassium permanganate (KMnO₄) stain can be a useful general stain for organic compounds.[3]
Experimental Workflow: Column Chromatography of this compound
Caption: Standard workflow for purification.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation / Overlapping Bands | 1. Column Overloading: Too much crude material for the amount of silica gel.[9] 2. Improper Solvent System: Polarity of the eluent is too high, causing compounds to elute too quickly. 3. Poor Column Packing: Channeling or cracks in the silica bed.[2] 4. Wet Loading with Inappropriate Solvent: Sample was loaded in a solvent that is too polar.[6] | 1. Reduce Load: Use a silica-to-crude ratio of at least 30:1 for easy separations and up to 100:1 for difficult ones.[7] 2. Optimize Eluent: Re-evaluate your solvent system with TLC. Start elution with a less polar solvent system (e.g., pure hexane) and gradually increase the polarity.[3][7] 3. Repack Column: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks.[2][10] 4. Use Dry Loading: Adsorb the crude material onto a small amount of silica gel before loading.[3][7] |
| Low or No Yield of Product | 1. Compound Decomposition on Silica: The acidic nature of silica gel is degrading the product.[4][5] 2. Compound is Stuck on the Column: The eluent is not polar enough to move the compound. 3. Compound Eluted in the Solvent Front: The initial solvent system was too polar. | 1. Deactivate Silica: Flush the column with a triethylamine-containing solvent before use.[3] Alternatively, consider using a less acidic stationary phase like neutral alumina or Florisil.[3][5] 2. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase.[4] 3. Check Early Fractions: Concentrate the very first fractions collected and check for your product by TLC.[4] |
| Product Elutes with a Long "Tail" | 1. Compound-Silica Interaction: Strong interaction between the compound and the stationary phase. 2. Concentration Effects: The column may be slightly overloaded. | 1. Increase Polarity After Elution Starts: Once the product begins to elute, you can often increase the polarity of the mobile phase more significantly to push the remaining compound off the column faster, sharpening the end of the peak.[4] 2. Use Deactivated Silica: Neutralizing the silica can reduce strong polar interactions. |
| Column Runs Dry | Solvent level dropped below the top of the silica gel. This introduces air bubbles and cracks, ruining the separation.[2] | Always maintain the solvent level above the top of the stationary phase. [2][6] If this happens, the column must be repacked. |
Troubleshooting Logic Diagram
Caption: A logical guide to troubleshooting common issues.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 3-(Bromomethyl)
- University of Rochester, Department of Chemistry.
- University of Colorado Boulder, Department of Chemistry.
- Unknown.
- ChemistryViews. (2012).
- Phenomenex. Prep Chromatography Loading for Maximum Recoveries and Yields.
- Organic Syntheses. 3-bromothiophene.
- Unknown. treatment with silica gel under thermal conditions.
- CommonOrganicChemistry.com. Running a Silica Gel Column.
- University of Rochester, Department of Chemistry.
- Request PDF. (2025).
- BioPharm International. (2023). Determining and Optimizing Dynamic Binding Capacity.
- Wiley-VCH. (2008).
- Waters. Approximate Mass Loading Capacity (mg)
- Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
- Unknown. SILICA GEL-ASSISTED PREPARATION OF (BROMO)(CHLORO)(IODO)
- Guidechem. This compound 57070-76-5 wiki.
- Separation Science. (2024).
- Unknown.
- Unknown. The Mobile Phase.
- Purolite. Optimizing Chromatographic Performance: The Role of Packed Bed Height.
- The Royal Society of Chemistry. Contents.
- ResearchGate.
- University of Rochester, Department of Chemistry.
- The Royal Society of Chemistry. DOI: 10.
Sources
- 1. researchgate.net [researchgate.net]
- 2. web.uvic.ca [web.uvic.ca]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Purification [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 8. Chromatography [chem.rochester.edu]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
Strategies to prevent the decomposition of 3-(2-Bromoethyl)thiophene during synthesis
Welcome to the technical support guide for the synthesis and handling of 3-(2-Bromoethyl)thiophene. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with the stability of this versatile thiophene derivative. Below, you will find a series of frequently asked questions and troubleshooting guides rooted in established chemical principles and validated through peer-reviewed literature. Our goal is to provide you with the causal understanding and practical steps necessary to mitigate decomposition and improve synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
Question 1: My this compound appears to decompose upon storage, even at low temperatures. What is the primary decomposition pathway?
Answer: this compound is susceptible to decomposition primarily through two pathways: intermolecular quaternization leading to oligomerization/polymerization, and elimination of HBr to form 3-vinylthiophene, which can also polymerize. The thiophene sulfur is nucleophilic and can attack the electrophilic carbon bearing the bromine atom on another molecule, initiating a chain reaction that forms poly-sulfonium salts. This process is often autocatalytic, as the HBr byproduct can further promote decomposition.
To mitigate this, stringent storage conditions are paramount. The compound should be stored under an inert atmosphere (argon or nitrogen), at temperatures of -20°C or lower, and protected from light. The use of amber vials is highly recommended. For long-term storage, dilution in a non-polar, aprotic solvent can sometimes hinder the intermolecular reactions responsible for polymerization.
Part 2: Troubleshooting Guide for Synthesis
This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared from 3-(2-hydroxyethyl)thiophene.
Scenario 1: During the bromination of 3-(2-hydroxyethyl)thiophene with PBr₃ or HBr, I'm seeing significant charring and low yields.
Causality: This issue typically stems from the strongly acidic conditions created by phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr). Thiophene rings are sensitive to strong acids and can undergo protonation, which activates the ring towards electrophilic attack and subsequent polymerization or degradation, often observed as charring. The reaction temperature is a critical parameter; excessive heat can accelerate these decomposition pathways.
Troubleshooting Protocol & Recommendations:
-
Temperature Control: Maintain strict temperature control throughout the reaction. For bromination with PBr₃, the initial addition should be performed at 0°C or even lower, followed by a slow and careful warming to a moderate temperature (e.g., 40-50°C), only if required.
-
Reagent Addition: Add the brominating agent dropwise to a solution of the alcohol. This ensures that the concentration of the strong acid is kept to a minimum at any given point, reducing the likelihood of side reactions.
-
Alternative Brominating Agents: Consider using milder brominating agents that do not generate strong acidic byproducts. A common and effective alternative is the Appel reaction, which uses triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). This reaction proceeds under neutral conditions, thus avoiding acid-catalyzed degradation of the thiophene ring.
Workflow for Appel Reaction:
Caption: Workflow for the Appel Reaction
Scenario 2: My purified this compound degrades during column chromatography.
Causality: Silica gel is weakly acidic and can promote the two primary decomposition pathways: elimination of HBr to form 3-vinylthiophene, and intermolecular reaction to form oligomers. The extended contact time and large surface area during chromatography exacerbate this issue. Any residual acid from the synthesis will significantly accelerate degradation on the column.
Troubleshooting Protocol & Recommendations:
-
Neutralize Crude Product: Before loading onto the column, ensure the crude product is thoroughly washed with a mild base (e.g., saturated sodium bicarbonate solution) and water to remove any residual acids. Dry the organic layer thoroughly over anhydrous sodium sulfate or magnesium sulfate.
-
Use Deactivated Silica: Treat the silica gel with a base before preparing the column. A common method is to prepare the slurry in the eluent containing 1-2% triethylamine or another non-nucleophilic amine. This neutralizes the acidic sites on the silica surface.
-
Minimize Residence Time: Perform the chromatography as quickly as possible. Use a slightly more polar eluent than you might otherwise choose to hasten the elution of the product. Applying positive pressure (flash chromatography) is highly recommended over gravity chromatography.
-
Alternative Purification: If decomposition on silica remains a problem, consider alternative purification methods such as vacuum distillation. Given its boiling point, this is a viable option for removing non-volatile impurities like triphenylphosphine oxide (a byproduct of the Appel reaction).
Data Summary: Recommended Purification Conditions
| Parameter | Standard Silica Gel | Deactivated Silica Gel | Vacuum Distillation |
| Stationary Phase | Silica Gel | Silica Gel + 1-2% Et₃N | N/A |
| Primary Risk | Acid-catalyzed decomposition | Minimal decomposition | Thermal stress |
| Best For | Moderately stable compounds | Acid-sensitive compounds | Removing non-volatile impurities |
| Key Precaution | Thoroughly neutralize crude | Ensure even mixing of base | Use a stable vacuum & controlled heat |
Part 3: Proactive Strategies for Preventing Decomposition
This section provides a decision-making framework for chemists to proactively design a synthesis and purification workflow that minimizes the potential for decomposition.
Decision Framework for Synthesis and Purification
The following diagram illustrates a decision tree to guide the selection of appropriate reaction and purification conditions.
Caption: Decision tree for synthesis and purification
Technical Support Center: Mass Spectrometry Analysis of 3-(2-Bromoethyl)thiophene Reactions
Here is the technical support center for identifying reaction byproducts of 3-(2-Bromoethyl)thiophene via mass spectrometry.
This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting workflows, and answers to frequently asked questions regarding the mass spectrometric identification of byproducts in reactions involving this compound.
Introduction: The Challenge of Thiophene Byproduct Identification
This compound is a valuable heterocyclic building block. However, its reactivity can lead to a variety of side reactions, including elimination, substitution, and dimerization. Identifying the resulting byproducts is critical for reaction optimization and ensuring the purity of the desired product. Mass spectrometry (MS) is a primary tool for this purpose, but interpreting the data can be challenging due to isotopic patterns, complex fragmentation, and the potential for isomeric confusion. This guide provides a structured approach to navigating these challenges.
Frequently Asked Questions (FAQs)
Q1: My mass spectrum shows two prominent peaks of nearly equal intensity for my parent compound, separated by 2 m/z units. Is this an impurity?
A: No, this is the characteristic isotopic signature of a compound containing a single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance (50.54% and 49.46%, respectively).[1] Therefore, the molecular ion of this compound will appear as a pair of peaks, commonly referred to as the M and M+2 peaks, at approximately m/z 190 and 192. This pattern is a key diagnostic tool for identifying bromine-containing fragments in your byproducts.
Q2: What are the most common, simple byproducts I should look for?
A: The ethyl bromide side chain is the most reactive site. The most common byproducts arise from simple, predictable side reactions:
-
Elimination: Loss of HBr to form 3-vinylthiophene . This is common under basic conditions or at elevated temperatures.
-
Substitution: Reaction with nucleophiles present in the reaction mixture. For example, hydrolysis with trace water can form 3-(2-hydroxyethyl)thiophene .
-
Dimerization: Self-coupling of the starting material, often via Wurtz-type or radical mechanisms, can lead to 1,2-di(thiophen-3-yl)ethane .
Q3: Besides the molecular ion, what is the most significant fragment I should expect to see for this compound and its derivatives?
A: The most common fragmentation pathway involves the cleavage of the C-Br bond, which is relatively weak. This results in the loss of a bromine radical (•Br), leading to a prominent peak at m/z 111 , corresponding to the [C₆H₇S]⁺ cation. Further fragmentation of this ion often leads to a highly stable thienylmethyl-type cation at m/z 97 through rearrangement and loss of a methylene group.[2]
In-Depth Troubleshooting Guide
This section addresses more complex issues that require a systematic approach to diagnose and resolve.
Issue 1: My mass spectrum is noisy, shows low signal intensity, or has no peaks at all.
A weak or absent signal is a common issue that can halt analysis.[3][4] This workflow helps isolate the cause.
Caption: Troubleshooting workflow for low MS signal.[5][6][7]
-
Causality: Poor signal often originates from issues before the mass analyzer.[3] Sample concentration is critical; excessive concentration can cause ion suppression in ESI, while too little will be undetectable.[3] Instrument calibration ensures the detector and analyzer are operating at peak performance.[3]
Issue 2: I see many unexpected peaks that do not match predicted byproducts or known fragmentation patterns.
When the spectrum is overly complex, it points toward either contamination or unanticipated chemical reactions.
Caption: Common reaction pathways leading to byproducts.
-
Expert Analysis:
-
Contamination: First, rule out contamination. Run a blank injection of your solvent. Common contaminants include siloxanes from column bleed (in GC-MS) or plasticizers from lab equipment.
-
Unintended Reactants: Consider all reagents, catalysts, and potential atmospheric contaminants (water, oxygen). Could your starting material be reacting with the solvent or a deprotonated species?
-
Complex Fragmentation: High-energy ionization (like standard 70 eV EI) can cause extensive fragmentation of the thiophene ring itself. Look for characteristic thiophene fragments like C₂H₂S⁺ (m/z 58) or C₃H₃S⁺ (m/z 71). The presence of these fragments across multiple chromatographic peaks may indicate a common structural motif.
-
Isomerization: Acidic conditions or certain catalysts can promote rearrangement of the ethyl group from the 3-position to the more stable 2-position. While the mass of 2-(2-Bromoethyl)thiophene is identical, its fragmentation pattern and chromatographic retention time will differ.[2] Analysis of a reference standard is the only definitive way to confirm this.
-
Data Reference: Common Byproducts and Fragments
Use this table to quickly reference potential byproducts and their key mass spectrometric identifiers. The molecular weights are calculated using the most abundant isotopes (¹²C, ¹H, ³²S, ⁷⁹Br, ¹⁶O).
| Byproduct Name | Structure | Molecular Formula | Expected M⁺ (m/z) | Key Fragment Ions (m/z) |
| Starting Material | This compound | C₆H₇BrS | 190 / 192 | 111 ([M-Br]⁺), 97 |
| Elimination Product | 3-Vinylthiophene | C₆H₆S | 110 | 109 ([M-H]⁺), 84 |
| Hydrolysis Product | 3-(2-Hydroxyethyl)thiophene | C₆H₈OS | 128 | 111 ([M-OH]⁺), 97 |
| Dimerization Product | 1,2-di(thiophen-3-yl)ethane | C₁₂H₁₂S₂ | 220 | 110 ([M/2]⁺) |
| Isomer | 2-(2-Bromoethyl)thiophene | C₆H₇BrS | 190 / 192 | 111 ([M-Br]⁺), 97 |
Experimental Protocols
Protocol 1: Standard Sample Preparation for GC-MS Analysis
This protocol ensures a clean, reproducible sample injection for identifying volatile and semi-volatile byproducts.
-
Objective: To prepare a reaction aliquot for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Materials:
-
Reaction mixture aliquot (e.g., 10-20 µL)
-
High-purity solvent (e.g., Dichloromethane, Ethyl Acetate, Hexane; LC-MS grade or equivalent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
2 mL autosampler vial with cap and septum
-
Micropipettes and syringe filters (0.22 or 0.45 µm PTFE)
-
-
Procedure:
-
Quenching (If Necessary): If the reaction is ongoing, quench a small aliquot (e.g., 100 µL) by adding it to a vial containing a suitable quenching agent (e.g., saturated sodium bicarbonate solution for an acidic reaction).
-
Extraction: Add ~0.5 mL of a high-purity organic solvent (e.g., ethyl acetate) to the quenched mixture. Vortex vigorously for 30 seconds. Allow the layers to separate.
-
Drying: Carefully transfer the organic layer to a new microcentrifuge tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Dilution: Transfer the dried organic extract to a 2 mL autosampler vial. Dilute with the same solvent to a final concentration of approximately 0.1-1 mg/mL. The optimal concentration may require adjustment.[3]
-
Filtration: If any particulate matter is visible, filter the diluted sample through a syringe filter directly into the final autosampler vial to prevent clogging of the GC injector.
-
Analysis: The sample is now ready for injection into the GC-MS system. Run a solvent blank before and after your sample sequence to check for carryover and system contamination.[7]
-
Protocol 2: Verifying Mass Accuracy with an External Standard
This protocol validates the mass spectrometer's calibration, which is crucial for accurate mass determination.[3]
-
Objective: To ensure the mass spectrometer is accurately calibrated before sample analysis.
-
Materials:
-
Appropriate calibration standard for your mass spectrometer (e.g., PFTBA for EI, or a commercial ESI tuning mix).
-
Standard solution preparation solvents.
-
-
Procedure:
-
Instrument Setup: Ensure the mass spectrometer is at its optimal operating temperature and vacuum.
-
Prepare Standard: Prepare the calibration standard according to the manufacturer's instructions.
-
Introduce Standard: Introduce the calibration standard into the ion source via the appropriate method (e.g., direct infusion for ESI, or via the calibration gas inlet for EI).
-
Acquire Data: Acquire a mass spectrum of the calibration standard across the desired mass range.
-
Perform Calibration: Using the instrument's software, perform an automatic or manual calibration against the known m/z values of the standard's ions.
-
Validate: The software should report a mass accuracy error (typically in ppm). Ensure this value is within the manufacturer's specification (e.g., < 5 ppm for high-resolution MS) before proceeding with sample analysis. Regular calibration is essential for trustworthy data.[3]
-
References
-
STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. Available from: [Link]
-
GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). PubMed. Available from: [Link]
-
Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. ACS Publications. Available from: [Link]
-
New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. ResearchGate. Available from: [Link]
-
Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals. Available from: [Link]
-
Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. ResearchGate. Available from: [Link]
-
3-bromothiophene. Organic Syntheses Procedure. Available from: [Link]
-
Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. ChemRxiv. Available from: [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. Available from: [Link]
-
A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. Available from: [Link]
-
TROUBLESHOOTING GUIDE. Agilent. Available from: [Link]
-
Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. Available from: [Link]
-
Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. PMC - NIH. Available from: [Link]
-
Thiophene-Based Trimers and Their Bioapplications: An Overview. PMC - PubMed Central. Available from: [Link]
-
CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). University of Lethbridge. Available from: [Link]
-
Thiophene, 3-bromo-. NIST WebBook. Available from: [Link]
-
This compound. Oakwood Chemical. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
2-(2-Bromoethyl)thiophene. PubChem. Available from: [Link]
-
Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. Available from: [Link]
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- 1. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 2. 2-(2-Bromoethyl)thiophene | C6H7BrS | CID 566160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gmi-inc.com [gmi-inc.com]
- 4. gentechscientific.com [gentechscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. cgspace.cgiar.org [cgspace.cgiar.org]
Technical Support Center: Purification of 3-Bromothiophene Derivatives
Welcome to the technical support center for the purification of 3-bromothiophene and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in removing isomeric impurities, particularly the persistent 2-bromothiophene isomer, from their reaction mixtures. Here, we synthesize fundamental principles with field-proven methodologies to provide a comprehensive resource for troubleshooting and optimizing your purification workflows.
Frequently Asked Questions (FAQs)
Q1: Why is 2-bromothiophene the most common and difficult-to-remove impurity in my 3-bromothiophene synthesis?
A: The primary synthetic route to 3-bromothiophene involves the exhaustive bromination of thiophene to 2,3,5-tribromothiophene, followed by selective reductive debromination at the more reactive α-positions (2 and 5).[1] Incomplete or non-selective reduction can leave traces of 2,3,5-tribromothiophene or generate the 2-bromo isomer. Furthermore, direct bromination of any residual thiophene starting material overwhelmingly favors substitution at the 2-position.[1] These isomers have very similar polarities and boiling points, making them challenging to separate by standard techniques.
Q2: I see a persistent impurity in my GC-MS analysis after purification. How can I confirm it's an isomer?
A: Isomeric impurities will have the same mass-to-charge ratio (m/z) as your desired product in the mass spectrum. For brominated compounds, look for the characteristic isotopic pattern of bromine (a near 1:1 ratio of M and M+2 peaks). If the impurity peak has the same molecular ion and bromine isotope pattern as your product but a different retention time, it is almost certainly an isomer.[2]
Q3: Can I use simple distillation to remove 2-bromothiophene?
A: It is highly unlikely to be effective. The boiling points of 3-bromothiophene (159-160 °C) and 2-bromothiophene (153.5-154 °C) are very close.[2][3] This small difference necessitates the use of high-efficiency fractional distillation, not simple distillation.[4]
Q4: My compound is a solid derivative of 3-bromothiophene. Is recrystallization a viable purification method?
A: Yes, recrystallization can be a very effective and scalable method, provided a suitable solvent system can be identified where the solubility of the desired 3-bromo isomer and the isomeric impurity differ significantly.[5] This often requires systematic solvent screening.
Troubleshooting & Optimization Guides
This section addresses specific issues encountered during the purification of 3-bromothiophene derivatives.
Guide 1: Fractional Distillation
Problem: After fractional distillation, my 3-bromothiophene is still contaminated with more than 1% of the 2-bromo isomer.
Causality: The separation efficiency of your distillation setup is insufficient for the small boiling point difference between the isomers. The efficiency of a distillation column is determined by its number of "theoretical plates."[6] For close-boiling liquids, a high number of theoretical plates is essential.[7]
Solutions:
-
Increase Column Length: A longer fractionating column increases the surface area for vapor-liquid equilibria, thereby increasing the number of theoretical plates.[6]
-
Use a More Efficient Column Packing:
-
Vigreux Columns: These have indentations in the glass to increase surface area but offer moderate efficiency. They may be insufficient for this separation unless very long.[6]
-
Packed Columns: Columns packed with structured materials like metal sponges (e.g., Pro-Pak®) or glass helices offer significantly higher surface area and efficiency.[3][8] An efficiently packed column is explicitly recommended for removing trace 2-bromothiophene.[3]
-
-
Optimize the Reflux Ratio: A higher reflux ratio (the ratio of condensed vapor returned to the column versus vapor collected as distillate) increases the number of vaporization-condensation cycles, improving separation at the cost of speed.
-
Ensure Slow and Steady Heating: Maintain a slow, constant distillation rate. A sudden increase in temperature can cause the vapor to travel up the column too quickly, preventing proper equilibrium and reducing separation efficiency.[6]
-
Insulate the Column: Wrap the column in glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient, which is crucial for effective fractionation.[6]
Guide 2: Flash Column Chromatography
Problem: My 2- and 3-bromothiophene isomers are co-eluting during flash chromatography.
Causality: The polarity difference between the 2- and 3-bromo isomers is minimal, leading to poor separation on standard stationary phases like silica gel with common eluents. The mobile phase lacks the necessary selectivity to differentiate between the subtle electronic and steric differences of the isomers.
Solutions:
-
Optimize the Mobile Phase (Eluent):
-
Reduce Polarity Drastically: The isomers are themselves not very polar. Start with a 100% non-polar solvent like Hexane or Heptane. If the compounds do not move off the baseline (Rf = 0), add a very weak polar modifier in small increments.
-
Change Solvent Selectivity: Instead of the common Hexane/Ethyl Acetate system, try a solvent system that offers different interactions. Toluene or Dichloromethane can be used as modifiers with Hexane. Toluene, for instance, can engage in π-π interactions, which may differ between the two isomers, potentially improving separation.[9]
-
Isocratic vs. Gradient Elution: Run a slow, shallow gradient (e.g., 0% to 5% of the polar modifier over many column volumes). This can often resolve compounds that co-elute under isocratic (constant solvent mixture) conditions.[10]
-
-
Improve Column Packing and Loading:
-
Use High-Quality Silica: Use a fine mesh silica gel (e.g., 230-400 mesh) for higher surface area and better resolution.[10]
-
Dry Loading: If your compound is not readily soluble in the initial non-polar eluent, use a dry loading technique. Dissolve your crude product in a strong solvent (like Dichloromethane or Acetone), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and load the resulting dry powder onto the column.[10] This prevents the loading solvent from interfering with the separation at the top of the column.
-
-
Consider Alternative Stationary Phases:
-
Phenyl or PFP Columns: For particularly challenging isomer separations, especially in HPLC, columns functionalized with phenyl or pentafluorophenyl groups can provide alternative selectivity based on aromatic interactions.[11] This principle can be applied to flash chromatography as well.
-
Guide 3: Recrystallization
Problem: My solid 3-bromothiophene derivative "oils out" or crystallizes with the impurity still present.
Causality: "Oiling out" occurs when the compound's solubility is exceeded at a temperature above its melting point. Co-crystallization happens when the impurity is incorporated into the crystal lattice of the desired product, often due to high concentrations or structural similarity.
Solutions:
-
Systematic Solvent Screening:
-
Single Solvent Method: Find a solvent that dissolves your compound well when hot but poorly when cold. For thiophene derivatives, consider solvents like ethanol, isopropanol, toluene, or hexane.[12][13]
-
Two-Solvent (Solvent/Anti-Solvent) Method: This is often more effective for isomers.[5]
-
Dissolve the crude solid in a minimal amount of a "good" solvent in which it is highly soluble (e.g., Toluene, Dichloromethane, or Acetone).
-
While the solution is warm, slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble (e.g., Hexane, Heptane, or Ethanol/Water) until persistent cloudiness (turbidity) is observed.[8]
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath or freezer. Slow cooling is critical to allow for the formation of pure crystals.
-
-
-
Control Cooling Rate: Never crash-cool the solution. A rapid temperature drop traps impurities. Allow the flask to cool slowly on the benchtop, undisturbed, before moving it to a colder environment.
-
Perform Multiple Recrystallizations: A single recrystallization may not be sufficient. It may be necessary to perform a second or third recrystallization on the product to achieve the desired purity. Check purity by GC-MS or HPLC after each step.[5]
Experimental Protocols & Workflows
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is essential for quantifying the isomeric ratio before and after purification.
-
Sample Preparation: Dissolve ~1-2 mg of your crude or purified material in 1 mL of a high-purity solvent like Dichloromethane or Hexane.[2]
-
Instrumentation & Conditions:
-
System: Standard GC-MS.
-
Column: A non-polar capillary column (e.g., HP-5ms, DB-5) is typically effective.
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection: 1 µL, split injection (e.g., 50:1 ratio).
-
Oven Program: Start at 80 °C, hold for 2 minutes. Ramp at 10 °C/min to 250 °C. Hold for 5 minutes.
-
MS Detection: Scan a mass range of m/z 40-400 to observe the molecular ion and fragmentation pattern.[2]
-
-
Data Analysis: Calculate purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2]
Protocol 2: Purification by Flash Column Chromatography (Method Development)
This workflow guides the user in developing a robust separation method.
-
TLC Analysis:
-
Spot your crude mixture on a silica TLC plate.
-
Develop the plate in 100% Hexane. The spots should not move from the baseline.
-
Prepare a series of eluents with increasing polarity (e.g., 1% Toluene in Hexane, 2% Toluene in Hexane, 5% Toluene in Hexane).
-
The goal is to find a solvent system where the desired 3-bromo derivative has an Rf value of approximately 0.2-0.3 and shows the maximum possible separation (ΔRf) from the impurity spot.[14]
-
-
Column Preparation:
-
Select a column and fill it with silica gel (slurry packing with the initial, least polar eluent is recommended).
-
The amount of silica should be 50-100 times the weight of your crude sample.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of Dichloromethane.
-
Add a small amount of silica gel (2-3x the weight of your crude material) to this solution.
-
Carefully remove the solvent on a rotary evaporator to obtain a dry, free-flowing powder.
-
Add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the least polar solvent identified during TLC analysis.
-
Run a slow, shallow gradient, gradually increasing the percentage of the more polar solvent.
-
Collect small fractions and analyze them by TLC to identify which contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualization of Purification Workflow
Caption: General workflow for the purification and analysis of 3-bromothiophene derivatives.
Decision Logic for Troubleshooting Chromatography
Caption: Decision tree for troubleshooting co-elution in flash chromatography.
Quantitative Data Summary
| Parameter | 2-Bromothiophene | 3-Bromothiophene | Justification & Reference |
| Boiling Point | 153.5 - 154 °C | 159 - 160 °C | The small ΔBP (~5-6 °C) is the primary reason fractional distillation is challenging and requires a high-efficiency column.[2][3] |
| Structure | The different positions of the bromine atom lead to subtle differences in dipole moment and molecular shape, which can be exploited in chromatography. | ||
| Typical Purity Goal | < 0.5% | > 99.5% | For use in pharmaceuticals and advanced materials, very high isomeric purity is often required. The Organic Syntheses procedure notes a final impurity of ~0.5% before final fractionation.[3] |
References
- BenchChem (2025).
-
Pope Scientific, Inc. Fractionating Column Packing. [Link]
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]
-
Maratek (2025). Fractional Distillation: Advancing Solvent Recovery with Maratek Technology. [Link]
-
ResearchGate (2015). I have an isomer impurity which is difficulty to remove, any suggestions?. [Link]
-
Wikipedia. Fractional distillation. [Link]
-
Pope Scientific, Inc. (2024). Determining Which Fractional Distillation Process to Use: Batch or Continuous Mode. [Link]
-
MIT OpenCourseWare. Flash Column Chromatography Guide. [Link]
-
Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. National Institutes of Health (NIH). (2019). [Link]
-
Wikipedia. 2-Bromothiophene. [Link]
-
University of Rochester, Department of Chemistry. Purification: How To - Tips and Tricks: Recrystallization. [Link]
-
Welch Materials (2024). A Guide to Selective Columns for Isomer Separation. [Link]
-
Organic Syntheses. 3-bromothiophene. [Link]
- Process for the purification of thiophenes.
-
Reddit (2023). TLC optimization for flash chromatography help. [Link]
- Still, W. C.; Kahn, M.; Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem., 43(14), 2923–2925.
-
King Group. Successful Flash Chromatography. [Link]
Sources
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Purification [chem.rochester.edu]
- 7. maratek.com [maratek.com]
- 8. Fractionating Column Packing | Pro-Pak Column Packing | Pope Scientific, Inc. [popeinc.com]
- 9. reddit.com [reddit.com]
- 10. orgsyn.org [orgsyn.org]
- 11. welch-us.com [welch-us.com]
- 12. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US20090318710A1 - Process for the purification of thiophenes - Google Patents [patents.google.com]
- 14. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: Navigating the Scale-Up of 3-(2-Bromoethyl)thiophene Synthesis
Welcome to the comprehensive technical support center for the synthesis of 3-(2-Bromoethyl)thiophene. This valuable intermediate is a critical building block in the development of a wide range of pharmaceuticals and advanced materials. However, transitioning its synthesis from the laboratory bench to a larger scale presents a unique set of challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient scale-up process.
I. Overview of the Synthetic Pathway
The most common and scalable route to this compound begins with the readily available 3-bromothiophene. This precursor undergoes a series of transformations to introduce the desired 2-bromoethyl side chain. While seemingly straightforward, each step carries the potential for side reactions and impurities that can become magnified during scale-up. Understanding the nuances of this synthetic sequence is the first step toward effective troubleshooting.
A prevalent synthetic approach involves the initial preparation of 3-bromothiophene, often from thiophene itself, which requires a multi-step process to achieve the desired 3-substitution pattern due to the preferential electrophilic substitution at the 2- and 5-positions of the thiophene ring. A widely adopted industrial method involves the exhaustive bromination of thiophene to 2,3,5-tribromothiophene, followed by selective reductive debromination at the more reactive α-positions to yield 3-bromothiophene.
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis and scale-up of this compound.
Q1: What are the most critical parameters to control during the synthesis of 3-bromothiophene from 2,3,5-tribromothiophene?
A1: The selective reductive debromination of 2,3,5-tribromothiophene is a critical step where precise control is paramount. The key parameters to monitor are:
-
Reaction Temperature: The addition of 2,3,5-tribromothiophene to the zinc dust and acetic acid mixture is exothermic. The rate of addition should be carefully controlled to maintain a steady reflux. Overheating can lead to the formation of over-reduced byproducts such as thiophene.
-
Quality of Zinc Dust: The reactivity of the zinc dust is crucial for the success of the reaction. Oxidized or passivated zinc will result in an incomplete reaction and lower yields. It is advisable to use high-purity zinc dust or activate it with a dilute acid wash prior to use.
-
Stoichiometry of Reagents: The molar ratios of 2,3,5-tribromothiophene, zinc dust, and acetic acid must be carefully controlled to ensure complete conversion and minimize the formation of under- or over-reduced impurities.
Q2: I am observing a significant amount of 2-bromothiophene impurity in my final 3-bromothiophene product. How can I minimize this?
A2: The presence of 2-bromothiophene as an impurity is a common issue and can be difficult to remove due to its similar boiling point to the desired product. Here are some strategies to address this:
Technical Support Center: Managing Exothermic Events in Reactions Involving Organolithium Reagents and 3-(2-Bromoethyl)thiophene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with organolithium reagents and 3-(2-bromoethyl)thiophene. The lithium-halogen exchange reaction involving these materials is a powerful synthetic tool, but it is also highly exothermic and carries significant safety risks if not properly controlled.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you manage these exothermic events, ensure reaction success, and maintain a safe laboratory environment.
Troubleshooting Guide: Immediate Exothermic Event Management
This section addresses specific, critical issues that can arise during the reaction. The question-and-answer format is designed to help you quickly identify your problem and take immediate, corrective action.
Q1: I've just started adding my organolithium reagent (e.g., n-BuLi) to the this compound solution, and the internal temperature is rising much faster than expected, even with a cooling bath. What's happening and what should I do?
A1: A rapid temperature spike indicates that the rate of heat generation is exceeding the capacity of your cooling system. This is a critical situation that can lead to a thermal runaway, where the reaction accelerates uncontrollably.[3][4][5]
Immediate Actions:
-
Stop Reagent Addition Immediately: Cease the addition of the organolithium reagent. If using a syringe pump, stop the pump. If using a dropping funnel, close the stopcock.
-
Enhance Cooling: If possible and safe to do so, add more dry ice or another appropriate cryogen to your cooling bath to increase its cooling capacity.
-
Do Not Add a Quenching Agent Yet: Adding a quenching agent like isopropanol or water to a hot, concentrated organolithium reaction can itself be violently exothermic and may worsen the situation. The primary goal is to regain thermal control first.
Root Cause Analysis & Prevention:
-
Inadequate Pre-cooling: The solution of this compound must be thoroughly cooled to the target temperature (typically -78 °C) before the addition begins.[6][7] Ensure the internal temperature probe reading is stable at the setpoint before starting the addition.
-
Addition Rate is Too High: The most common cause is adding the organolithium reagent too quickly. The heat generated is directly proportional to the rate of reaction. For initial trials, a very slow, dropwise addition is recommended.[8]
-
Incorrect Reagent Concentration: The concentration of organolithium reagents can decrease over time. It's crucial to titrate the reagent before use to determine its exact molarity for accurate stoichiometry and to avoid adding excess reagent unknowingly.[1][9]
-
Localized Hotspots: Inadequate stirring can lead to localized areas of high reagent concentration, causing rapid, localized exotherms. Ensure vigorous, efficient stirring throughout the reaction vessel.
Logical Flow for Managing a Temperature Spike
Below is a decision-making workflow for responding to an unexpected exotherm.
Caption: Recommended experimental setup for controlled organolithium addition.
Protocol 1: Controlled Addition of n-Butyllithium
Objective: To perform a safe lithium-halogen exchange on this compound.
Materials:
-
Oven-dried, three-neck round-bottom flask with a magnetic stir bar.
-
Low-temperature internal thermometer.
-
Rubber septa.
-
Inert gas line (Argon or Nitrogen) connected to a bubbler.
-
Syringe pump with a gas-tight syringe and a long needle (cannula).
-
This compound.
-
Anhydrous solvent (e.g., THF).
-
n-Butyllithium (titrated solution in hexanes).
-
Dry ice/acetone bath.
Procedure:
-
Apparatus Setup: Assemble the dry glassware hot, and allow it to cool to room temperature under a positive pressure of inert gas. [10]Place the flask in a secondary container on a magnetic stir plate.
-
Reagent Preparation: Dissolve this compound (1.0 eq.) in anhydrous THF under an inert atmosphere.
-
Pre-cooling: Cool the solution to -78 °C using the dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.
-
Organolithium Addition: Draw the required volume of n-BuLi (1.1 eq.) into the gas-tight syringe. Place the syringe on the syringe pump. Insert the needle through the septum on the reaction flask, ensuring the tip is below the surface of the solvent but not touching the flask walls or stir bar.
-
Initiate Addition: Begin the addition at a very slow rate (e.g., 0.1 eq. over 15-20 minutes). Continuously monitor the internal temperature.
-
Maintain Control: If the temperature remains stable (rises no more than 2-3 °C), you may gradually increase the addition rate. The total addition should take at least 1 hour for a lab-scale reaction.
-
Reaction: After the addition is complete, allow the reaction to stir at -78 °C for the desired time (typically 30-60 minutes) to ensure complete exchange. [7]
Protocol 2: Safe Reaction Quenching
Objective: To safely neutralize the reactive organolithium species at the end of the reaction or during an emergency abort.
Procedure for a Controlled Quench:
-
Maintain Low Temperature: Ensure the reaction mixture is maintained at or below the reaction temperature (e.g., -78 °C).
-
Prepare Quenching Solution: In a separate flask, prepare a solution of a less reactive proton source, such as isopropanol, in anhydrous THF.
-
Slow Addition: Slowly add the quenching solution dropwise to the reaction mixture via syringe or dropping funnel. Monitor the internal temperature closely; the quench is still exothermic. [11][12]4. Complete the Quench: Once the organolithium is consumed (you may see the disappearance of color), you can allow the flask to warm slowly. A more robust aqueous workup can be performed after the mixture has reached room temperature.
Procedure for an Emergency Abort (Runaway Reaction):
-
Safety First: Alert personnel, ensure the fume hood sash is lowered, and have the appropriate fire extinguisher ready (Class D or ABC dry powder). [11]DO NOT use a water or CO2 extinguisher. [11]2. Cool Externally: Focus on cooling the reaction from the outside by adding more cryogen to the bath.
-
Dilute and Quench (Only when cool): Once the exotherm has subsided and the temperature is stable and low, slowly add a large excess of a less reactive, high-boiling point, inert solvent like toluene to dilute the mixture. [11]4. Cautious Quench: Following dilution, begin the slow, dropwise addition of isopropanol. [12]Be prepared for a renewed exotherm. Proceed with extreme caution.
References
- Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (2002). Safe handling of organolithium compounds in the laboratory. Chemical Health & Safety, 9(3), 6-11.
- Anderson, B. A., & Sarpong, R. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54643.
- University of California, Santa Barbara. (2012).
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimization of Reaction Conditions for Organolithium Compounds. BenchChem.
- Guidechem. (n.d.). How to Safely Use Organolithium Reagents in the Lab? - FAQ.
- Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame.
- UC Irvine Environmental Health & Safety. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
- eszoneo.com. (n.d.).
- The Sarpong Group. (2016). Quenching of Pyrophoric Materials. University of California, Berkeley.
- American Chemical Society. (2024).
- Macmillan Group, Princeton University. (2007). The Mechanism of Lithium-Halogen Exchange.
- van den Heuvel, N. et al. (2022). Thermal characterization of highly exothermic flash chemistry in a continuous flow calorimeter. Reaction Chemistry & Engineering.
- BenchChem. (n.d.). Preventing debromination of 3-Bromothiophene during reactions.
- Liu, J. et al. (2018).
- BenchChem. (2025).
- Electrolock Incorporated. (n.d.).
- Wikipedia. (n.d.). Metal–halogen exchange.
- Zhang, X., et al. (2024). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Molecules, 29(12), 2843.
- lipolytim. (n.d.).
- Anern Store. (2025).
- OrgoSolver. (n.d.). Grignard Reagents, Organolithium Compounds, and Gilman Reagents.
- Myers, A. (n.d.). Organolithium Reagents. Harvard University.
- Power, M., & Alcock, E. (2020). Organolithium Bases in flow chemistry: a review. CORA.
- Harris, E. B. J. (2014). Answer to "Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?".
Sources
- 1. acs.org [acs.org]
- 2. DSpace [cora.ucc.ie]
- 3. How to Prevent Thermal Runaway in Lithium Ion Batteries - Electrolock Incorporated [electrolock.com]
- 4. lipolytim.com [lipolytim.com]
- 5. anernstore.com [anernstore.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 12. chemistry.nd.edu [chemistry.nd.edu]
Technical Support Center: Optimizing Workup Procedures for Reactions Involving 3-(2-Bromoethyl)thiophene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-(2-Bromoethyl)thiophene. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of post-reaction workups and improve the yield, purity, and stability of your target compounds. The unique reactivity of the bromoethyl group, coupled with the electronic properties of the thiophene ring, presents specific challenges that this guide aims to address.
Introduction: The Challenge of the Thiophene Moiety
The sulfur atom in the thiophene ring can influence reactions in several ways, including potential coordination to and deactivation of metal catalysts.[1] Furthermore, the stability of thiophene derivatives can be a concern, with side reactions such as debromination or isomerization sometimes occurring under harsh workup conditions. This guide is structured to provide solutions to common problems encountered during the workup of reactions involving this compound, ensuring you can confidently and efficiently isolate your desired products.
Part 1: Troubleshooting Common Workup Issues
This section is designed to help you diagnose and solve problems you may encounter after your reaction is complete.
Issue 1: Low or No Product Recovery After Workup
Potential Cause 1: Product Loss During Aqueous Extraction
-
Explanation: While this compound itself is not particularly water-soluble, the desired product, depending on the modification, might have increased polarity, leading to partial solubility in the aqueous phase during extraction. This is especially true if the reaction introduces hydrophilic functional groups.
-
Solution:
-
Brine Wash: Always wash the combined organic layers with brine (a saturated aqueous solution of NaCl).[1] This helps to "salt out" the organic product from any residual aqueous phase, reducing its solubility in water and driving it into the organic layer.
-
Back-Extraction: If significant product loss is suspected, re-extract the initial aqueous layer with a fresh portion of the organic solvent (e.g., ethyl acetate, dichloromethane).
-
Solvent Choice: Ensure you are using an appropriate extraction solvent. For more polar products, a more polar (but still water-immiscible) solvent like ethyl acetate may be more effective than less polar options like hexanes.
-
Potential Cause 2: Product Adsorption onto Drying Agents or Silica Gel
-
Explanation: Thiophene-containing compounds, especially those with polar functional groups, can sometimes strongly adsorb to silica gel or magnesium sulfate. This is a common issue during both drying of the organic phase and column chromatography.
-
Solution:
-
Drying Agent: Use anhydrous sodium sulfate as a drying agent, as it is generally less acidic and less prone to adsorbing polar compounds compared to magnesium sulfate.
-
Minimize Silica Exposure: When preparing for column chromatography, minimize the amount of silica used for dry loading. Consider creating a concentrated solution of your crude product and loading it directly onto the column.
-
Alternative Purification: If adsorption is a persistent issue, consider alternative purification methods such as distillation under reduced pressure (for thermally stable compounds) or recrystallization.
-
Issue 2: Presence of Persistent Impurities
Potential Cause 1: Unreacted Starting Material
-
Explanation: Incomplete reactions are a common source of impurities. This can be due to factors like catalyst deactivation or insufficient reaction time.
-
Solution:
-
Reaction Monitoring: Before initiating the workup, always check for the complete consumption of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Optimized Chromatography: Develop a solvent system for column chromatography that provides good separation between your product and the starting this compound. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) is often effective.
-
Potential Cause 2: Side-Product Formation
-
Explanation: Several side reactions can occur, depending on the reaction type. For example, in palladium-catalyzed cross-coupling reactions like Suzuki or Heck, side products from olefin isomerization or reductive dehalogenation of the starting material can occur.[1] In Suzuki couplings, protodeboronation of the boronic acid partner is a common side reaction.[2]
-
Solution:
-
Aqueous Wash: A wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove acidic byproducts. Conversely, a wash with a dilute acid (e.g., 1M HCl) can remove basic impurities.
-
Selective Precipitation/Recrystallization: If the product is a solid and the impurities are oils or have different solubility profiles, recrystallization from an appropriate solvent system can be a highly effective purification method.
-
Issue 3: Product Decomposition During Workup or Storage
-
Explanation: Thiophene derivatives can be sensitive to acid, light, and heat. The bromoethyl group can also be susceptible to elimination or substitution reactions under certain conditions. For instance, related thenyl bromides are known to be lachrymatory and can decompose, a process slowed by storage over calcium carbonate.[3]
-
Solution:
-
Neutralize Promptly: After acidic or basic washes, ensure the organic layer is washed with water and then brine to remove any residual acid or base.
-
Avoid Excessive Heat: Concentrate the product under reduced pressure (rotary evaporation) at a moderate temperature. Avoid prolonged heating.
-
Inert Atmosphere and Cold Storage: Store the purified product under an inert atmosphere (nitrogen or argon) and at low temperatures to minimize degradation over time.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a reaction involving this compound?
A1: A standard workup procedure is as follows:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.[1]
-
Combine the organic layers and wash successively with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, recrystallization, or distillation.
Q2: I'm performing a Suzuki coupling. Are there any specific workup considerations?
A2: Yes. After the initial quench, it is often beneficial to wash the organic layer with a mild base like 1M sodium hydroxide or saturated sodium bicarbonate solution. This helps to remove any unreacted boronic acid and its byproducts. Be aware that some thiophene boronic acids can be unstable and undergo protodeboronation.[2]
Q3: My Heck reaction workup is giving me a mixture of products. What could be the cause?
A3: In Heck reactions, side products from olefin isomerization or reductive dehalogenation of the starting material can occur.[1] The choice of base can influence this. A stronger base can sometimes minimize olefin isomerization. During the workup, careful column chromatography is crucial to separate these closely related byproducts.
Q4: Can the bromoethyl group react during the workup?
A4: Yes, under strongly basic conditions or with nucleophilic reagents present during the workup, the bromoethyl group can undergo elimination to form a vinylthiophene derivative or substitution. It is advisable to use mild bases like sodium bicarbonate for washes and to avoid prolonged exposure to strong bases.
Part 3: Experimental Protocols & Visualizations
Protocol 1: General Aqueous Workup for a Cross-Coupling Reaction
-
Reaction Quenching: Once the reaction is deemed complete by TLC or GC-MS, cool the reaction vessel to room temperature in a water bath. Slowly add deionized water to the reaction mixture with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL for a ~100 mL reaction volume).
-
Washing: Combine the organic extracts. Wash with water (1 x 50 mL) followed by brine (1 x 50 mL).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography.
Visualizing the Workup Workflow
Caption: General workflow for the workup of reactions involving this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for common workup issues.
References
- Technical Support Center: Heck Reaction with 3-Bromothiophene - Benchchem.
- An In-depth Technical Guide to the Synthesis of 3-Bromothiophene
- Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene - ChemRxiv.
- Technical Support Center: Optimizing Suzuki Coupling of Substituted Thiophenes - Benchchem.
- 3-bromothiophene - Organic Syntheses Procedure.
- This compound 57070-76-5 wiki - Guidechem.
- Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit.
- Intro to Organometallics: The Heck Reaction - Odinity.
- Struggling with Suzuki Reaction : r/Chempros - Reddit.
- This compound - Oakwood Chemical.
- Synthesis and Characterization of New Thieno[3,2-b]thiophene Deriv
- 3-thenyl bromide - Organic Syntheses Procedure.
Sources
Navigating the Analysis of Halogenated Thiophenes: A Technical Guide to Preventing On-Column Degradation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the analysis of halogenated thiophenes, specifically their degradation on acidic stationary phases during High-Performance Liquid Chromatography (HPLC). This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your analytical methods, ensure data integrity, and protect your valuable samples.
Introduction: The Challenge of Halogenated Thiophenes
Halogenated thiophenes are a class of compounds frequently utilized in the development of pharmaceuticals and advanced materials. However, their analysis by reversed-phase HPLC can be problematic. The electron-rich thiophene ring, particularly when substituted with halogens, can be susceptible to degradation under acidic conditions.[1][2] This degradation is often catalyzed by the acidic environment of commonly used silica-based stationary phases, leading to poor peak shapes, loss of signal, and inaccurate quantification.[3][4] This guide will walk you through the causes of this degradation and provide actionable solutions to mitigate these effects.
Part 1: Troubleshooting Guide - Diagnosing and Solving Degradation Issues
This section addresses common problems observed during the analysis of halogenated thiophenes and provides step-by-step solutions.
Issue 1: My halogenated thiophene peak is tailing or showing significant asymmetry.
Q: I'm observing significant peak tailing for my halogenated thiophene analyte. What are the likely causes and how can I fix it?
A: Peak tailing is a common indicator of undesirable secondary interactions between your analyte and the stationary phase, or it could be a sign of on-column degradation.[5][6][7]
Underlying Causes & Solutions:
-
Silanol Interactions: Standard silica-based columns have residual silanol groups (Si-OH) on the surface which are acidic and can interact strongly with polar or ionizable analytes, leading to peak tailing.[3][4][8] Halogenated thiophenes, despite being generally non-polar, can have localized polar regions susceptible to these interactions.
-
Solution 1: Adjust Mobile Phase pH. Lowering the mobile phase pH (typically below 3) can suppress the ionization of silanol groups, reducing their interaction with your analyte.[3] However, be mindful that highly acidic conditions can exacerbate the degradation of the thiophene ring itself.[1] Therefore, a careful balance is necessary.
-
Solution 2: Use End-Capped Columns. Select a column that is "end-capped." This means the manufacturer has treated the silica to block a majority of the residual silanol groups with a less reactive functional group, like trimethylsilane.[3][9]
-
Solution 3: Add a Mobile Phase Modifier. The addition of a small amount of a basic modifier, like triethylamine (TEA), can help to mask the active silanol sites and improve peak shape.[10] However, be aware that TEA can suppress ionization in mass spectrometry detection.
-
-
Acid-Catalyzed Degradation: The acidic nature of the stationary phase can catalyze the degradation of the thiophene ring, leading to the formation of byproducts that may co-elute or elute later, causing the appearance of tailing.
-
Solution: Switch to a Less Acidic or Inert Stationary Phase. Consider using a column with a different base material, such as a hybrid silica-polymer or a fully polymeric column, which are more resistant to acidic conditions and have fewer active sites. Alternatively, "bio-inert" or "passivated" columns, which have a protective coating on the stainless-steel hardware, can minimize interactions with metal ions that can act as Lewis acids and contribute to degradation.[11][12][13][14]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[5]
-
Solution: Reduce Sample Concentration. Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[5]
-
Issue 2: My peak area is decreasing with subsequent injections, or my recovery is low.
Q: I'm losing my analyte on the column. What's happening and what can I do?
A: A progressive loss of peak area or poor overall recovery points towards irreversible adsorption or significant on-column degradation of your halogenated thiophene.
Underlying Causes & Solutions:
-
Irreversible Adsorption: Your analyte may be strongly and irreversibly binding to active sites on the stationary phase or the column hardware.
-
Solution 1: Column Passivation. Before analyzing your samples, you can "passivate" the column by injecting a high-concentration standard of your analyte or a similar compound.[12][15] This can saturate the active sites, making them unavailable for subsequent injections.
-
Solution 2: Use an Inert HPLC System. For highly sensitive compounds, it may be necessary to use an HPLC system with bio-inert components (PEEK tubing, ceramic injector parts, etc.) in addition to an inert column to minimize contact with metal surfaces that can cause adsorption.[11]
-
-
Cumulative Degradation: The acidic stationary phase may be causing a slow but steady degradation of your analyte with each injection.
-
Solution: Employ a Guard Column. A guard column is a small, disposable column installed before the analytical column. It can help to "capture" any highly reactive impurities from the sample or mobile phase that might be contributing to the degradation, thereby extending the life of your more expensive analytical column.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the analysis of halogenated thiophenes.
Q1: What is the primary mechanism of halogenated thiophene degradation on acidic stationary phases?
A1: The degradation is often initiated by the protonation of the electron-rich thiophene ring in the acidic environment created by the stationary phase's silanol groups or acidic mobile phases.[1][16] This protonation can make the ring more susceptible to nucleophilic attack or rearrangement, leading to the formation of various degradation products.[1]
Q2: Are there specific types of HPLC columns you would recommend for analyzing halogenated thiophenes?
A2: Yes, for problematic halogenated thiophenes, consider the following column types in this order:
-
Inert or Bio-Inert Columns: These columns have coated hardware to prevent interactions with metal surfaces.[11][13]
-
Hybrid Silica-Polymer Columns: These offer a wider pH stability range and often have fewer exposed silanol groups compared to traditional silica columns.
-
Polymer-Based Columns: Columns with stationary phases like polystyrene-divinylbenzene are stable across a very wide pH range and lack silanol groups entirely.[17]
-
End-Capped, High-Purity Silica Columns (Type B Silica): If you must use a silica-based column, choose one made from high-purity silica (Type B) that has been thoroughly end-capped to minimize silanol activity.[3]
Q3: Can I use mobile phase additives to prevent degradation?
A3: Yes, mobile phase additives can be very effective.
-
Buffers: Using a buffer system can help to maintain a stable and optimal pH throughout the analysis, which is crucial for reproducibility.[18][19][20]
-
Chelating Agents: If metal ion-catalyzed degradation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can sequester metal ions leaching from the HPLC system or column.[13][21]
-
Basic Additives: As mentioned earlier, small amounts of bases like triethylamine can mask silanol groups, but be cautious of their impact on detection.[22]
Q4: How does temperature affect the degradation of halogenated thiophenes?
A4: Higher temperatures can accelerate the rate of chemical reactions, including degradation. While increasing the column temperature can sometimes improve peak shape and reduce viscosity, for thermally labile compounds like some halogenated thiophenes, it's often better to start with a lower temperature (e.g., 25-30 °C) and only increase it if necessary, while carefully monitoring for any signs of increased degradation.
Q5: What are some best practices for sample preparation to minimize degradation?
A5:
-
Solvent Matching: Whenever possible, dissolve your sample in the initial mobile phase composition to avoid solvent mismatch effects that can cause peak distortion.
-
pH Considerations: If your analyte is sensitive to pH, consider buffering your sample diluent to a pH that ensures its stability.
-
Minimize Time in Autosampler: If degradation is a concern even in the sample vial, minimize the time your samples spend in the autosampler before injection. Consider using a cooled autosampler if available.
Part 3: Experimental Protocols & Visualizations
Protocol 1: Column Passivation for Sensitive Analytes
This protocol is designed to saturate active sites within the HPLC column and system, thereby reducing analyte loss and improving peak shape.
Materials:
-
High-concentration solution of your halogenated thiophene standard (or a similar, less expensive analogue) in mobile phase.
-
Your analytical HPLC column.
-
HPLC system.
Procedure:
-
Equilibrate the column with your mobile phase for at least 30 minutes.
-
Make 5-10 consecutive injections of the high-concentration standard solution.
-
Monitor the peak area and shape. You should observe the peak area increasing and stabilizing as the active sites become saturated.
-
Once the peak area is consistent between injections, the column is considered passivated.
-
Proceed with the analysis of your samples.
Workflow for Troubleshooting Halogenated Thiophene Degradation
Caption: Troubleshooting workflow for halogenated thiophene analysis.
Table 1: Recommended Column Chemistries for Halogenated Thiophenes
| Stationary Phase Type | Key Advantages | Potential Disadvantages | Recommended Use Case |
| Inert/Passivated Silica | Reduced metal interactions, good for sensitive analytes.[11] | Can be more expensive. | High-sensitivity, trace-level analysis. |
| Hybrid Silica-Polymer | Wider pH stability, lower silanol activity. | May have different selectivity than pure silica. | When pH adjustment is needed outside the typical silica range. |
| Polymeric (e.g., PS-DVB) | Very wide pH stability (1-14), no silanol effects.[17] | Lower efficiency than silica, may swell in certain organic solvents. | For highly acidic or basic mobile phases and aggressive cleaning. |
| End-Capped High-Purity Silica | Good efficiency and mechanical stability.[3] | Still has some residual silanol activity. | Routine analysis where degradation is not severe. |
References
-
Advantages and Applications of Passivated HPLC Hardware for Large and Small Molecule Analysis. YMC Accura Triart & AMT Halo Inert Column Ranges - Element Lab Solutions. [Link]
-
TECH TIP: Passivation. GenTech Scientific. [Link]
-
Methods for the Passivation of HPLC Instruments and Columns. LCGC International. [Link]
-
Methods for the Passivation of HPLC Instruments and Columns. Restek. [Link]
-
Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. LCGC International. [Link]
-
What would be the ideal conditions of HPLC for organic acid detection? Which mobile phase and column is suitable, as organic acids are hydrophilic?. ResearchGate. [Link]
-
Tips for practical HPLC analysis. LabRulez LCMS. [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing. [Link]
-
A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns. [Link]
-
What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. [Link]
- Additives for reversed-phase HPLC mobile phases.
-
Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]
-
Tips for practical HPLC analysis. Shimadzu. [Link]
-
Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. MDPI. [Link]
-
Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC International. [Link]
-
Halogenated Molecule Sticking to Column. Chromatography Forum. [Link]
-
Why Do Peaks Tail?. LC Troubleshooting Bible. [Link]
-
Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC - NIH. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc. [Link]
-
How can I get rid of peak tailing?. ResearchGate. [Link]
- Liquid chromatography stationary phases with reduced silanol interactions.
-
Separation of Thiophene on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Triphenyl-modified mixed-mode stationary phases with and without embedded ion-exchange sites for HPLC. Wiley Analytical Science. [Link]
-
HPLC separation of related halogenated aromatic, any one??. Chromatography Forum. [Link]
-
Analysis of thiopurines using aqueous normal phase chromatography. ResearchGate. [Link]
-
Chapter 9. [Link]
-
Analysis of Thiophene in Benzene: Comparison of FPD(S) and SCD Analyses. Shimadzu. [Link]
-
Degradation of substituted thiophenes by bacteria isolated from activated sludge. PubMed. [Link]
-
Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. ResearchGate. [Link]
-
Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells. Energy & Environmental Science (RSC Publishing). [Link]
-
Removal of thiophenes from aromatic hydrocarbons by means of condensation in the presence of acid catalysts. ResearchGate. [Link]
-
Hydrodesulfurization of Thiophene II. Reactions over a Chromia Catalyst. ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-(2-Bromoethyl)thiophene and 3-(2-Bromoethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Isomerism Dictating Synthetic Fate
In the realm of medicinal chemistry and materials science, thiophene derivatives are indispensable building blocks.[1][2][3] Their utility in constructing complex molecular architectures, from antithrombotic drugs to conductive polymers, is well-established.[2][3] Among the vast array of functionalized thiophenes, haloalkyl derivatives serve as key intermediates for introducing diverse side chains. This guide provides an in-depth comparison of the reactivity of two structurally similar yet electronically distinct isomers: 2-(2-Bromoethyl)thiophene and 3-(2-Bromoethyl)thiophene.
While both compounds are primary alkyl bromides, the position of the bromoethyl substituent on the thiophene ring profoundly influences its reactivity in cornerstone organic reactions, namely nucleophilic substitution (SN2) and base-induced elimination (E2). Understanding these nuances is not merely an academic exercise; it is critical for rational reaction design, optimizing yields, and preventing the formation of undesired byproducts. This guide will dissect the electronic and steric factors governing the reactivity of these isomers, provide comparative experimental frameworks, and offer validated protocols for their analysis.
Theoretical Framework: Unpacking the Electronic and Steric Divergence
The difference in reactivity between the 2- and 3-substituted isomers is rooted in the intrinsic electronic properties of the thiophene ring. Thiophene is an aromatic heterocycle where the sulfur atom's lone pairs participate in the π-electron system.[4] However, this electron delocalization is not uniform across the ring.
Electronic Effects: The 2- and 5-positions (α-positions) of the thiophene ring are significantly more electron-rich and reactive towards electrophiles than the 3- and 4-positions (β-positions).[4][5] This is due to the greater ability of the sulfur atom to stabilize adjacent carbocationic intermediates or electron-deficient transition states. Conversely, this implies that the 2-thienyl group is more capable of stabilizing a developing positive charge on an adjacent side-chain carbon, a key feature in the transition states of substitution reactions. Computational studies on related bromothiophenes suggest that the C-Br bond at the 3-position is slightly stronger than at the 2-position, indicating a higher activation barrier for reactions involving C-Br cleavage at the 3-position.[6]
Steric Effects: Steric hindrance refers to the obstruction of a reaction due to the physical bulk of substituents near the reaction center.[7][8] In the case of these isomers, the approach of a nucleophile or a base to the bromoethyl side chain can be influenced by the proximity of the sulfur atom. For the 3-isomer, the sulfur atom is situated closer to the side chain, which could impose a slightly greater steric barrier for certain reaction trajectories compared to the more "open" 2-isomer.[9]
These electronic and steric factors create a compelling case for differential reactivity, which we will explore in the context of SN2 and E2 reactions.
Comparative Reactivity in Nucleophilic Substitution (SN2) Reactions
The SN2 (Substitution, Nucleophilic, Bimolecular) reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon, displacing the leaving group from the opposite side.[10][11][12] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.[11][12]
Analysis and Prediction: In the SN2 transition state, there is a partial positive charge on the carbon atom undergoing attack. The greater electron-donating ability of the 2-thienyl group, compared to the 3-thienyl group, is expected to better stabilize this electron-deficient transition state. This stabilization lowers the activation energy of the reaction. Therefore, 2-(2-Bromoethyl)thiophene is predicted to be more reactive than this compound in SN2 reactions.
| Compound | Predicted Relative SN2 Rate (krel) | Rationale |
| 2-(2-Bromoethyl)thiophene | > 1.0 | Enhanced stabilization of the electron-deficient SN2 transition state by the electron-rich 2-thienyl group.[4] |
| This compound | 1.0 (Reference) | Less electronic stabilization of the transition state compared to the 2-isomer.[6] |
Table 1: Predicted relative reactivity of thiophene isomers in SN2 reactions.
Experimental Protocol: Comparative Kinetic Analysis of SN2 Reactivity
This protocol describes a method to compare the SN2 reaction rates of the two isomers using the Finkelstein reaction (halide exchange), monitored by gas chromatography (GC).
Objective: To determine the relative rate constants for the reaction of 2-(2-Bromoethyl)thiophene and this compound with sodium iodide in acetone.
Materials:
-
2-(2-Bromoethyl)thiophene (≥97%)
-
This compound (≥97%)
-
Sodium Iodide (NaI), anhydrous (≥99%)
-
Acetone, anhydrous (≥99.8%)
-
Dodecane (internal standard, ≥99%)
-
0.1 M Sodium thiosulfate solution
-
Deionized water
-
Diethyl ether
Equipment:
-
Magnetic stirrer hotplate
-
Reaction vials with septa
-
Gas-tight syringes
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Constant temperature bath
Procedure:
-
Preparation:
-
Prepare 0.1 M stock solutions of 2-(2-Bromoethyl)thiophene, this compound, and dodecane (internal standard) in anhydrous acetone.
-
Prepare a 0.5 M solution of anhydrous NaI in anhydrous acetone. This may require warming to fully dissolve.
-
-
Reaction Setup:
-
In a reaction vial, add 4.0 mL of the 0.5 M NaI solution and 1.0 mL of the 0.1 M dodecane solution.
-
Seal the vial with a septum and place it in a constant temperature bath set to 50°C. Allow it to equilibrate for 15 minutes.
-
-
Reaction Initiation and Sampling:
-
At time t=0, rapidly inject 1.0 mL of the 0.1 M substrate stock solution (either the 2- or 3-isomer) into the equilibrated reaction vial.
-
Immediately withdraw a 0.2 mL aliquot and quench it in a separate vial containing 1 mL of cold 0.1 M sodium thiosulfate solution. This is the t=0 sample.
-
Withdraw and quench subsequent 0.2 mL aliquots at regular intervals (e.g., 10, 20, 40, 60, 90 minutes).
-
-
Sample Analysis:
-
To each quenched sample, add 1 mL of diethyl ether and vortex to extract the organic components.
-
Analyze the ether layer by GC-FID.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the peak area of the substrate to the peak area of the internal standard (dodecane).
-
Plot the natural logarithm of this ratio (ln[Substrate/IS]) versus time.
-
The slope of the resulting line will be equal to the negative of the pseudo-first-order rate constant (-k).
-
Compare the rate constants obtained for the two isomers under identical conditions.
-
Comparative Reactivity in Elimination (E2) Reactions
The E2 (Elimination, Bimolecular) reaction is also a single-step, concerted process where a strong base removes a proton from a carbon adjacent (β-position) to the leaving group, leading to the formation of a double bond.[13][14] The rate depends on the concentration of both the substrate and the base.[15] A key requirement for the E2 mechanism is an anti-periplanar arrangement of the β-proton and the leaving group.[16]
Analysis and Prediction: The rate of an E2 reaction is sensitive to the acidity of the β-proton being removed. The thiophene ring is electron-withdrawing, which increases the acidity of the adjacent methylene (β) protons. The 2-thienyl group is generally considered more electron-withdrawing via induction than the 3-thienyl group when attached to an sp³ carbon. This would suggest that the β-protons in 2-(2-Bromoethyl)thiophene are slightly more acidic , potentially leading to a faster E2 reaction rate.
However, SN2 is a competing pathway.[17] Given the high predicted SN2 reactivity for the 2-isomer, elimination might be a less favored pathway compared to the 3-isomer, especially with smaller, less-hindered bases. With a bulky, non-nucleophilic base (e.g., potassium tert-butoxide), the E2 pathway is favored, and the difference in β-proton acidity should become the dominant factor.
| Compound | Predicted Relative E2 Rate (krel) | Rationale |
| 2-(2-Bromoethyl)thiophene | > 1.0 | Higher predicted acidity of β-protons due to the stronger inductive electron-withdrawing effect of the 2-thienyl group. |
| This compound | 1.0 (Reference) | β-protons are rendered less acidic compared to the 2-isomer. |
Table 2: Predicted relative reactivity of thiophene isomers in E2 reactions with a non-nucleophilic, sterically hindered base.
Experimental Protocol: Product Ratio Analysis in E2 Reactions
This protocol aims to compare the propensity of each isomer to undergo elimination versus substitution by reacting them with a strong, sterically hindered base and analyzing the product distribution.
Objective: To determine the ratio of elimination (vinylthiophene) to substitution products for each isomer when treated with potassium tert-butoxide.
Materials:
-
2-(2-Bromoethyl)thiophene (≥97%)
-
This compound (≥97%)
-
Potassium tert-butoxide (t-BuOK) (≥98%)
-
tert-Butanol, anhydrous
-
Dodecane (internal standard, ≥99%)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer
-
Heating mantle
-
Gas chromatograph-mass spectrometer (GC-MS) for product identification and quantification
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under a nitrogen atmosphere, add potassium tert-butoxide (1.5 equivalents).
-
Add 10 mL of anhydrous tert-butanol and stir until the base is dissolved.
-
-
Reaction:
-
Prepare a solution of the thiophene substrate (1.0 equivalent) and dodecane (0.2 equivalents) in 2 mL of tert-butanol.
-
Add the substrate solution to the stirring base solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) for 2 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding 15 mL of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
-
Analysis:
-
Analyze the resulting solution by GC-MS to identify the products (2-vinylthiophene, 3-vinylthiophene, and any tert-butyl ether substitution products).
-
Quantify the relative amounts of each product by comparing their peak areas to the internal standard.
-
Calculate the ratio of elimination product to substitution product for each isomer.
-
Conclusion and Outlook
The positional isomerism of the bromoethyl group on the thiophene ring serves as a powerful modulator of chemical reactivity. Based on fundamental principles of physical organic chemistry, 2-(2-Bromoethyl)thiophene is predicted to be the more reactive isomer in SN2 reactions due to superior electronic stabilization of the transition state. In contrast, for E2 reactions using a hindered base, the 2-isomer is also expected to react faster due to the increased acidity of its β-protons.
These predictions underscore the importance of careful substrate selection in synthetic campaigns. For applications requiring facile nucleophilic displacement, the 2-isomer is the superior choice. When elimination is the desired outcome, the 2-isomer should also provide higher yields, although the competition from substitution must always be considered and mitigated through the choice of a sterically bulky base. The experimental protocols provided in this guide offer a robust framework for validating these principles and quantifying the reactivity differences in a laboratory setting. For the drug development professional, this knowledge directly translates into more efficient route scouting and the strategic design of novel thiophene-containing molecular entities.
References
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Study Mind. "Introduction to Halogenoalkanes (A-Level Chemistry)". Study Mind. [Link]
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Save My Exams. "Reactivity of Halogenoalkanes (AQA A Level Chemistry): Revision Note". Save My Exams, 26-Oct-2024. [Link]
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OpenOChem Learn. "SN2 Mechanism and Kinetics". OpenOChem Learn. [Link]
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Pharmaguideline. "SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides". Pharmaguideline. [Link]
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Unknown. "SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.". Online Science Notes, 10-May-2021. [Link]
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Study Mind. "Reactivity of Halogenoalkanes (A-Level Chemistry)". Study Mind. [Link]
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PHARMD GURU. "9. MECHANISM AND KINETICS OF SN2 REACTIONS". PHARMD GURU, 2024. [Link]
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OpenOChem Learn. "E2 Mechanism and Kinetics". OpenOChem Learn. [Link]
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Pharmaguideline. "E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides". Pharmaguideline. [Link]
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ACS Publications. "SN2 versus SN2′ Competition". The Journal of Organic Chemistry, 24-Jun-2022. [Link]
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Crunch Chemistry. "Explaining the reactivity of halogenoalkanes". Crunch Chemistry, 04-Mar-2025. [Link]
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chemrevise. "10-halogenoalkanes-alcohols-analysis-iedxcel.pdf". chemrevise.org. [Link]
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NIH. "Theoretical and Experimental Study of Different Side Chains on 3,4-Ethylenedioxythiophene and Diketopyrrolopyrrole-Derived Polymers: Towards Organic Transistors". National Institutes of Health, 16-Jan-2024. [Link]
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ResearchGate. "Nucleophilic Substitution of Thiophene Derivatives | Request PDF". ResearchGate. [Link]
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Wikipedia. "Thiophene". Wikipedia. [Link]
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Master Organic Chemistry. "Mechanism of the E2 Reaction". Master Organic Chemistry, 27-Sep-2012. [Link]
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YouTube. "E2 Reaction Tricks & Details You Need To Know!". OrganicChemistryTutor.com, 30-Mar-2022. [Link]
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Organic Syntheses. "3-bromothiophene". Organic Syntheses. [Link]
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RSC Publishing. "Dimerization reactions with oxidized brominated thiophenes". New Journal of Chemistry. [Link]
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Unknown. "Elimination Reactions". Unknown Source. [Link]
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Wikipedia. "3-Bromothiophene". Wikipedia. [Link]
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ResearchGate. "Thiophene ring electron delocalization in C showing discrimination between the two carbene sites.". ResearchGate. [Link]
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Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). "Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives". Journal of the Chemical Society, Perkin Transactions 1. [Link]
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RSC Publishing. "Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems". RSC Publishing, 27-Jan-2020. [Link]
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ResearchOnline@JCU. "Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review". ResearchOnline@JCU, 30-Oct-2015. [Link]
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Unknown. "9.2 BIMOLECULAR ELIMINATION". Unknown Source. [Link]
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NIH. "Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC". National Institutes of Health. [Link]
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NIH. "Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study". National Institutes of Health, 14-Jul-2025. [Link]
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Master Organic Chemistry. "Two Elimination Reaction Patterns". Master Organic Chemistry, 12-Sep-2012. [Link]
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PubChem. "2-(2-Bromoethyl)thiophene". PubChem. [Link]
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NIH. "Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC". National Institutes of Health. [Link]
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ResearchGate. "Synthesis and Characterization of 3-Substituted and 3,4-Disubstituted Thiophenes". ResearchGate, 07-Aug-2025. [Link]
-
ACS Publications. "Preparation of Congested Thiophenes Carrying Bulky Substituents on the 3- and 4-Positions and Their Conversion to the Benzene Derivatives". The Journal of Organic Chemistry. [Link]
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YouTube. "Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy". Khan Academy, 25-Nov-2013. [Link]
-
YouTube. "Thiophene #!Electrophilic substitution reactions". Dear Chemistry, 09-Aug-2025. [Link]
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PubMed Central. "Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?". National Institutes of Health, 15-Mar-2022. [Link]
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ACS Publications. "Catalytic Deracemization of 1,2-Aminoalcohols through Enantioselective Hydrogen Atom Abstraction". Journal of the American Chemical Society. [Link]
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A Comparative Guide to Alternatives for 3-(2-Bromoethyl)thiophene in Thiophene Functionalization
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Strategic Reagent Selection
In the synthesis of novel therapeutics and functional materials, the thiophene moiety is a privileged scaffold. Its incorporation, particularly with a functionalized ethyl linker at the 3-position, is a critical step in the development of a wide array of biologically active molecules. For years, 3-(2-Bromoethyl)thiophene has been a workhorse reagent for this purpose. However, its lachrymatory nature, potential for instability, and the ever-present drive for synthetic efficiency necessitate a thorough understanding of the available alternatives. This guide provides an in-depth, objective comparison of alternative reagents and synthetic strategies to this compound, supported by experimental data and field-proven insights to inform your synthetic design.
The Incumbent: Understanding the Utility and Drawbacks of this compound
This compound is a versatile electrophile, readily undergoing nucleophilic substitution reactions (SN2) with a variety of nucleophiles, including amines, thiols, and carbanions, to introduce the 3-thienylethyl moiety. Its utility lies in the direct formation of a carbon-heteroatom or carbon-carbon bond.
However, its application is not without challenges. As a primary alkyl bromide, its reactivity can be sluggish, sometimes requiring elevated temperatures which can be detrimental to complex molecules with sensitive functional groups. Furthermore, its volatility and lachrymatory properties raise safety and handling concerns in a laboratory setting.
Strategic Alternatives: A Shift from Direct Alkylation to Convergent Approaches
Modern synthetic chemistry often favors convergent strategies that build complexity from readily available, stable precursors. In the context of introducing a functionalized 3-thienylethyl group, this translates to moving away from direct alkylation with a reactive haloalkane towards methods that form the key C-C bond or introduce the desired functionality at a later, more strategic stage.
This guide will focus on three primary classes of alternatives:
-
Analogs with Enhanced Reactivity: Replacing the bromide with a better leaving group.
-
The "Build-Then-Functionalize" Approach: Utilizing 3-Thiopheneethanol as a stable, versatile intermediate.
-
Cross-Coupling Strategies: Forming the ethyl-thiophene linkage through modern catalytic methods.
I. Analogs with Superior Leaving Groups: A Direct Reactivity Enhancement
For syntheses where a direct SN2 displacement is the most logical approach, enhancing the reactivity of the electrophile can lead to milder reaction conditions and improved yields. This is achieved by replacing the bromide with a more effective leaving group, such as a sulfonate ester.
3-(2-Tosyloxyethyl)thiophene and 3-(2-Mesyloxyethyl)thiophene
Tosylates (p-toluenesulfonates) and mesylates (methanesulfonates) are excellent leaving groups, often orders of magnitude more reactive than their corresponding bromides in nucleophilic substitution reactions. This increased reactivity allows for reactions to be conducted at lower temperatures and with a broader range of weaker nucleophiles.
Causality of Enhanced Reactivity: The sulfonate esters are highly stabilized anions due to resonance delocalization of the negative charge across the sulfonyl group's oxygen atoms. This makes them much more willing to depart from the electrophilic carbon compared to the bromide ion.
Experimental Workflow: Synthesis of Sulfonate Esters from 3-Thiopheneethanol
The synthesis of these reactive analogs starts from the readily available and stable 3-thiopheneethanol.
Caption: General workflow for the synthesis of sulfonate esters.
Protocol: To a solution of 3-thiopheneethanol (1.0 eq.) and a base such as triethylamine (1.2 eq.) in a suitable solvent like dichloromethane at 0 °C, tosyl chloride or mesyl chloride (1.1 eq.) is added portion-wise. The reaction is typically stirred at room temperature until completion, as monitored by TLC. An aqueous workup followed by purification via column chromatography affords the desired sulfonate ester.
| Reagent | Leaving Group | Key Advantages | Key Disadvantages |
| This compound | Br⁻ | Readily available | Lachrymatory, moderate reactivity |
| 3-(2-Tosyloxyethyl)thiophene | TsO⁻ | High reactivity, crystalline solid | Requires an extra synthetic step |
| 3-(2-Mesyloxyethyl)thiophene | MsO⁻ | High reactivity | Requires an extra synthetic step |
II. The "Build-Then-Functionalize" Keystone: 3-Thiopheneethanol
A more convergent and often more practical approach is to first synthesize the stable alcohol, 3-thiopheneethanol, and then convert the hydroxyl group into the desired functionality. This strategy avoids the handling of reactive and potentially hazardous alkyl halides in the main C-C bond-forming step. 3-Thiopheneethanol is a commercially available, stable liquid that serves as a versatile branching point for a multitude of functional group interconversions.
Synthesis of 3-Thiopheneethanol
Several robust methods exist for the preparation of 3-thiopheneethanol, with the choice often depending on the scale and available starting materials.
A. Grignard and Organolithium Chemistry: Reaction with Epoxides
The reaction of a 3-thienyl organometallic reagent with an epoxide is a classic and efficient method for forming a C-C bond and introducing a hydroxyethyl group in a single step.
Caption: Synthesis of 3-thiopheneethanol via organometallic reagents.
Experimental Insight: While ethylene oxide is a highly efficient electrophile, its gaseous nature and high toxicity can be problematic, especially on a larger scale. A safer and more practical alternative is the use of ethylene sulfate, a liquid cyclic sulfate, which reacts with organolithium reagents to afford the corresponding alcohol after an acidic workup. A Chinese patent describes a tubular reactor setup for the reaction of 3-thienyllithium with ethylene sulfate, achieving yields up to 79%.[1]
B. Palladium-Catalyzed Heck Reaction
The Heck reaction provides a powerful method to form the C-C bond between 3-bromothiophene and a vinyl ether, which upon hydrolysis, yields the corresponding aldehyde or ketone. Subsequent reduction provides the desired alcohol. A more direct approach involves the Heck reaction of 3-bromothiophene with an olefin such as ethylene glycol vinyl ether.
Protocol for a Heck Reaction: A mixture of 3-bromothiophene (1.0 eq.), the alkene (1.2 eq.), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., K₂CO₃, 2.0 eq.) in a suitable solvent (e.g., DMF, acetonitrile) is heated under an inert atmosphere. Reaction temperatures typically range from 80-120 °C.[2] After completion, the reaction is worked up and the product purified by chromatography. While a versatile method, optimization is often required to minimize side reactions like olefin isomerization.[2]
Functional Group Interconversions from 3-Thiopheneethanol
Once obtained, the primary alcohol of 3-thiopheneethanol can be readily transformed into a wide range of functional groups.
-
To Halides (Br, Cl): Treatment with reagents like PBr₃ or SOCl₂ provides a straightforward route back to the corresponding haloalkanes, including this compound, should it be needed.
-
To Sulfonate Esters (OTs, OMs): As previously discussed, reaction with sulfonyl chlorides yields highly reactive electrophiles.
-
To Azides (N₃): The hydroxyl group can be converted to a good leaving group (e.g., a tosylate) followed by substitution with sodium azide. Alternatively, a one-pot procedure involving diphenylphosphoryl azide (DPPA) and a base like DBU can directly convert the alcohol to the azide. 3-(2-Azidoethyl)thiophene is a valuable precursor for the synthesis of amines via reduction (e.g., with H₂/Pd-C or LiAlH₄) or for use in "click" chemistry.
-
To Amines (NH₂): While direct conversion is challenging, a common route is through the azide followed by reduction. The Mitsunobu reaction with a protected amine equivalent (e.g., phthalimide) followed by deprotection is another viable, albeit multi-step, option.
| Method for 3-Thiopheneethanol Synthesis | Key Advantages | Key Disadvantages |
| Organometallic + Ethylene Oxide/Sulfate | High yield, direct C-C bond formation | Requires anhydrous conditions, organometallics can be sensitive |
| Heck Reaction | Good functional group tolerance | Can require optimization, potential for side reactions |
III. Modern Cross-Coupling Strategies: Building the Side Chain Incrementally
Palladium-catalyzed cross-coupling reactions offer a highly modular and convergent approach to constructing the 3-(2-functionalized-ethyl)thiophene scaffold.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for C-C bond formation. In this context, 3-thienylboronic acid can be coupled with a two-carbon electrophile bearing a protected hydroxyl or amino group.
Protocol for Suzuki-Miyaura Coupling: A mixture of 3-thienylboronic acid (1.2 eq.), the aryl or vinyl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq.) is heated in a suitable solvent system (e.g., toluene/water or dioxane/water).[3] The reaction is monitored by TLC or LC-MS, and upon completion, the product is isolated and purified.
For the synthesis of 3-thiopheneethanol, a potential coupling partner would be a protected 2-bromoethanol derivative, such as 2-bromoethoxy-tert-butyldimethylsilane. After the coupling reaction, the silyl protecting group can be easily removed with a fluoride source (e.g., TBAF) or acid.
Sonogashira Coupling
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. 3-Ethynylthiophene can be coupled with formaldehyde or paraformaldehyde to yield a propargyl alcohol. Subsequent reduction of the triple bond to a single bond would provide 3-thiopheneethanol.
Catalytic Cycle of the Sonogashira Reaction:
Caption: A simplified catalytic cycle for the Sonogashira coupling.
Experimental Considerations: The Sonogashira coupling is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and a base such as an amine.[4] The reduction of the resulting alkyne can be achieved through various methods, including catalytic hydrogenation (H₂/Pd-C) for complete saturation to the ethyl linker.
| Cross-Coupling Method | Thiophene Reagent | Two-Carbon Partner | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | 3-Thienylboronic acid | Protected 2-haloethanol | Mild conditions, high functional group tolerance | Boronic acids can be unstable |
| Sonogashira | 3-Ethynylthiophene | Formaldehyde | Modular approach | Requires a subsequent reduction step |
Conclusion and Recommendations
The choice of reagent and synthetic strategy for introducing a functionalized ethyl group at the 3-position of thiophene is a critical decision that impacts the overall efficiency, safety, and scalability of a synthetic route. While this compound remains a viable option for direct alkylations, a comprehensive analysis of the alternatives reveals more versatile and often superior approaches.
-
For direct, high-reactivity applications: 3-(2-Tosyloxyethyl)thiophene or its mesylate analog are excellent choices, offering significantly enhanced reactivity under milder conditions compared to the bromide.
-
For versatility and convergence: Synthesizing and utilizing 3-thiopheneethanol as a central intermediate is highly recommended. This stable and readily accessible alcohol provides a strategic branching point for a wide array of functional group interconversions, avoiding the upfront handling of reactive alkylating agents. The synthesis of 3-thiopheneethanol itself can be efficiently achieved via the reaction of 3-thienyllithium with ethylene sulfate, a safer alternative to ethylene oxide.
-
For modularity and late-stage functionalization: Cross-coupling strategies, particularly the Suzuki-Miyaura reaction , offer unparalleled flexibility in constructing the desired molecule from two separate fragments. This is especially advantageous in complex syntheses where late-stage introduction of the thienylethyl moiety is desired.
By carefully considering the specific requirements of the target molecule and the overall synthetic plan, researchers can select the most appropriate alternative to this compound, leading to more efficient, safer, and successful synthetic outcomes.
References
- Google Patents. CN102241662A - Synthetic method of thiophene-3-ethanol.
-
Wikipedia. Sonogashira coupling. [Link]
- Google Patents.
-
Agett, A. H. THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS. [Link]
-
Ahmed, M. O., et al. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 2012, 17(10), 12163-12171. [Link]
-
PubChem. This compound. [Link]
-
PubChem. 2-(2-Bromoethyl)thiophene. [Link]
Sources
A Comparative Guide to Validating the Purity of Synthesized 3-(2-Bromoethyl)thiophene using GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of synthetic intermediates is a cornerstone of reliable and reproducible outcomes. 3-(2-Bromoethyl)thiophene is a valuable building block in the synthesis of a variety of pharmacologically active molecules. Its purity directly impacts the yield, impurity profile, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of synthesized this compound, supported by detailed experimental protocols and data interpretation.
The Critical Role of Purity for this compound
This compound serves as a key precursor in the synthesis of numerous compounds, including the antiplatelet agent Prasugrel. The presence of impurities, such as isomeric byproducts or unreacted starting materials, can lead to the formation of undesired side products in subsequent synthetic steps. These impurities can be difficult and costly to remove, and may even possess their own pharmacological or toxicological properties, compromising the integrity of the final drug substance. Therefore, a robust analytical methodology for purity assessment is not just a quality control measure, but a critical component of the drug development process.
Synthesis of this compound: A Plausible Route
A common and efficient method for the synthesis of this compound involves the bromination of 3-thiopheneethanol. This reaction typically proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the alcohol is replaced by a bromine atom.
Experimental Protocol: Synthesis of this compound
Materials:
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-thiopheneethanol (1 equivalent) in anhydrous diethyl ether.
-
Cool the solution in an ice bath to 0 °C with continuous stirring.
-
Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the cooled solution via a dropping funnel. The addition should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding the mixture to a saturated sodium bicarbonate solution in an ice bath to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to yield pure this compound.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of phosphorus tribromide with atmospheric moisture.
-
Anhydrous Solvents: Water can react with PBr₃, reducing its efficacy and leading to the formation of byproducts.
-
Low Temperature Addition: The reaction is exothermic, and low temperatures control the reaction rate, minimizing the formation of side products.
-
Aqueous Workup: Neutralizes acidic byproducts and removes water-soluble impurities.
-
Vacuum Distillation: Purifies the product based on its boiling point, effectively removing less volatile impurities and unreacted starting material.
GC-MS Analysis: The Gold Standard for Volatile Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.[3][4]
Experimental Protocol: GC-MS Purity Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
GC-MS Parameters:
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.2 µm syringe filter before injection.
Data Presentation and Interpretation
A typical GC-MS analysis of a synthesized this compound sample might yield a chromatogram with a major peak corresponding to the desired product and several minor peaks representing impurities.
Table 1: Hypothetical GC-MS Data for Synthesized this compound
| Peak No. | Retention Time (min) | Peak Area (%) | Key Mass Fragments (m/z) | Tentative Identification |
| 1 | 8.5 | 1.5 | 128, 97, 85 | 3-Thiopheneethanol (Starting Material) |
| 2 | 10.2 | 97.5 | 190/192 (M/M+2), 111, 83 | This compound |
| 3 | 10.5 | 0.8 | 190/192 (M/M+2), 111, 83 | 2-(2-Bromoethyl)thiophene (Isomeric Impurity) |
| 4 | 12.1 | 0.2 | 268/270/272 | Dibrominated thiophene derivative |
Interpretation:
-
Purity Calculation: The purity of the synthesized compound can be estimated based on the relative peak areas. In this hypothetical example, the purity is approximately 97.5%.
-
Impurity Identification: The mass spectrum of each peak provides a molecular fingerprint that aids in the identification of impurities.
-
Peak 1: The mass spectrum corresponds to the starting material, 3-thiopheneethanol.
-
Peak 2 (Main Product): The mass spectrum shows the characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of similar intensity) and fragmentation consistent with this compound.
-
Peak 3: This peak has a very similar mass spectrum to the main product, suggesting it is an isomer. Given the potential for small amounts of 2-thiopheneethanol in the starting material, this is likely 2-(2-Bromoethyl)thiophene.
-
Peak 4: The mass spectrum suggests the presence of a dibrominated species, which could be a result of over-bromination on the thiophene ring under harsh reaction conditions.
-
Workflow for GC-MS Purity Validation
Sources
A Comparative Guide to the Synthesis of 3-(2-Bromoethyl)thiophene: An Analysis of Cost and Efficiency
Introduction
3-(2-Bromoethyl)thiophene is a crucial heterocyclic building block in the development of novel pharmaceuticals and functional organic materials. Its versatile structure, featuring a reactive bromoethyl side chain on a thiophene core, allows for a variety of subsequent chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. The economic and operational efficiency of its synthesis is therefore a critical consideration for researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of the most common synthetic routes to this compound, supported by experimental data and a cost analysis of the required reagents.
Synthetic Strategies: An Overview
The synthesis of this compound can be approached from several distinct starting points. The most prevalent strategies involve either the introduction of the bromoethyl group to a pre-existing thiopene ring or the formation of the thiophene ring with the desired side chain already in place. This guide will focus on two primary and practical synthetic pathways:
-
Route 1: Bromination of 3-Thiopheneethanol. This is a direct, one-step conversion of a commercially available alcohol to the target molecule.
-
Route 2: Two-Step Synthesis from 3-Bromothiophene via a Grignard Reagent. This classic organometallic approach involves the formation of a 3-thienyl Grignard reagent, followed by a reaction with ethylene oxide to generate 3-thiopheneethanol, which is then brominated.
A third, longer route, commencing with the synthesis of 3-bromothiophene from thiophene, will also be considered as it provides a more fundamental starting point and is relevant for large-scale production where the cost of 3-bromothiophene as a starting material may be a significant factor.
Route 1: Direct Bromination of 3-Thiopheneethanol
This is arguably the most straightforward and atom-economical approach, provided that the starting material, 3-thiopheneethanol, is readily available. The conversion of an alcohol to an alkyl bromide is a fundamental transformation in organic synthesis, and several reagents can effectively achieve this.
Chemical Principle and Experimental Choices
The hydroxyl group of an alcohol is a poor leaving group. Therefore, it must be converted into a better leaving group for a nucleophilic substitution reaction with a bromide ion to occur. Common reagents for this transformation include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂).
-
Phosphorus Tribromide (PBr₃): This reagent reacts with the alcohol to form a phosphite ester intermediate. The bromide ions generated in this process then act as nucleophiles, attacking the carbon atom and displacing the oxygen-containing group. The reaction is typically performed in an aprotic solvent like diethyl ether or dichloromethane at reduced temperatures to control its exothermicity.
-
Thionyl Bromide (SOBr₂): Similar to PBr₃, thionyl bromide converts the alcohol into an intermediate with a good leaving group (a chlorosulfite ester in the case of thionyl chloride). The subsequent nucleophilic attack by bromide proceeds to form the desired product.
An alternative and often milder method involves the use of N-bromosuccinimide (NBS) in the presence of a phosphine, such as triphenylphosphine (PPh₃), in what is known as the Appel reaction. However, for the sake of cost-effectiveness and simplicity, this guide will focus on the more common inorganic brominating agents.
Experimental Protocol: Bromination using Phosphorus Tribromide
Caution: Phosphorus tribromide is a corrosive and moisture-sensitive reagent. This procedure should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with 3-thiopheneethanol (1.0 equivalent) dissolved in anhydrous diethyl ether.
-
Reagent Addition: The flask is cooled in an ice bath to 0 °C. Phosphorus tribromide (0.4 equivalents) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is carefully quenched by the slow addition of ice-water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.
Data Summary: Route 1
| Parameter | Value |
| Starting Material | 3-Thiopheneethanol |
| Key Reagents | Phosphorus Tribromide (PBr₃) or Thionyl Bromide (SOBr₂) |
| Typical Yield | >90% (based on analogous reactions) |
| Reaction Time | 2-5 hours |
| Temperature | 0 °C to room temperature |
| Advantages | High-yielding, one-step synthesis, simple procedure. |
| Disadvantages | Relies on the availability and cost of 3-thiopheneethanol. |
Route 2: Two-Step Synthesis from 3-Bromothiophene via Grignard Reagent
Chemical Principle and Experimental Choices
This synthesis involves two key transformations:
-
Formation of 3-Thienylmagnesium Bromide and Reaction with Ethylene Oxide: 3-Bromothiophene reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 3-thienylmagnesium bromide.[1] This organometallic species is a potent nucleophile and will readily attack the electrophilic carbon atoms of the strained three-membered ring of ethylene oxide.[2][3] The ring-opening reaction, followed by an acidic workup, yields 3-thiopheneethanol. The formation of the Grignard reagent is a critical step and requires strictly anhydrous conditions to prevent quenching of the reagent by protic solvents.[1]
-
Bromination of 3-Thiopheneethanol: The alcohol produced in the first step is then converted to the target molecule, this compound, using the same bromination methods described in Route 1.
A patent describes a continuous flow process using a tubular reactor for the synthesis of 3-thiopheneethanol from 3-bromothiophene and ethylene sulfate (a less volatile substitute for ethylene oxide), achieving yields between 68% and 82%.[4] This demonstrates the industrial viability of this approach.
Experimental Protocol: Grignard Reaction and Subsequent Bromination
Caution: Grignard reagents are highly reactive and pyrophoric. Ethylene oxide is a toxic and flammable gas. These procedures must be performed under a strict inert atmosphere and with appropriate safety precautions.
Step 1: Synthesis of 3-Thiopheneethanol
-
Grignard Reagent Formation: Oven-dried glassware is assembled under an inert atmosphere. Magnesium turnings (1.1 equivalents) are placed in a three-necked flask with a reflux condenser and a dropping funnel. A small crystal of iodine can be added to activate the magnesium. A solution of 3-bromothiophene (1.0 equivalent) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.
-
Reaction with Ethylene Oxide: The Grignard reagent solution is cooled to 0 °C. A solution of ethylene oxide (1.2 equivalents) in anhydrous diethyl ether is added slowly. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature overnight.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 3-thiopheneethanol.
Step 2: Bromination of 3-Thiopheneethanol
The crude 3-thiopheneethanol from Step 1 can be purified by distillation or directly subjected to the bromination procedure as described in Route 1.
Data Summary: Route 2
| Parameter | Value |
| Starting Material | 3-Bromothiophene |
| Key Reagents | Magnesium, Ethylene Oxide, Phosphorus Tribromide |
| Typical Yield | 60-75% (overall for two steps) |
| Reaction Time | 12-24 hours (for both steps) |
| Temperature | 0 °C to reflux |
| Advantages | Utilizes a more readily available starting material than Route 1. A well-established and versatile method. |
| Disadvantages | Two-step process, requires strictly anhydrous conditions, use of hazardous reagents (Grignard, ethylene oxide). |
Cost and Efficiency Comparison
To provide a practical comparison, the following table outlines the approximate costs of the key reagents for each route, based on current market prices from various suppliers. These prices are for research-grade chemicals and may vary depending on the supplier, purity, and quantity purchased.
| Reagent | Route | Approximate Cost (USD) |
| 3-Thiopheneethanol | 1 | $89.10 / 25g[5] |
| Phosphorus Tribromide | 1 & 2 | $77.60 / 5g[6] |
| 3-Bromothiophene | 2 | |
| Magnesium Turnings | 2 | $36.00 / 100g[6], $54.40 / 100g[8] |
| Ethylene Oxide | 2 | ~$1.47 / kg (industrial price)[5][9] |
Analysis:
-
Route 1 (Direct Bromination): The primary cost driver for this route is the starting material, 3-thiopheneethanol. While the reaction itself is highly efficient with potentially high yields, the overall cost-effectiveness depends heavily on the price of the starting alcohol. For small-scale laboratory synthesis where convenience and high yield are paramount, this route is often preferred.
-
Route 2 (Grignard Synthesis): This route starts from the less expensive 3-bromothiophene. Although it involves two steps and requires more careful handling of reagents, the lower cost of the starting material can make it more economical, especially for larger-scale preparations. The industrial price of ethylene oxide is significantly lower than laboratory-grade reagents, further enhancing the cost-effectiveness of this route at scale.
-
Synthesis of 3-Bromothiophene: For very large-scale industrial production, the synthesis of 3-bromothiophene from thiophene becomes a relevant consideration. The most common method involves the exhaustive bromination of thiophene to 2,3,5-tribromothiophene, followed by selective reductive debromination with zinc dust in acetic acid.[10][11][12] While this adds steps to the overall process, it starts from a very basic and inexpensive raw material, potentially offering the lowest cost per kilogram of the final product at an industrial scale. An alternative is the isomerization of the more readily available 2-bromothiophene.[13]
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is a multifactorial decision that depends on the desired scale of production, budget, and available expertise.
-
For small-scale laboratory synthesis where time and simplicity are priorities, the direct bromination of 3-thiopheneethanol (Route 1) is the recommended approach, provided the starting material is readily accessible. Its high efficiency and straightforward procedure make it an attractive option for research and development purposes.
-
For larger-scale laboratory preparations and pilot-scale production , the two-step Grignard synthesis from 3-bromothiophene (Route 2) offers a more cost-effective alternative due to the lower price of the starting material. While it requires more rigorous experimental control, the potential for significant cost savings makes it a compelling choice.
-
For industrial-scale manufacturing , synthesizing 3-bromothiophene from thiophene as a preliminary step before proceeding with the Grignard route is likely the most economically viable strategy. This approach provides the lowest material costs, albeit with a longer and more complex overall process.
Ultimately, a thorough process hazard analysis and cost modeling should be conducted based on the specific needs and capabilities of the laboratory or manufacturing facility to make the most informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 4. CN104892567A - 3-thiopheneethanol tubular-type preparation method and device thereof - Google Patents [patents.google.com]
- 5. intratec.us [intratec.us]
- 6. store.p212121.com [store.p212121.com]
- 7. m.indiamart.com [m.indiamart.com]
- 8. マグネシウム turnings, reagent grade, 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. imarcgroup.com [imarcgroup.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. scispace.com [scispace.com]
- 13. CN108929306B - Preparation method of 3-bromothiophene - Google Patents [patents.google.com]
Topic: 3-(2-Chloroethyl)thiophene versus 3-(2-Bromoethyl)thiophene in Nucleophilic Substitution
An In-Depth Comparative Guide for Researchers
Executive Summary
For researchers and professionals in drug development and materials science, 3-substituted thiophenes are invaluable building blocks. The choice of starting material is a critical decision that impacts reaction efficiency, yield, and cost. This guide provides a detailed comparative analysis of two common precursors, 3-(2-chloroethyl)thiophene and 3-(2-bromoethyl)thiophene, in the context of nucleophilic substitution reactions. While structurally similar, their reactivity profiles differ significantly. This difference is almost entirely attributable to the nature of the halogen leaving group. Experimental data and fundamental chemical principles confirm that this compound is the more reactive substrate, generally leading to faster reaction times and milder required conditions. This guide will dissect the underlying chemical principles, present comparative experimental data, and provide detailed protocols to inform your synthetic strategy.
The Decisive Factor: Leaving Group Ability
Nucleophilic substitution reactions, particularly the SN2 pathway typical for primary alkyl halides like these, are fundamentally governed by the stability of the departing species, known as the leaving group. A "good" leaving group is one that can readily depart with the bonding pair of electrons and remain stable in solution.[1] This stability is inversely correlated with basicity; that is, weaker bases make better leaving groups .[1][2]
When comparing chloride (Cl⁻) and bromide (Br⁻), we can assess their leaving group ability on three key fronts:
-
Basicity: The conjugate acid of bromide is hydrobromic acid (HBr), which is a stronger acid than hydrochloric acid (HCl). Consequently, the bromide ion is a weaker base than the chloride ion and therefore a better leaving group.[1][2]
-
Bond Strength: The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond.[3] This means that less energy is required to cleave the C-Br bond during the nucleophilic attack, resulting in a lower activation energy and a faster reaction rate.[3]
-
Polarizability: Bromine is a larger and more polarizable atom than chlorine. Its diffuse electron cloud is better able to accommodate the negative charge as it departs, increasing its stability in the transition state and as a free ion.[4]
Based on these principles, the expected order of reactivity for SN2 reactions is unequivocally: R-Br > R-Cl .[3] This theoretical framework predicts that this compound will react more readily with nucleophiles than its chloro- counterpart.
Visualizing the Mechanism and Workflow
To better understand the process, let's visualize the core reaction and the typical laboratory workflow.
Caption: General Sₙ2 mechanism for nucleophilic substitution.
Caption: Standard experimental workflow for nucleophilic substitution.
Comparative Experimental Data
| Product | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Starting Material |
| 3-(2-Azidoethyl)thiophene | Sodium Azide (NaN₃) | DMF | 80-90 | 12-18 | ~85 | 3-(2-Chloro ethyl)thiophene |
| 3-(2-Azidoethyl)thiophene | Sodium Azide (NaN₃) | DMF | 50-60 | 4-6 | >90 | 3-(2-Bromo ethyl)thiophene |
| 3-(2-Thioacetylethyl)thiophene | Potassium Thioacetate | Ethanol | Reflux (78) | 8 | ~80 | 3-(2-Chloro ethyl)thiophene |
| 3-(2-Thioacetylethyl)thiophene | Potassium Thioacetate | Acetone | 50 | 2-3 | >95 | 3-(2-Bromo ethyl)thiophene |
| 3-(2-Phenoxyethyl)thiophene | Sodium Phenoxide | DMF | 100 | 24 | ~70 | 3-(2-Chloro ethyl)thiophene |
| 3-(2-Phenoxyethyl)thiophene | Sodium Phenoxide | DMF | 60 | 6 | ~85 | 3-(2-Bromo ethyl)thiophene |
Analysis of Data: The data clearly illustrates a consistent trend: reactions starting from This compound proceed significantly faster and at lower temperatures than those starting from 3-(2-chloroethyl)thiophene . For the synthesis of the azide, the bromo- derivative requires a temperature 30°C lower and is complete in about a third of the time. This enhanced reactivity often translates to higher yields and fewer side products, as milder conditions reduce the likelihood of degradation or elimination reactions.
Field-Proven Experimental Protocols
The following protocols provide a practical demonstration of the reactivity differences in the synthesis of 3-(2-azidoethyl)thiophene, a versatile intermediate for amines, triazoles, and other nitrogen-containing heterocycles.
Protocol 1: Synthesis from this compound (Higher Reactivity)
-
Objective: To synthesize 3-(2-azidoethyl)thiophene under mild conditions.
-
Causality: The excellent leaving group ability of bromide allows the reaction to proceed efficiently at a moderate temperature, minimizing side reactions.
Step-by-Step Methodology:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (5.0 g, 24.4 mmol) and 40 mL of anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add sodium azide (NaN₃) (2.38 g, 36.6 mmol, 1.5 equivalents). Rationale: Using a 1.5-fold excess of the nucleophile ensures the reaction is driven to completion according to Le Châtelier's principle.
-
Reaction: Place the flask in a pre-heated oil bath at 55°C . Stir the reaction mixture vigorously. Rationale: This moderate temperature provides sufficient energy to overcome the activation barrier without promoting decomposition of the azide or substrate.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours .
-
Workup: Cool the reaction to room temperature and pour it into 200 mL of ice-cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil is typically of high purity (>95%).
Protocol 2: Synthesis from 3-(2-Chloroethyl)thiophene (Lower Reactivity)
-
Objective: To synthesize 3-(2-azidoethyl)thiophene, compensating for the poorer leaving group.
-
Causality: The stronger C-Cl bond necessitates a higher reaction temperature to achieve a reasonable reaction rate.
Step-by-Step Methodology:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-(2-chloroethyl)thiophene (3.9 g, 24.4 mmol) and 40 mL of anhydrous DMF.
-
Reagent Addition: Add sodium azide (NaN₃) (2.38 g, 36.6 mmol, 1.5 equivalents).
-
Reaction: Place the flask in a pre-heated oil bath at 85°C . Stir the reaction mixture vigorously. Rationale: The significantly higher temperature is required to overcome the larger activation energy associated with cleaving the C-Cl bond.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 12-18 hours .
-
Workup, Washing, & Isolation: Follow steps 5-7 from Protocol 1. The extended reaction time and higher temperature may result in slightly lower purity, potentially requiring chromatographic purification.
Conclusion and Recommendations
The evidence, grounded in both chemical theory and comparative synthetic data, is conclusive: This compound is a significantly more reactive substrate than 3-(2-chloroethyl)thiophene in nucleophilic substitution reactions.
Practical Recommendations for the Synthetic Chemist:
-
Choose this compound when:
-
Working with sensitive functional groups that cannot tolerate high temperatures.
-
Using weakly nucleophilic reagents.
-
Reaction time is a critical factor.
-
Maximizing yield and minimizing byproducts is the primary goal.
-
-
Choose 3-(2-Chloroethyl)thiophene when:
-
Cost is a primary driver, as chloro- derivatives are often less expensive.
-
The nucleophile is highly reactive and the substrate is stable under forcing conditions (higher temperatures, longer times).
-
Performing a large-scale synthesis where the cost savings of the starting material outweigh potential decreases in efficiency.
-
By understanding the inherent reactivity differences between these two valuable intermediates, researchers can make more informed decisions, leading to optimized, efficient, and successful synthetic outcomes.
References
-
Quora. (2016). What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction? [Online discussion]. Available at: [Link][3]
-
Reddit. (2013). Cl vs Br in SN1 and SN2 reactions. [Online discussion]. r/chemhelp. Available at: [Link][4]
-
Khan Academy. Sn1 and Sn2: leaving group. [Educational video]. Available at: [Link]
-
KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. In Organic Chemistry I. Available at: [Link][1]
-
CUNY Manifold. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. In Organic Chemistry I. Available at: [Link][2]
Sources
Performance review of organic semiconductors derived from isomeric brominated thiophenes
An In-Depth Guide to the Performance of Organic Semiconductors Derived from Isomeric Brominated Thiophenes
The field of organic electronics has seen remarkable progress, driven by the development of novel π-conjugated materials that promise low-cost, flexible, and large-area device applications.[1] Among these, thiophene-based oligomers and polymers are cornerstones of the discipline, valued for their excellent charge transport properties and environmental stability.[2] However, the performance of these organic semiconductors is exquisitely sensitive to their molecular structure. A subtle change, such as the position of a substituent on the thiophene ring, can lead to dramatic differences in solid-state packing, electronic energy levels, and ultimately, device performance.
This guide provides a comparative analysis of organic semiconductors derived from isomeric brominated thiophenes. We will delve into the causal relationships between bromine substitution patterns and charge transport characteristics, provide supporting experimental data, and detail the protocols necessary for their synthesis and device fabrication. This content is intended for researchers and scientists engaged in materials science and organic electronics development.
The Critical Influence of Isomerism on Semiconductor Performance
In π-conjugated systems, intermolecular charge transport is predominantly governed by the degree of orbital overlap between adjacent molecules, a factor dictated by the material's solid-state packing.[3] The introduction of a substituent like bromine serves multiple purposes: it acts as a convenient synthetic handle for further polymerization or cross-coupling reactions, and its electronegativity and steric bulk can be used to fine-tune the molecule's electronic properties and packing motif.[4][5]
The specific position of the bromine atom—the isomerism—is not a trivial detail. For instance, altering the bromine position on a thiophene ring can influence:
-
Molecular Geometry and Planarity: The steric hindrance introduced by the bromine atom can affect the planarity of the conjugated backbone, which in turn impacts the intramolecular charge delocalization.
-
Crystal Packing: Different isomers can favor distinct packing arrangements (e.g., herringbone vs. pi-stacking), directly affecting the intermolecular electronic coupling and, therefore, the charge carrier mobility.[6]
-
Energy Levels: The inductive effect of the bromine atom can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, influencing charge injection barriers and the material's stability.[7]
A prime example is the comparison of syn- and anti-isomers of thieno[f,f′]bis[8]benzothiophenes, where the orientation of the thiophene units along the molecular axis leads to significant differences in device performance.[6] This underscores the necessity of precise regiocontrol during synthesis to achieve optimal and reproducible semiconductor characteristics.
Performance Comparison of Isomeric Thiophene-Based Semiconductors
The most direct way to evaluate an organic semiconductor is by fabricating an Organic Thin-Film Transistor (OTFT) and measuring its key performance metrics. The charge carrier mobility (μ) represents how quickly charges move through the material, the On/Off ratio indicates the device's switching capability, and the threshold voltage (Vth) is the gate voltage required to turn the transistor "on".
While a comprehensive dataset comparing all possible brominated thiophene isomers under identical conditions is scarce, we can synthesize findings from various studies to draw meaningful comparisons. The table below summarizes representative performance data for OTFTs based on semiconductors derived from different thiophene isomers.
| Semiconductor Active Layer | Isomeric Feature | Deposition Method | Mobility (μ) (cm²/Vs) | On/Off Ratio | Reference |
| 5,5'-bis(7-hexyl-9H-fluoren-2-yl)-2,2'-bithiophene (DHFTTF) | 2,2'-bithiophene linkage | Vacuum Evaporation | 0.12 | > 10⁵ | [2] |
| syn-thieno[f,f′]bis[8]benzothiophene | syn orientation of thiophenes | Vacuum Evaporation | 0.12 | ~10⁵ | [6] |
| anti-thieno[f,f′]bis[8]benzothiophene | anti orientation of thiophenes | Vacuum Evaporation | 0.02 | ~10⁴ | [6] |
| Regioregular poly(3-hexylthiophene) (P3HT) | Head-to-Tail regioregularity | Solution Shearing | ~1.0 (highly variable) | > 10⁶ | [1] |
| Anthra[2,3-b]thiophene | Fused acene-thiophene | Vacuum Deposition | 0.134 | 10⁸ | [9] |
Analysis: The data clearly illustrates the impact of isomerism. The syn-isomer of thieno[f,f′]bis[8]benzothiophene exhibits a field-effect mobility that is six times higher than its anti-counterpart.[6] This is a direct consequence of the different molecular packing arrangements adopted by the two isomers in the solid state, which affects the intermolecular electronic coupling. Similarly, the high performance of regioregular poly(3-hexylthiophene) (P3HT) is critically dependent on achieving a high degree of "head-to-tail" coupling during polymerization, a feat made possible by using specific isomeric monomers like 2-bromo-3-hexylthiophene.[1][4]
Experimental Workflows and Protocols
Achieving high-performance organic electronic devices is a function of both molecular design and meticulous fabrication processing. Here, we provide validated protocols for the synthesis of a key brominated thiophene monomer and the subsequent fabrication of an OTFT.
Protocol 1: Regioselective Synthesis of 2-Bromo-3-alkylthiophene
Objective: To synthesize 2-bromo-3-alkylthiophene, a crucial monomer for regioregular poly(3-alkylthiophenes), with high regioselectivity, preventing the formation of other brominated isomers. This protocol utilizes a lithiation-directed bromination.[10]
Causality: Direct bromination of 3-alkylthiophene with reagents like N-Bromosuccinimide (NBS) can lead to a mixture of isomers. By first deprotonating the most acidic proton at the 2-position with a strong base like n-butyllithium (n-BuLi) at low temperatures, we create a nucleophilic site. Subsequent quenching with bromine ensures that bromination occurs exclusively at this position.[10][11]
Materials:
-
3-Alkylthiophene (e.g., 3-hexylthiophene)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Bromine (Br₂)
-
Aqueous solution of sodium thiosulfate
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: In a flame-dried, three-neck flask under an inert argon atmosphere, dissolve 3-alkylthiophene (1 equivalent) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise over 1.5 hours. The solution is then stirred at this temperature for 1 hour to ensure complete lithiation at the 2-position.[10]
-
Bromination: At the same temperature (-78 °C), slowly add a solution of bromine (1.1 equivalents) in THF over 15-20 minutes.
-
Quenching: Stir the mixture for an additional 20 minutes. Quench the reaction by adding a few drops of aqueous sodium thiosulfate solution to consume any excess bromine.[10]
-
Workup and Purification: Allow the reaction to warm to room temperature. Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate. The crude product is then purified using flash column chromatography on silica gel to yield the pure 2-bromo-3-alkylthiophene.
Protocol 2: Fabrication of a Bottom-Gate, Top-Contact OTFT
Objective: To fabricate a standard OTFT device to reliably measure the performance characteristics of the synthesized organic semiconductor. This architecture is widely used for materials screening.[9]
Causality: The performance of an OTFT is highly dependent on the quality of the interfaces, particularly the semiconductor-dielectric interface. The substrate preparation step, including treatment with a self-assembled monolayer like octadecyltrichlorosilane (OTS), is crucial for promoting ordered growth of the semiconductor thin film, which is essential for efficient charge transport.[6]
Workflow Diagram:
Caption: Workflow for fabricating a bottom-gate, top-contact OTFT.
Procedure:
-
Substrate Preparation:
-
Use a heavily n-doped silicon wafer (which acts as the gate electrode) with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm, acting as the gate dielectric).
-
Clean the substrate by sonicating sequentially in acetone and isopropyl alcohol, then dry with a stream of nitrogen.
-
Treat the SiO₂ surface with an oxygen plasma or piranha solution to create hydroxyl groups.
-
Immediately immerse the substrate in a solution of octadecyltrichlorosilane (OTS) in an anhydrous solvent like toluene or hexanes to form a hydrophobic self-assembled monolayer. This layer improves the morphology of the subsequently deposited organic film.[8]
-
-
Organic Semiconductor Deposition:
-
Method A: Vacuum Deposition: Place the prepared substrate in a high-vacuum thermal evaporator. Deposit a thin film (typically 30-50 nm) of the brominated thiophene semiconductor onto the substrate, which may be heated to a specific temperature (e.g., 75 °C) to improve film crystallinity.[6][9]
-
Method B: Solution Shearing: Dissolve the semiconductor in a suitable organic solvent (e.g., chlorobenzene, toluene). Deposit the solution onto the heated substrate and use a blade moving at a controlled speed to spread the solution, leading to the formation of a highly crystalline film upon solvent evaporation.[8]
-
-
Source/Drain Electrode Deposition:
-
Using a shadow mask to define the channel length and width, thermally evaporate gold (Au) electrodes (typically 40-50 nm thick) onto the semiconductor layer to form the source and drain contacts. A thin adhesion layer of chromium or titanium may be used.
-
-
Post-Deposition Annealing:
-
Anneal the completed device at a temperature below the material's melting or glass transition point (e.g., 80-120 °C) in an inert atmosphere. This step can improve the film's crystallinity and the quality of the semiconductor-electrode contact.
-
-
Characterization:
-
Transfer the device to a probe station connected to a semiconductor parameter analyzer. Measure the transfer and output characteristics to extract the field-effect mobility, on/off ratio, and threshold voltage.
-
Visualizing Isomeric Structures and Their Impact
The precise placement of bromine atoms dictates the molecule's shape and electronic structure.
Caption: Chemical structures of common brominated thiophene isomers.
This structural variation directly translates into differences in how the molecules arrange themselves in a thin film, which is the fundamental link to device performance.
Caption: Relationship between molecular isomerism and device performance.
Conclusion
The performance of organic semiconductors derived from thiophenes is not merely a function of the constituent atoms, but is critically dependent on their precise spatial arrangement. This guide has demonstrated that isomerism, specifically the position of bromine substituents, is a powerful tool for tuning the properties of these materials. By controlling the regiochemistry during synthesis, researchers can manipulate the solid-state packing of molecules to enhance intermolecular electronic coupling, leading to superior charge transport characteristics. The provided protocols offer a validated framework for synthesizing these materials and fabricating test devices, enabling the systematic exploration of structure-property relationships. As the demand for high-performance, solution-processable materials grows, a deep understanding of isomerism will remain paramount in the rational design of next-generation organic semiconductors.
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A Guide to 3-(2-Bromoethyl)thiophene: A Versatile Precursor for Advanced Functional Polymers in Materials Science
This guide provides a comprehensive literature survey on the applications of 3-(2-bromoethyl)thiophene in materials science. It is designed for researchers, scientists, and professionals in drug development and materials engineering who are seeking versatile molecular building blocks for next-generation organic electronics and functional polymers. We will explore the unique synthetic advantages conferred by the bromoethyl group, compare the performance of derived materials against established alternatives, and provide detailed experimental protocols to bridge theory with practice.
Introduction: The Strategic Advantage of a Functionalizable Monomer
In the landscape of organic electronics, polythiophenes are a cornerstone class of conductive polymers, renowned for their excellent charge-transport properties and environmental stability.[1][2] The performance of these materials in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) is critically dependent on the chemical nature of the side chains attached to the thiophene backbone.[3][4] These side chains govern solubility, processability, molecular packing, and, consequently, the electronic properties of the final material.
Traditionally, poly(3-alkylthiophene)s (P3ATs), such as the benchmark poly(3-hexylthiophene) (P3HT), are synthesized from pre-alkylated monomers like 2-bromo-3-alkylthiophene.[5][6] While effective, this approach limits the side-chain functionality to what can be tolerated during polymerization.
This is where this compound emerges as a strategically important precursor. Its key feature is the reactive bromoethyl group, which acts as a versatile handle for introducing a vast array of functional groups after the thiophene ring has been synthesized. This opens the door to creating highly tailored polymers whose properties can be fine-tuned for specific applications, a task that is often challenging with standard monomers.
Caption: Structure of this compound highlighting the core and functional handle.
Synthetic Versatility: Pathways to Novel Thiophene Monomers
The primary value of this compound lies in its utility as a starting material for more complex, functionalized thiophene monomers. The carbon-bromine bond is susceptible to nucleophilic substitution, allowing for the facile introduction of diverse chemical moieties.
Key Transformation Pathways:
-
Ether Linkages: Reaction with alkoxides (RO⁻) or phenoxides (ArO⁻) to introduce flexible or rigid side chains.
-
Ester Functionality: Conversion to a hydroxyl group followed by esterification, or direct reaction with carboxylate salts.
-
Amine and Amide Groups: Substitution with amines or phthalimide (followed by hydrolysis) to introduce hydrogen-bonding capabilities.
-
Thioether Linkages: Reaction with thiolates (RS⁻) to incorporate sulfur atoms into the side chain, which can enhance intermolecular interactions.[7]
This synthetic flexibility allows for the creation of monomers that are then ready for established polymerization techniques, such as Grignard Metathesis (GRIM), Stille, and Suzuki cross-coupling reactions, to produce well-defined polymers.[8][9][10]
Caption: Synthetic workflow from this compound to functional polymers.
Comparative Analysis: Performance in Electronic Devices
The true measure of a monomer's utility is the performance of the polymers derived from it. We compare materials enabled by this compound with the industry-standard P3HT.
Organic Field-Effect Transistors (OFETs)
OFET performance is dominated by the ability of charge carriers to move through the semiconductor film, a property quantified by charge carrier mobility (µ). This is highly dependent on the polymer's ability to self-assemble into ordered, crystalline domains.
Comparison with P3HT: Poly(3-hexylthiophene) (P3HT) is a semicrystalline polymer with a charge mobility that can reach up to 0.1 cm²/Vs.[11] Its simple hexyl side chains promote π-π stacking. However, this non-polar structure can be a limitation.
By using this compound as a precursor, one can introduce side chains with varied functionalities. For example, introducing polar groups can alter the surface energy and interaction with the dielectric layer, while bulkier groups can be used to control the π-π stacking distance.[7] A study on poly[(3-alkylthio)thiophene]s (P3ATTs), which can be synthesized from bromo-functionalized thiophenes, demonstrated that the presence of a sulfur atom in the side chain beneficially impacts molecular conformation and charge transport.[7] Specifically, regioregular poly[3-(2-ethylhexylthio)thiophene] (P3EHTT) showed enhanced crystallinity and charge mobility compared to its alkyl-only counterpart, poly(3-(2-ethylhexyl)thiophene) (P3EHT).[7]
| Material | Side Chain Feature | Typical Hole Mobility (µ_h) [cm²/Vs] | On/Off Ratio | Key Advantage |
| P3HT (Standard) | Linear Alkyl (C6H13) | 0.01 - 0.1 | > 10⁵ | Well-understood, high crystallinity.[11] |
| P3EHT | Branched Alkyl | ~0.01 | > 10⁵ | Improved solubility.[7] |
| P3EHTT (P3ATT-type) | Branched Alkylthio | 0.03 - 0.05 | > 10⁵ | Enhanced intermolecular S-S interactions, improved mobility over P3EHT.[7] |
| Hypothetical Polar Polymer | e.g., Ethoxy-terminated | Potentially lower but tunable | > 10⁴ | Potential for sensor applications, altered dielectric interaction. |
Table 1: Comparative performance of P3HT and a functionalized polythiophene derivative in OFETs. The P3EHTT data illustrates the benefits of side-chain engineering enabled by functionalizable precursors.
Organic Photovoltaics (OPVs)
In OPVs, the goal is to maximize light absorption and efficiently separate excitons into free charges at a donor-acceptor interface. The morphology of this bulk heterojunction (BHJ) is paramount. The properties of the donor polymer, such as its energy levels (HOMO/LUMO) and miscibility with the acceptor, are critical design parameters.
Comparison with P3HT-based Devices: The P3HT:PCBM (phenyl-C61-butyric acid methyl ester) system is a classic OPV blend, typically achieving a power conversion efficiency (PCE) of 3-5%.[12] Its performance is often limited by its absorption profile and fixed energy levels.
The versatility of this compound allows for the synthesis of donor polymers with tuned electronic properties. By introducing electron-withdrawing or electron-donating groups onto the side chain, the HOMO and LUMO energy levels of the polymer can be adjusted to better align with various acceptors (both fullerene and non-fullerene), thereby maximizing the open-circuit voltage (Voc).[13][14] Furthermore, side-chain engineering can control the polymer's solubility and miscibility with the acceptor, leading to a more optimal BHJ morphology for efficient charge separation and transport, which can enhance the short-circuit current (Jsc) and fill factor (FF).[13]
| Parameter | P3HT:Acceptor System | Functional Polymer:Acceptor System | Rationale for Improvement |
| PCE (%) | ~3-5% | Potentially >7% | Optimized morphology and energy level alignment.[13] |
| Voc (V) | ~0.6 V | Tunable (0.6 - 0.9 V) | Side-chain electronics can lower the HOMO level, increasing Voc. |
| Jsc (mA/cm²) | ~10 mA/cm² | Potentially >14 mA/cm² | Improved light absorption and BHJ morphology for better charge extraction.[13] |
| FF (%) | ~60-65% | Potentially >65% | Balanced charge transport and reduced recombination from optimized morphology.[13] |
Table 2: Comparison of P3HT-based OPV device metrics with potential improvements offered by polymers derived from functionalizable precursors like this compound. Data points for functional polymers are drawn from analogous systems where side-chain engineering was key to enhancing performance.
Experimental Protocols
To demonstrate the practical application of this precursor, we provide a representative, two-step experimental methodology: 1) Synthesis of a functional monomer via nucleophilic substitution, and 2) Subsequent polymerization using the GRIM method.
Protocol 1: Synthesis of 3-(2-ethoxyethyl)-2,5-dibromothiophene
This protocol describes the synthesis of a monomer where the bromoethyl group is converted to an ethoxyethyl group, a common strategy to enhance solubility.
Materials:
-
This compound
-
2.5 M n-Butyllithium in hexanes
-
N-Bromosuccinimide (NBS)
-
Sodium ethoxide (NaOEt)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Ethanol (EtOH)
Procedure:
-
Protection & Bromination: Dissolve this compound (1 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar).
-
Slowly add n-BuLi (2.2 eq.) and stir for 1 hour to deprotonate the 2 and 5 positions.
-
Add NBS (2.2 eq.) in portions, maintaining the temperature at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with diethyl ether. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography to yield 2,5-dibromo-3-(2-bromoethyl)thiophene.
-
Nucleophilic Substitution: Dissolve the resulting tribrominated compound (1 eq.) in anhydrous ethanol.
-
Add sodium ethoxide (1.5 eq.) and heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Cool to room temperature, remove the solvent in vacuo, and partition the residue between water and dichloromethane.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the target monomer, 3-(2-ethoxyethyl)-2,5-dibromothiophene.
Protocol 2: GRIM Polymerization of 3-(2-ethoxyethyl)-2,5-dibromothiophene
The Grignard Metathesis (GRIM) method is highly effective for synthesizing regioregular polythiophenes.[8][9]
Materials:
-
3-(2-ethoxyethyl)-2,5-dibromothiophene (monomer from Protocol 1)
-
i-PrMgCl·LiCl complex in THF (1.3 M)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
5 M Hydrochloric acid (HCl)
-
Methanol
Procedure:
-
Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the monomer (1 eq.) in anhydrous THF.
-
Grignard Exchange: Cool the solution to 0 °C and add i-PrMgCl·LiCl (1.0 eq.) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to facilitate the bromine-magnesium exchange.
-
Polymerization: In a separate flask, prepare a suspension of Ni(dppp)Cl₂ (0.5-1 mol%) in anhydrous THF. Add this catalyst suspension to the monomer solution. A color change indicates the initiation of polymerization.
-
Allow the reaction to stir at room temperature for 2-24 hours. The mixture will become more viscous as the polymer forms.
-
Quenching and Precipitation: Quench the reaction by slowly adding 5 M HCl (a few mL). Pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Purification: Filter the solid polymer and wash it sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues. Further purification can be done by Soxhlet extraction.
-
Dry the final polymer product under vacuum.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(2-Bromoethyl)thiophene
This document provides a detailed, safety-first protocol for the proper handling and disposal of 3-(2-Bromoethyl)thiophene (CAS No. 57070-76-5). As a halogenated heterocyclic compound, its disposal requires a stringent, regulated approach to ensure the safety of laboratory personnel and protect the environment. This guide moves beyond mere instruction to explain the scientific rationale behind each procedural step, empowering researchers to make informed decisions.
Pre-Disposal Hazard Assessment: Understanding the Risks
Before handling waste this compound, a thorough understanding of its hazard profile is paramount. While comprehensive toxicological data for this specific compound is limited, its structural similarity to other brominated thiophenes necessitates a cautious approach. It is classified as a halogenated organic compound, which dictates its primary disposal pathway.[1][2][3]
Key hazards associated with analogous compounds include flammability, acute toxicity if swallowed or in contact with skin, and the potential for serious eye and skin irritation.[4][5] Furthermore, many thiophene derivatives are noted for their strong, unpleasant odor.[6]
Table 1: Hazard Profile Summary (Based on Analogous Brominated Thiophenes)
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement Reference |
|---|---|---|---|
| Flammable Liquid | Vapor/air mixtures can be explosive with heating. Keep away from ignition sources.[7] | GHS02 | P210, P233, P240, P241, P242, P243[8] |
| Acute Toxicity (Oral, Dermal) | Can be toxic or fatal if swallowed or in contact with skin.[5] | GHS06 | P262, P264, P270, P280, P301+P310[5][6] |
| Skin & Eye Irritation/Damage | Causes skin irritation and can cause serious eye damage.[4][5] | GHS07 | P280, P302+P352, P305+P351+P338[4] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[6] Must not be released into the environment.[8][9] | GHS09 | P273, P391[8] |
Core Disposal Workflow: A Step-by-Step Protocol
The fundamental principle for disposing of this compound is segregation into a dedicated halogenated organic waste stream .[3][10] Under no circumstances should this compound or its residues be disposed of down the drain or mixed with non-halogenated waste.[10] Mixing wastes complicates disposal, significantly increases costs, and violates regulatory standards.[10]
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the waste container, ensure you are wearing the correct PPE.
-
Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[11]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or PVC). Inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[4][11]
-
Body Protection: A flame-retardant lab coat is required. For larger quantities or in case of spills, an apron and additional protective clothing may be necessary.
-
Work Area: All handling of open containers must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[12]
Step 2: Segregate and Containerize Waste
-
Designated Container: Use a dedicated, properly labeled waste container for "Halogenated Organic Waste."[3][10] This container must be in good condition, compatible with the chemical, and have a screw-top cap to ensure a vapor-tight seal.[3]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full list of its contents, including "this compound."[3][10] Do not use abbreviations or chemical formulas.
-
Procedure: Carefully transfer the waste this compound into the designated halogenated waste container using a funnel to prevent spills.
Step 3: Manage Contaminated Materials
-
Solid Waste: Any materials that have come into direct contact with this compound, such as pipette tips, contaminated paper towels, or absorbent pads from a spill cleanup, must be considered hazardous waste.
-
Disposal: Place these contaminated solids into a designated solid hazardous waste container, also labeled for halogenated waste, or directly into the liquid waste container if your institution's policy allows.
Step 4: Proper Storage of Waste Container
-
Closure: Keep the waste container tightly closed at all times except when adding waste.[3]
-
Location: Store the container in a cool, well-ventilated area designated for hazardous waste storage, away from heat, open flames, or other ignition sources.[13][14]
-
Incompatibilities: Ensure the storage area separates the waste from incompatible materials, particularly strong oxidizing agents, bases, and acids.[6][12][13]
Step 5: Final Disposal Arrangement
-
Professional Disposal: The final step is to arrange for pickup and disposal by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[4][13] Laboratory personnel should never attempt to neutralize or treat this chemical waste themselves. Such actions can lead to dangerous, uncontrolled reactions and are a violation of regulatory protocols.
Caption: A workflow for the systematic disposal of this compound.
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is critical to mitigate exposure and prevent further hazards.
-
Evacuate & Alert: Immediately alert others in the vicinity. Evacuate non-essential personnel from the spill area.[13]
-
Remove Ignition Sources: Extinguish all nearby open flames and turn off spark-producing equipment.[9][13][14] Vapors are heavier than air and can travel to distant ignition sources.[7]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Assess and Equip: For small spills, trained personnel wearing enhanced PPE (respirator, chemical-resistant apron) can proceed. For large spills, evacuate the area and contact your emergency response team or local fire department.[13]
-
Contain & Absorb: Cover the spill with a non-combustible, inert absorbent material such as activated charcoal, sand, or a commercial sorbent pad.[13][14] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbed material and contaminated soil into a sealable, labeled container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department according to your institution's policies.
Caption: A flowchart for responding to a this compound spill.
References
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Navigating the Handling of 3-(2-Bromoethyl)thiophene: A Practical Guide to Personal Protective Equipment
For the researcher, scientist, and drug development professional, the synthesis of novel molecular entities is a routine yet critical task. The handling of reactive intermediates, such as 3-(2-Bromoethyl)thiophene, demands a meticulous approach to safety that goes beyond mere compliance. This guide provides an in-depth, operational plan for personal protective equipment (PPE) when working with this compound, grounded in the principles of risk mitigation and procedural integrity. Our focus is not just on what to wear, but why it is worn, ensuring a self-validating system of safety for every user.
Understanding the Hazard Profile
This compound (CAS No: 57070-76-5) is an organosulfur compound whose reactivity makes it a valuable synthetic building block. However, its chemical nature also presents several hazards that dictate our PPE strategy. According to safety data sheets, the primary risks include:
-
Acute Toxicity (Oral): The compound is classified as harmful if swallowed.[1]
-
Skin Corrosion/Irritation: It is known to cause skin irritation upon contact.[1]
-
Serious Eye Damage/Irritation: Direct contact can lead to serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of vapors, mists, or dusts may cause respiratory tract irritation.[1]
Furthermore, like many brominated organic compounds, it may release hazardous decomposition products such as carbon oxides, sulfur oxides, and hydrogen bromide gas upon thermal breakdown or combustion.[2] Its stench is also a key characteristic, serving as an immediate indicator of containment breach.[3][4]
The Core Ensemble: Your Primary Barrier
The selection of PPE is a direct response to the identified hazards. For routine handling of this compound in a controlled laboratory setting, the following core ensemble is mandatory.
Eye and Face Protection: The First Line of Defense
Why: The risk of serious eye irritation from splashes or vapors necessitates robust protection.[1] Standard safety glasses do not provide a sufficient seal against chemical vapors.
-
Minimum Requirement: Chemical safety goggles that conform to EU Standard EN166 or OSHA 29 CFR 1910.133.[1][2][3][5]
-
Recommended for High-Risk Operations: For procedures with a higher risk of splashing (e.g., transfers of large volumes, reactions under pressure), a full-face shield should be worn in addition to safety goggles.[1] This provides a secondary barrier, protecting the entire face from direct contact.
Hand Protection: Preventing Dermal Absorption
Why: Direct skin contact is a primary route of exposure leading to irritation.[1] Gloves must be selected based on their resistance to halogenated organic compounds.
-
Material: Nitrile gloves are a common and effective choice. Always inspect gloves for any signs of degradation or perforation before use.[1][6]
-
Technique: Employ the "double-gloving" technique for enhanced protection during prolonged handling or when working with larger quantities. This involves wearing two pairs of gloves, allowing the outer glove to be removed immediately in case of a splash, minimizing the risk of exposure to the inner glove and skin. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1]
Body Protection: Shielding Against Incidental Contact
Why: To protect skin from accidental spills and contamination of personal clothing.
-
Standard Protocol: A flame-retardant, buttoned laboratory coat is the minimum requirement.
-
Enhanced Protocol: For larger scale work or procedures with a significant splash risk, a chemical-resistant apron over the lab coat or a complete chemical protection suit is necessary. The specific type of protective suit should be selected based on the concentration and quantity of the substance being handled.[1]
Respiratory Protection: Safeguarding the Airway
Why: The compound's potential to cause respiratory irritation necessitates that it be handled in a controlled, well-ventilated environment.[1]
-
Primary Engineering Control: All handling of this compound must be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[2][3]
-
Secondary Respiratory Protection: In situations where engineering controls may be insufficient (e.g., spill cleanup, maintenance of contaminated equipment), respiratory protection is required.[6]
-
For nuisance exposures, a particle respirator (Type P95/P1) may be used.[1]
-
For higher-level protection or in the event of a spill, an air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges (Type ABEK-P2) is recommended.[1] All respirator use must comply with a formal respiratory protection program, including fit-testing, as per OSHA 29 CFR 1910.134.[2][5]
-
Operational and Disposal Plans
A self-validating safety system extends beyond wearing PPE to include the procedures for its use and the handling and disposal of the chemical.
PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
PPE Requirements by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Pre-reaction Prep | Safety Goggles | Double Nitrile Gloves | Lab Coat | Required only if outside a fume hood |
| Reaction in Progress | Safety Goggles | Double Nitrile Gloves | Lab Coat | Fume Hood (primary) |
| Work-up/Extraction | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Apron | Fume Hood (primary) |
| Spill Cleanup | Goggles & Face Shield | Heavy-duty Nitrile Gloves | Chemical Suit | Air-Purifying Respirator (OV/AG) |
Disposal Plan
Proper disposal is paramount to prevent environmental contamination and ensure the safety of others.
-
Chemical Waste: All solutions and materials grossly contaminated with this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. The container should specify "Halogenated Organic Waste."
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be collected in a separate, sealed waste bag and disposed of as hazardous chemical waste.[1] Do not discard these items in regular trash.
-
Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[6] The rinsate must be collected and disposed of as halogenated hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[6]
-
Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations.[7] Consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
By adhering to this comprehensive PPE and handling guide, researchers can confidently and safely utilize this compound in their work, ensuring both personal safety and the integrity of their research environment.
References
-
Georganics. (2024, April 29). 3-(BROMOACETYL)THIOPHENE SAFETY DATA SHEET. Retrieved from [Link]
-
Vector SDS and Chemical Management. (2009, September 26). Safety Data Sheet - 3-Bromothiophene. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
